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  • Product: 2-Formyl-5-isopropylphenylboronic acid
  • CAS: 1451390-89-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Formyl-5-isopropylphenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Formyl-5-isopropylphenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Formyl-5-isopropylphenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a molecule featuring both a reactive aldehyde and a versatile boronic acid, it serves as a crucial building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

2-Formyl-5-isopropylphenylboronic acid belongs to a class of ortho-formylphenylboronic acids (o-FPBAs) that are powerful tools in modern chemical science. Their unique structure, containing two distinct reactive centers, allows for orthogonal chemical modifications. The boronic acid moiety is a canonical participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forging carbon-carbon bonds.[1][2] Simultaneously, the aldehyde group offers a gateway for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of imines.[1][3]

In the realm of drug discovery, o-FPBAs have garnered significant attention. They are precursors to benzoxaboroles, a class of compounds with notable antimicrobial and antifungal properties.[4] Furthermore, they readily react with hydrazides and other α-nucleophiles to form iminoboronates, which are increasingly used as reversible covalent linkers in the development of sophisticated chemical probes for protein labeling and biological studies.[5] This guide provides a robust and reliable pathway to access 2-Formyl-5-isopropylphenylboronic acid, enabling advancements in these exciting fields.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 2-Formyl-5-isopropylphenylboronic acid is a multi-step process that hinges on the careful orchestration of reactivity. The core challenge lies in introducing the boronic acid group onto the aromatic ring without interference from the highly reactive formyl (aldehyde) group. A direct borylation on a molecule containing an unprotected aldehyde is unfeasible with organometallic reagents, as they would readily attack the electrophilic aldehyde carbon.

Therefore, the chosen strategy involves three key stages:

  • Protection: The aldehyde functionality of the starting material, 2-bromo-4-isopropylbenzaldehyde, is masked as an acetal. This transformation temporarily converts the reactive aldehyde into a stable, unreactive group, rendering it inert to the strongly nucleophilic and basic conditions of the subsequent step.

  • Metal-Halogen Exchange and Borylation: The aryl bromide is converted into a highly reactive organolithium species via a metal-halogen exchange with n-butyllithium. This reaction must be conducted at cryogenic temperatures (typically below -70 °C) to prevent unwanted side reactions and ensure the stability of the organometallic intermediate. This nucleophilic intermediate then attacks the electrophilic boron atom of a trialkyl borate, forming a boronate ester.

  • Deprotection and Hydrolysis: An acidic workup serves a dual purpose. It hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

This sequence ensures that the functionalities are manipulated in a controlled and efficient manner, leading to the desired product.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation & Borylation cluster_2 Step 3: Deprotection & Hydrolysis A 2-Bromo-4-isopropylbenzaldehyde B Protected Intermediate (Acetal) A->B Ethylene Glycol, p-TsOH C Organolithium Intermediate B->C 1. n-BuLi, THF/Et2O, -78 °C D Boronate Ester C->D 2. B(OEt)3, -78 °C E 2-Formyl-5-isopropylphenylboronic acid D->E Aqueous Acid (e.g., HCl)

Caption: Overall synthetic route from the starting aryl bromide to the final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted 2-formylphenylboronic acids.[4]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-isopropylbenzaldehyde≥97%CommercialStarting Material
Ethylene glycolAnhydrousCommercialProtecting Agent
p-Toluenesulfonic acid (p-TsOH)MonohydrateCommercialCatalyst
TolueneAnhydrousCommercialSolvent
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric, handle with care
Tetrahydrofuran (THF)AnhydrousCommercialSolvent, freshly distilled
Diethyl ether (Et₂O)AnhydrousCommercialSolvent
Triethyl borate (B(OEt)₃)≥98%CommercialBorylating Agent
Hydrochloric acid (HCl)2 M aqueous solutionN/AFor workup
Saturated NaCl solution (brine)N/AN/AFor workup
Magnesium sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Equipment
Three-neck round-bottom flask
Dean-Stark apparatus
Magnetic stirrer and stir bar
Septa, needles, syringes
Argon or Nitrogen gas supply
Dry ice/acetone bath
Rotary evaporator
Buchner funnel and filter paper

Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Handle n-BuLi in a fume hood and have a suitable quenching agent readily available.

Step 1: Protection of 2-Bromo-4-isopropylbenzaldehyde
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2-bromo-4-isopropylbenzaldehyde (10.0 g, 44.0 mmol), ethylene glycol (3.0 g, 48.4 mmol, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 200 mg).

  • Add 100 mL of anhydrous toluene.

  • Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 2-(2-bromo-4-isopropylphenyl)-1,3-dioxolane, is typically of sufficient purity to be used directly in the next step without further purification.

Causality Check: The Dean-Stark apparatus is essential for removing the water produced during acetal formation, which drives the equilibrium towards the product according to Le Châtelier's principle.

Step 2: Lithiation and Borylation
  • Set up a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon. Equip it with a magnetic stir bar, a thermometer, and rubber septa.

  • Dissolve the crude protected intermediate from Step 1 (approx. 44.0 mmol) in a mixture of 100 mL of anhydrous THF and 20 mL of anhydrous Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2.5 M n-butyllithium in hexanes (19.4 mL, 48.4 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate syringe, take up triethyl borate (8.2 mL, 48.4 mmol, 1.1 eq). Add it dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the solution at -78 °C for an additional 2 hours.

Causality Check: The cryogenic temperature is critical for the stability of the aryl lithium intermediate, preventing it from decomposing or reacting with the solvent (THF).

Step 3: Hydrolysis, Deprotection, and Purification
  • While the reaction mixture is still cold, slowly quench the reaction by adding 50 mL of 2 M HCl. The addition is exothermic; add it carefully to control the temperature rise.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours to ensure complete hydrolysis of both the boronate ester and the acetal protecting group.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure. The crude product will be a solid or a thick oil.

  • Purify the crude product by recrystallization. A common solvent system is a mixture of acetone and water or ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness Check: A patent for purifying similar compounds suggests an alternative method: dissolve the crude product in an aqueous base (e.g., KOH solution), wash with an organic solvent like MTBE to remove non-acidic impurities, and then re-precipitate the pure boronic acid by acidifying the aqueous layer.[6]

Characterization and Validation

The identity and purity of the synthesized 2-Formyl-5-isopropylphenylboronic acid must be confirmed through analytical methods.

Analysis MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.1 (s, 1H, CHO), ~8.5 (s, 2H, B(OH)₂), ~7.9-7.5 (m, 3H, Ar-H), ~2.9 (sept, 1H, CH(CH₃)₂), ~1.2 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~193 (CHO), ~155 (C-isopropyl), ~136-125 (Ar-C), ~34 (CH), ~23 (CH₃)
¹¹B NMR (128 MHz, DMSO-d₆)δ (ppm): ~28-30 (broad singlet, trigonal boron)
Melting Point Not widely reported; compare batch-to-batch for consistency. Similar compounds melt in the 115-120 °C range.[1]
Purity (HPLC) ≥98%

Note: NMR shifts are predictive and may vary slightly based on solvent and concentration.

Workflow Summary and Data Presentation

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and validation.

Reagent Stoichiometry Table
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-4-isopropylbenzaldehyde227.1010.0 g44.01.0
Ethylene glycol62.073.0 g48.41.1
n-Butyllithium (2.5 M)64.0619.4 mL48.41.1
Triethyl borate145.998.2 mL48.41.1
Expected Product 192.05 ~6.8 g (Yield: ~80%)

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of 2-Formyl-5-isopropylphenylboronic acid. By employing a strategic protection-borylation-deprotection sequence, this valuable bifunctional building block can be accessed in good yield and high purity. The causality behind each critical step, from the use of cryogenic temperatures to the choice of workup conditions, has been explained to empower the researcher with a deeper understanding of the process. The availability of this compound through a robust synthetic route will undoubtedly facilitate further innovations in drug discovery, chemical biology, and materials science.

References

  • Verdoes, M., et al. (2017). Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. Chemistry – A European Journal, 23(14), 3292-3298. Available from: [Link]

  • Dziadek, M., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(21), 3968. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. Pharma Focus Asia. Available from: [Link]

  • Luliński, S., et al. (2018). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. New Journal of Chemistry, 42(18), 15159-15166. Available from: [Link]

  • Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1059. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Hupe, E., et al. (2004). Method for producing formylphenylboronic acids. US Patent US20040049050A1.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]

  • Luliński, S., et al. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][4][5]oxaboroles. Tetrahedron, 63(12), 2630-2636. Available from: [Link]

  • Gerlach, A., et al. (2002). Process for preparing highly pure formylphenylboronic acids. US Patent US6420597B2.

Sources

Exploratory

physicochemical properties of 2-Formyl-5-isopropylphenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formyl-5-isopropylphenylboronic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formyl-5-isopropylphenylboronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, stability, and reactivity of 2-Formyl-5-isopropylphenylboronic acid (CAS No. 1451390-89-8). As a bifunctional organoboron compound, it serves as a valuable building block in modern organic synthesis and medicinal chemistry. The presence of an ortho-formyl group in conjunction with the boronic acid moiety imparts unique reactivity and structural dynamics, including the potential for tautomeric equilibrium. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, application, and the causality behind its chemical behavior.

Chemical Identity and Structural Elucidation

2-Formyl-5-isopropylphenylboronic acid is an aromatic boronic acid derivative characterized by an isopropyl group at the C5 position and a formyl (aldehyde) group at the C2 position, ortho to the boronic acid functional group. This specific substitution pattern is critical to its chemical behavior.

  • Chemical Name: (2-Formyl-5-isopropylphenyl)boronic acid[1][2]

  • CAS Number: 1451390-89-8[1][2][3]

  • Molecular Formula: C₁₀H₁₃BO₃[1]

  • Molecular Weight: 192.02 g/mol [1]

The ortho-positioning of the formyl group relative to the boronic acid is a key structural feature. It allows for potential intramolecular interactions, such as hydrogen bonding, and the possibility of forming a cyclic tautomer, a 3-hydroxybenzoxaborole, in solution. This phenomenon is well-documented for other 2-formylphenylboronic acids and is crucial for understanding its reactivity and biological activity[4].

Tautomeric Equilibrium

The proximity of the aldehyde and boronic acid groups facilitates a reversible intramolecular cyclization to form a five-membered benzoxaborole ring. The position of this equilibrium is highly dependent on the solvent, concentration, and pH. This behavior is pivotal, as the cyclic form can exhibit different reactivity and binding affinities compared to the open-chain form, a critical consideration in drug design where boronic acids often target enzyme active sites[4].

Caption: Tautomeric equilibrium between open and cyclic forms.

Physicochemical Properties

A summary of the core physicochemical data is presented below. It is important to note that while some data are available from suppliers, comprehensive experimental values for properties like melting and boiling points are not widely published in peer-reviewed literature, necessitating experimental determination for rigorous applications.

PropertyValueSource / Comment
CAS Number 1451390-89-8[1][2][3]
Molecular Formula C₁₀H₁₃BO₃[1]
Molecular Weight 192.02[1]
Physical Form SolidAssumed based on related compounds.
Melting Point Not availableExperimental determination recommended.
Boiling Point Not availableDecomposes upon strong heating.
pKa Estimated to be < 8.5The ortho-formyl group significantly increases Lewis acidity compared to unsubstituted phenylboronic acid (pKa ~8.8). For example, 2-formylphenylboronic acid has a pKa of 7.1, and the electron-withdrawing CF₃ group in a similar structure lowers the pKa to 5.67[4].
Solubility Soluble in polar organic solventsBased on general properties of similar boronic acids[5]. Solubility in aqueous solutions is pH-dependent.
Storage Sealed in a dry environment, Room Temperature[1] Boronic acids are prone to dehydration to form boroxines (anhydrides) and are sensitive to oxidation. Inert atmosphere storage is preferable for long-term stability.

Reactivity and Stability Profile

The chemistry of 2-Formyl-5-isopropylphenylboronic acid is dictated by its three primary functional regions: the boronic acid, the aldehyde, and the substituted aromatic ring.

  • Boronic Acid Moiety : This group is a Lewis acid, capable of reversibly binding with diols. It is the active group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation[5]. Its stability can be a concern; boronic acids can undergo oxidative degradation[6]. For applications requiring high stability, conversion to a more robust pinacol ester derivative may be considered[7].

  • Formyl Group : The aldehyde is a versatile synthetic handle. It can undergo nucleophilic addition, condensation reactions (e.g., to form imines or oximes), and can be oxidized to a carboxylic acid or reduced to an alcohol. This functionality significantly expands the synthetic utility of the molecule beyond that of a simple arylboronic acid[4].

  • Oxidative Stability : Phenylboronic acids (PBAs) are susceptible to oxidation. However, the presence of an ortho-substituent with a coordinating oxygen atom, such as a formyl group, can increase stability against oxidation compared to unsubstituted PBA[6]. This is attributed to intramolecular coordination with the boron center, which moderates its reactivity.

Key Applications in Research and Development

The bifunctional nature of this molecule makes it a powerful intermediate for creating complex molecular architectures.

  • Organic Synthesis : It serves as a building block for introducing the 2-formyl-5-isopropylphenyl moiety into larger molecules via Suzuki-Miyaura coupling. The retained aldehyde can then be used for subsequent transformations, enabling convergent and efficient synthetic strategies.

  • Medicinal Chemistry : Boronic acids are a privileged class of compounds in drug discovery. The first-in-class proteasome inhibitor, Bortezomib, validated their therapeutic potential[8][9]. Arylboronic acids are explored for a range of biological activities, including as enzyme inhibitors. The specific substitution pattern of 2-Formyl-5-isopropylphenylboronic acid makes it a candidate for library synthesis in the development of new therapeutic agents[10].

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be self-validating. Below is a standard methodology for determining the acidity constant (pKa), a critical parameter for any ionizable compound used in biological or chemical systems.

Protocol: Determination of pKa via UV-Vis Spectrophotometric Titration

This method is based on the principle that the UV-Vis absorbance spectrum of the boronic acid (trigonal form) differs from its conjugate base (tetragonal boronate form)[4]. By monitoring this spectral shift as a function of pH, the pKa can be accurately determined.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Formyl-5-isopropylphenylboronic acid in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to pH 10).

  • Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to the buffer solution in a quartz cuvette. The final concentration should be low enough to ensure solubility and adherence to the Beer-Lambert law.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

  • Data Analysis: Plot the absorbance at a wavelength where the spectral change is maximal versus the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in DMSO) sample Create Samples: Aliquot stock into each buffer stock->sample buffers Prepare Buffer Series (pH 4-10) buffers->sample measure Record UV-Vis Spectrum for each pH sample sample->measure plot Plot Absorbance vs. pH measure->plot fit Fit Data to Henderson-Hasselbalch Eq. plot->fit pka Determine pKa fit->pka

Caption: Workflow for pKa determination via UV-Vis titration.

General Synthetic Route

While multiple synthetic routes exist for arylboronic acids, a common and reliable laboratory-scale approach involves a lithium-halogen exchange followed by borylation. This provides a clear path from a readily available halogenated precursor.

synthesis_workflow start 1-Bromo-2-formyl-5-isopropylbenzene (or acetal protected form) intermediate Aryllithium Intermediate start->intermediate Lithium-Halogen Exchange nBuLi n-Butyllithium (n-BuLi) in THF, -78°C borate Trialkyl Borate B(OR)₃ acid Aqueous Acidic Workup (e.g., HCl) product 2-Formyl-5-isopropylphenylboronic acid intermediate->product Borylation & Hydrolysis

Caption: General synthesis pathway for the title compound.

Safety and Handling

Based on data for structurally similar compounds like 2-formylphenylboronic acid, appropriate safety precautions are necessary.

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation[11].

    • H319: Causes serious eye irritation[11].

    • H335: May cause respiratory irritation[11].

  • Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-Formyl-5-isopropylphenylboronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its key physicochemical characteristics are defined by the interplay between the ortho-formyl and boronic acid groups, leading to increased Lewis acidity, potential for tautomerization, and enhanced stability relative to simpler phenylboronic acids. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and reliable application in a research and development setting.

References

  • 2-Formyl-5-isopropylphenylboronic acid - CAS:1451390-89-8 - Sunway Pharm Ltd. (n.d.).
  • (2-Formyl-5-isopropylphenyl)boronic acid - Matrix Scientific. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.).
  • Buy (3-Formyl-5-isopropylphenyl)boronic acid - Smolecule. (n.d.).
  • 40138-16-7|(2-Formylphenyl)boronic acid|BLD Pharm. (n.d.).
  • Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2-Formylphenylboronic acid = 95.0 40138-16-7 - Sigma-Aldrich. (n.d.).
  • (5-formyl-2-isopropylphenyl)boronic acid - ChemicalBook. (n.d.).
  • (2-Formyl-5-isopropylphenyl)boronic acid - 化學材料 - 景明化工. (n.d.).
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (n.d.).
  • 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem - NIH. (n.d.).
  • CAS 89787-12-2: (2-Isopropylphenyl)boronic acid - CymitQuimica. (n.d.).
  • 5-Formyl-2-methylphenylboronic acid pinacol ester - Frontier Specialty Chemicals. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (n.d.).

Sources

Foundational

An In-depth Technical Guide to 2-Formyl-5-isopropylphenylboronic Acid: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Arylboronic acids are indispensable tools in modern organic synthesis, serving as versatile building blocks for the construction of complex mol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids are indispensable tools in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds. Within this class of reagents, 2-Formyl-5-isopropylphenylboronic acid (CAS No. 1451390-89-8) emerges as a particularly valuable intermediate. Its structure, featuring a reactive aldehyde, a sterically influential isopropyl group, and the synthetically versatile boronic acid moiety, offers a unique combination of functionalities for applications in medicinal chemistry and materials science.

This guide provides a comprehensive technical overview of 2-Formyl-5-isopropylphenylboronic acid, detailing its molecular structure with an emphasis on its tautomeric nature, a proposed robust synthetic protocol, and a detailed workflow for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a foundational resource for researchers aiming to leverage the synthetic potential of this multifunctional building block.

Molecular Structure and Physicochemical Properties

2-Formyl-5-isopropylphenylboronic acid, with the molecular formula C₁₀H₁₃BO₃ and a molecular weight of 192.02 g/mol , possesses a unique structural feature common to many ortho-formylphenylboronic acids: the potential for ring-chain tautomerism.[1][2] This phenomenon is a critical consideration for its reactivity and characterization.

Tautomeric Equilibrium

In solution, 2-Formyl-5-isopropylphenylboronic acid is expected to exist in a dynamic equilibrium between its open-chain aldehyde form and a cyclic hemiacetal form, specifically a 3-hydroxybenzoxaborole.[1] This equilibrium is influenced by the solvent, temperature, and the electronic and steric nature of the substituents on the phenyl ring. The presence of the ortho-formyl group facilitates an intramolecular interaction with the boronic acid moiety.

The equilibrium can be observed and quantified using nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the open form would exhibit a characteristic aldehyde proton signal around 10 ppm, while the cyclic form would show a methine proton signal for the CH(OH) group at approximately 6.0-6.5 ppm.[1] Similarly, the ¹³C NMR spectrum would display distinct signals for the aldehyde carbon (~190-195 ppm) and the hemiacetal carbon (~95-100 ppm).[1]

Diagram: Tautomeric Equilibrium of 2-Formyl-5-isopropylphenylboronic Acid

Caption: Ring-chain tautomerism of 2-Formyl-5-isopropylphenylboronic acid.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/Reference
Physical State White to off-white solidTypical for arylboronic acids.
Melting Point 120-140 °C (with potential decomposition)Based on analogs like 2-formylphenylboronic acid.
Solubility Soluble in polar organic solvents (e.g., THF, DMSO, methanol); sparingly soluble in water and nonpolar solvents.The boronic acid moiety imparts polarity, but the phenyl and isopropyl groups increase lipophilicity.
pKa ~7-8The ortho-formyl group is electron-withdrawing, which is expected to lower the pKa relative to unsubstituted phenylboronic acid (~8.8).

Synthesis Protocol: A Proposed Route via Lithiation-Borylation

A robust and reliable synthesis of 2-Formyl-5-isopropylphenylboronic acid can be envisioned starting from the commercially available 2-bromo-4-isopropylbenzaldehyde. The key transformation is a halogen-metal exchange followed by borylation. This method avoids the need for protecting the aldehyde, which is often necessary in other synthetic approaches.

Diagram: Proposed Synthesis of 2-Formyl-5-isopropylphenylboronic Acid

synthesis_workflow start 2-Bromo-4-isopropylbenzaldehyde step1 Halogen-Metal Exchange (n-BuLi, THF, -78 °C) start->step1 intermediate Aryl Lithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate, -78 °C) intermediate->step2 borate_ester Borate Ester Intermediate step2->borate_ester step3 Aqueous Acidic Workup (e.g., HCl (aq)) borate_ester->step3 product 2-Formyl-5-isopropylphenylboronic Acid step3->product suzuki_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R1-Pd(II)L_n-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R1-Pd(II)L_n-R2 transmetal->pd2_biaryl boronate [R2-B(OH)3]^- boronate->transmetal reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regeneration product R1-R2 (Biaryl Product) reductive_elim->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_add base Base (e.g., K2CO3) base->boronate boronic_acid R2-B(OH)2 (2-Formyl-5-isopropylphenylboronic acid) boronic_acid->boronate Activation

Sources

Exploratory

(2-Formyl-5-isopropylphenyl)boronic acid IUPAC name

An In-Depth Technical Guide to (2-Formyl-5-isopropylphenyl)boronic acid This guide provides a comprehensive technical overview of (2-Formyl-5-isopropylphenyl)boronic acid, a versatile bifunctional building block in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Formyl-5-isopropylphenyl)boronic acid

This guide provides a comprehensive technical overview of (2-Formyl-5-isopropylphenyl)boronic acid, a versatile bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its utility.

(2-Formyl-5-isopropylphenyl)boronic acid belongs to the esteemed class of arylboronic acids, compounds that have become indispensable in synthetic chemistry. Its structure is distinguished by three key functional groups on a phenyl ring:

  • A boronic acid [-B(OH)₂], which is the cornerstone for palladium-catalyzed cross-coupling reactions.

  • An ortho-positioned formyl group (-CHO), a versatile handle for a wide array of chemical transformations.

  • A para-positioned isopropyl group [-CH(CH₃)₂], which modulates the molecule's steric and electronic properties, influencing solubility and the characteristics of its derivatives.

This unique combination makes it a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. Boronic acids are generally stable, have low toxicity, and their byproducts are often environmentally benign, making them highly attractive in both academic and industrial settings.[1]

Physicochemical Properties and Structural Identity

The formal IUPAC name for this compound is (2-formyl-5-propan-2-ylphenyl)boronic acid .[2] Its identity and key properties are summarized below.

PropertyValue
IUPAC Name (2-formyl-5-propan-2-ylphenyl)boronic acid
CAS Number 1451390-89-8[3][4]
Molecular Formula C₁₀H₁₃BO₃[2][3]
Molecular Weight 192.02 g/mol [2][3]
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like THF, Dioxane, DMSO; sparingly soluble in water

A noteworthy characteristic of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[5] This isomerization can influence the compound's reactivity and biological activity. The presence of the electron-donating isopropyl group may affect the position of this equilibrium compared to unsubstituted or electron-withdrawn analogs.

Synthesis and Purification: A Methodological Deep Dive

The synthesis of arylboronic acids typically involves the borylation of an organometallic intermediate. The most common and reliable approach is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.

General Synthetic Workflow

The logical pathway to (2-Formyl-5-isopropylphenyl)boronic acid starts from a correspondingly substituted haloaromatic. A plausible retrosynthetic analysis is outlined below.

G Target (2-Formyl-5-isopropylphenyl)boronic acid Intermediate1 Lithium or Grignard Intermediate Target->Intermediate1 B(OR)₃ then H₃O⁺ StartingMaterial Protected 2-Bromo-4-isopropylbenzaldehyde Intermediate1->StartingMaterial n-BuLi or Mg Precursor 4-Isopropylbenzaldehyde StartingMaterial->Precursor Bromination & Acetal Protection SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The presence of the formyl and isopropyl groups on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which are common motifs in biologically active molecules.

Reactions of the Formyl Group

The aldehyde functionality provides a secondary point for diversification.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) yields aminomethyl derivatives. This is a powerful method for introducing nitrogen-containing substituents. [6]* Wittig and Related Olefinations: Formation of alkenes by reaction with phosphorus ylides.

  • Condensation Reactions: Can react with active methylene compounds or other nucleophiles to build more complex structures.

Intramolecular Reactions and Benzoxaborole Formation

The ortho-proximity of the formyl and boronic acid groups facilitates intramolecular cyclization. Reduction of the formyl group can lead to the formation of benzoxaboroles, a class of compounds known for their unique biological activities, including antifungal and antibacterial properties. [5]This provides a direct synthetic route to valuable heterocyclic scaffolds from a single, versatile precursor.

Conclusion

(2-Formyl-5-isopropylphenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its bifunctional nature, combining the robust cross-coupling capabilities of a boronic acid with the versatile reactivity of an aldehyde, offers chemists an efficient platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the demanding fields of pharmaceutical development and materials science.

References

  • PubChem. (n.d.). 2-Formylphenylboronic acid. National Institutes of Health. Available at: [Link]

  • Dąbrowski, M., et al. (2012). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (2004). US20040049050A1 - Method for producing formylphenylboronic acids.
  • Akamatsu, M., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Pinto, R.M.A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Hu, Y., et al. (2005). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters. Available at: [Link]

  • Billingsley, K.L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Google Patents. (2006). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 2-Formyl-5-isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Formyl-5-isopropylphenylboronic acid is a valuable bifunctional reagent in organic synthesis, prized for its utility in reactions such as Suzuki-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-5-isopropylphenylboronic acid is a valuable bifunctional reagent in organic synthesis, prized for its utility in reactions such as Suzuki-Miyaura cross-coupling and the formation of Schiff base derivatives. However, like many organoboronic acids, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of 2-Formyl-5-isopropylphenylboronic acid, outlines its primary degradation pathways, and offers field-proven protocols for its proper storage, handling, and stability assessment. By understanding the causality behind its degradation and implementing robust analytical and handling procedures, researchers can ensure the integrity of this reagent and the success of their synthetic endeavors.

Introduction: The Chemical Nature of 2-Formyl-5-isopropylphenylboronic Acid

2-Formyl-5-isopropylphenylboronic acid (CAS No. 1451390-89-8) possesses a unique chemical architecture that defines both its synthetic utility and its stability profile.[1][2] The molecule features a phenyl ring substituted with three key functional groups:

  • A Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the cornerstone of its reactivity in cross-coupling reactions. The vacant p-orbital on the boron atom makes it susceptible to nucleophilic attack, a key step in its degradation.

  • An Ortho-Formyl Group (-CHO): The aldehyde group provides a secondary reactive site for derivatization. Its electron-withdrawing nature and proximity to the boronic acid can influence the electronic environment of the boron atom and potentially participate in intramolecular interactions.

  • A Para-Isopropyl Group (-CH(CH₃)₂): This alkyl group primarily influences the molecule's steric profile and solubility in organic solvents.

The interplay of these groups dictates the molecule's susceptibility to the degradation pathways common to arylboronic acids.

Core Principles of Stability and Degradation

The stability of 2-Formyl-5-isopropylphenylboronic acid is not absolute. The compound exists in a dynamic equilibrium with various degraded and dehydrated forms. Understanding these pathways is critical for maintaining its purity and reactivity.

Dehydration and Boroxine Formation

The most common and reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine .[3][4][5] This process involves the loss of three molecules of water from three molecules of the boronic acid.

  • Causality: The formation of the B-O-B bonds in the boroxine ring is an entropically driven process, favored by the release of water molecules.[6] This equilibrium is highly sensitive to the presence of water. In a dry, inert environment, the equilibrium favors the boroxine, while the presence of moisture will hydrolyze the boroxine back to the monomeric boronic acid.[4] Commercial batches of arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.

R-BOB-R OO B-RO

>]; }

Water [label="+ 3 H₂O", fontcolor="#EA4335"];

{BA1, BA2, BA3} -> Boroxine [label="Dehydration\n(Heat, Dry Conditions)", fontcolor="#202124"]; Boroxine -> Water [label="Hydrolysis\n(Moisture)", fontcolor="#202124"]; Water -> {BA1, BA2, BA3} [style=invis]; // for layout } dot Figure 1: Equilibrium between 2-Formyl-5-isopropylphenylboronic acid and its boroxine anhydride.

Oxidative Degradation

A more destructive and irreversible pathway is the oxidation of the carbon-boron bond. This is a significant concern, especially under physiological pH or in the presence of reactive oxygen species.[2]

  • Causality: The C-B bond can be cleaved by oxidizing agents, leading to the formation of the corresponding phenol (2-formyl-5-isopropylphenol) and boric acid. The rate of oxidation is influenced by the electron density on the boron atom.[2] Electron-withdrawing groups, like the ortho-formyl group, can diminish the electron density on the boron, which may offer some enhanced stability against oxidation compared to unsubstituted phenylboronic acid.[2] However, this pathway remains a primary cause of irreversible sample degradation.

G Reactant { 2-Formyl-5-isopropylphenylboronic Acid | R-B(OH)₂} Product { 2-Formyl-5-isopropylphenol | R-OH} + B(OH)₃ Reactant->Product Oxidative Cleavage Oxidant {[O] | (e.g., H₂O₂, Air)}

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (cuminaldehyde) and boric acid. This process can be catalyzed under both acidic and basic conditions.

  • Causality: The stability of arylboronic acids against protodeboronation is pH-dependent. The reaction can proceed through different pathways depending on the speciation of the boronic acid (neutral trigonal acid vs. anionic tetrahedral boronate).[7] While often less rapid than oxidation or dehydration under typical storage conditions, it can become a significant factor during reactions in protic solvents or aqueous work-ups, leading to yield loss.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the integrity of 2-Formyl-5-isopropylphenylboronic acid, adherence to strict storage and handling protocols is paramount. These recommendations are synthesized from safety data sheets of analogous compounds and best practices for handling reactive materials.[8]

Storage Conditions

The primary objective of storage is to protect the compound from moisture, oxygen, heat, and light .

ParameterRecommended ConditionRationale
Temperature 2 - 8 °CReduces the rate of all chemical degradation pathways and minimizes dehydration.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly Sealed, OpaquePrevents ingress of moisture and air. Opaque containers protect against potential photolytic degradation.
Location Dry, Well-Ventilated AreaEnsures a low-humidity environment and safe dispersal of any potential vapors.
Handling Procedures

Given its sensitivity, 2-Formyl-5-isopropylphenylboronic acid should always be handled as an air- and moisture-sensitive compound.

  • Expertise & Experience: Simply working quickly is not enough. The causality behind these procedures is to maintain a rigorously inert atmosphere throughout the manipulation process.

  • Trustworthiness: This protocol creates a self-validating system. If the material is handled correctly, its reactivity will be consistent. Inconsistent results often point to a breach in the inert atmosphere protocol.

Step-by-Step Handling Protocol:

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: All manipulations (weighing, transferring) should be performed under a positive pressure of an inert gas (argon or nitrogen), either in a glovebox or using Schlenk line techniques.

  • Transfer: Use clean, oven-dried spatulas and glassware. For transfers into a reaction vessel, perform the addition under a positive flow of inert gas.

  • Resealing: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm® or Teflon™ tape can be used for an extra layer of protection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the solid in a fume hood to avoid inhalation of fine dust.

Analytical Methods for Stability Assessment

To ensure the quality of 2-Formyl-5-isopropylphenylboronic acid, especially after prolonged storage or when troubleshooting reactions, analytical assessment is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for assessing purity and identifying major degradation products.

  • ¹H NMR: Provides a fingerprint of the molecule. Degradation can be monitored by observing the appearance of new signals corresponding to impurities like the protodeboronation product (cuminaldehyde) or the oxidation product (2-formyl-5-isopropylphenol).

  • ¹¹B NMR: This is particularly insightful for observing the equilibrium between the boronic acid and its boroxine anhydride.[9] The trigonal boronic acid gives a broad signal at a distinct chemical shift (typically ~27-33 ppm), while the tetrahedral boronate species (formed in the presence of a Lewis base or at high pH) appears further upfield (~4-10 ppm).[9] The boroxine may also present a distinct signal. This allows for a direct, semi-quantitative assessment of the sample's hydration state.

Stability-Indicating HPLC Method

A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradation products, allowing for accurate purity determination.

  • Causality of Method Choice: The primary challenge in HPLC analysis of boronic acids is on-column hydrolysis of the compound or its boroxine anhydride, which can give inaccurate purity readings.[10] The choice of a stationary phase with low silanol activity (e.g., end-capped C18 or specialized hybrid surfaces) and a mobile phase with minimal water content and no pH modifier can minimize this artifact.[10]

Representative Stability-Indicating HPLC Protocol:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water

  • Gradient: A linear gradient suitable for separating non-polar impurities, for example, starting at 60% A and increasing to 95% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength appropriate for the chromophore).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a pure aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[10]

  • Validation: The method must be validated by a forced degradation study to prove it can separate the active compound from degradation products formed under stress conditions (acid, base, oxidation, heat, light).[11][12][13]

Designing a Stability Study

For critical applications, a formal stability study can provide definitive data on the shelf-life of 2-Formyl-5-isopropylphenylboronic acid under defined conditions. The protocol below is based on ICH guidelines for pharmaceutical intermediates.[12]

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term & Accelerated Study A Obtain High-Purity Reference Sample B Perform Initial Analysis (t=0) (HPLC, NMR, Appearance) A->B C Stress Samples: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidation (3% H₂O₂) - Heat (70°C) - Light (ICH Q1B) B->C F Aliquot Samples into Vials under Inert Atmosphere B->F D Analyze Stressed Samples by HPLC C->D E Confirm Method is Stability-Indicating D->E G Place in Stability Chambers F->G H Condition 1: Long-Term (5°C ± 3°C) G->H I Condition 2: Accelerated (25°C ± 2°C / 60% RH ± 5% RH) G->I J Pull Samples at Timepoints (e.g., 1, 3, 6, 12 months) H->J I->J K Analyze Pulled Samples (HPLC, NMR, Appearance) J->K L Compile Data & Determine Re-test Date / Shelf-Life K->L

Conclusion

2-Formyl-5-isopropylphenylboronic acid is a powerful synthetic tool whose reliability is directly dependent on its chemical stability. The primary degradation pathways—dehydration to boroxines, oxidation, and protodeboronation—are driven by exposure to moisture, air, and heat. By implementing a disciplined approach to storage and handling, centered on maintaining a cool, dry, and inert environment, researchers can significantly prolong the reagent's shelf-life and ensure its reactivity. Furthermore, the use of robust analytical techniques like ¹¹B NMR and properly validated stability-indicating HPLC methods provides the necessary tools to verify purity and build confidence in experimental outcomes. This guide serves as a foundational resource, empowering scientists to maximize the potential of this versatile molecule through a deep understanding of its chemical nature.

References

  • Yamamoto, Y., & Ishii, A. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(22), 8824-8835. Available at: [Link]

  • Yamamoto, Y., & Ishii, A. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. RSC. Available at: [Link]

  • Ishihara, K., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 4(17), 2885-2888. Available at: [Link]

  • Wikipedia. (n.d.). Boroxine. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Ishihara, K., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Formyl-5-isopropylphenylboronic acid. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

  • Gozdalik, J. T., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. ResearchGate. Available at: [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved January 6, 2026, from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. Available at: [Link]

  • Perrin, C. L., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Glass, T. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available at: [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Gerwick, W. H., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2694-2699. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved January 6, 2026, from [Link]

  • Kwofie, S. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7248. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 483-488. Available at: [Link]

  • Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Barnes & Noble. Available at: [Link]

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  • Schmalz, H.-G. (2005). Practical Organic Synthesis: A Student's Guide. Wiley. Available at: [Link]

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Exploratory

Introduction: A Bifunctional Building Block for Modern Synthesis

An In-Depth Technical Guide to 2-Formyl-5-isopropylphenylboronic Acid for Advanced Research Applications In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is pa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Formyl-5-isopropylphenylboronic Acid for Advanced Research Applications

In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 2-Formyl-5-isopropylphenylboronic acid (CAS No. 1451390-89-8) has emerged as a highly valuable intermediate, distinguished by its bifunctional nature. Possessing both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, this compound provides chemists with a powerful tool for constructing complex molecular architectures. The presence of these two distinct functional groups on a stable phenyl ring allows for orthogonal chemical transformations, making it a strategic asset in multi-step syntheses.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of 2-Formyl-5-isopropylphenylboronic acid. We will delve into its commercial availability, core synthetic applications, quality control protocols, and essential handling procedures. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential in their laboratory and scale-up operations.

Molecular Profile and Physicochemical Properties

The unique reactivity of 2-Formyl-5-isopropylphenylboronic acid stems from its molecular structure. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the ortho-positioned formyl group can engage in a wide array of classical aldehyde chemistries and can influence the reactivity of the boronic acid through intramolecular interactions. The isopropyl group at the para position provides steric bulk and enhances solubility in organic solvents.

PropertyValueReference
CAS Number 1451390-89-8[1][2]
Molecular Formula C₁₀H₁₃BO₃[1][2]
Molecular Weight 192.02 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral knowledge
Hazard Classification Irritant[1]

Commercial Availability and Supplier Specifications

The reliable sourcing of high-purity starting materials is a critical first step in any research and development program. 2-Formyl-5-isopropylphenylboronic acid is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data (e.g., NMR, LC-MS), batch-to-batch consistency, and the supplier's capacity for bulk and custom synthesis.

SupplierProduct Number / LinkPurityNotes
Matrix Scientific [3]()>97% (Typical)Provides Safety Data Sheet (SDS) upon request.[1]
Sunway Pharm Ltd InquireLists multiple aliases for the compound.[2]
AOBChem USA InquireAvailable in various quantities.[4]

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Core Applications in Synthetic Chemistry

The true utility of 2-Formyl-5-isopropylphenylboronic acid is demonstrated through its application in pivotal synthetic transformations. Its bifunctionality enables its use in building complex scaffolds through sequential or one-pot reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[5][6] The boronic acid moiety of the title compound readily participates in this palladium-catalyzed cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd

Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of 2-Formyl-5-isopropylphenylboronic acid with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • 2-Formyl-5-isopropylphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 2-Formyl-5-isopropylphenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Synthetic Transformations of the Formyl Group

The aldehyde functionality provides a second reactive handle for diversification. This allows for the construction of a wide range of derivatives, making the initial boronic acid a versatile scaffold.

Aldehyde_Reactions Start 2-Formyl-5-isopropyl- phenylboronic acid RedAmine Reductive Amination (+ R₂NH, [H]) Start->RedAmine Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Oxidation Oxidation (+ [O]) Start->Oxidation Reduction Reduction (+ NaBH₄) Start->Reduction Amine Benzylamine Derivative RedAmine->Amine Alkene Styrene Derivative Wittig->Alkene CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Alcohol Benzyl Alcohol Derivative Reduction->Alcohol

Fig 2. Key Synthetic Pathways Utilizing the Formyl Group.

These transformations, such as reductive amination to form substituted amines or Wittig reactions to create alkenes, significantly expand the molecular complexity that can be achieved from this single starting material.[7] Furthermore, reduction of the formyl group is a direct route to synthesizing benzoxaboroles, a class of compounds with significant biological activity.[8]

Quality Control and Characterization

Verifying the identity and purity of 2-Formyl-5-isopropylphenylboronic acid is essential for reproducible results. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice.

¹¹B NMR Spectroscopy: A Definitive Tool

Due to the presence of the boron atom, ¹¹B NMR spectroscopy is an exceptionally powerful and direct technique for characterizing boronic acids.[9][10] The chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal vs. tetrahedral), making it ideal for confirming the presence of the boronic acid moiety and detecting potential impurities like boroxines (anhydrides).[11][12]

Protocol: ¹¹B NMR Sample Preparation and Analysis

Objective: To confirm the structural integrity of the boronic acid.

Materials:

  • 2-Formyl-5-isopropylphenylboronic acid (approx. 10-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • 5 mm NMR tube

Procedure:

  • Dissolve approximately 10-20 mg of the boronic acid sample in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • Acquire the ¹¹B NMR spectrum. A typical acquisition might involve a proton-decoupled experiment.

  • Data Interpretation: A sharp signal between δ 28-33 ppm is characteristic of a trigonal arylboronic acid.[10] The presence of broader signals at higher field (around δ 20-23 ppm) may indicate the formation of the trimeric anhydride (boroxine), which can exist in equilibrium, especially in less polar solvents or in the solid state.

Safe Handling and Storage

Arylboronic acids are generally stable but require proper handling to maintain their quality and ensure laboratory safety.

  • Handling: As an irritant, wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[13][14] To prevent degradation through dehydration (to boroxine) or hydrolysis, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., Argon) is recommended for long-term stability.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

2-Formyl-5-isopropylphenylboronic acid stands out as a strategically valuable reagent for chemical synthesis. Its dual functionality empowers researchers to forge complex carbon-carbon bonds via Suzuki-Miyaura coupling while offering a secondary site for a multitude of chemical transformations. By understanding its commercial sources, mastering its application in key protocols, and adhering to proper characterization and handling standards, scientists in drug discovery and materials science can effectively harness its synthetic potential to accelerate their research and development objectives.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Formyl-5-isopropylphenylboronic acid - CAS:1451390-89-8. Retrieved from [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • RSC Publishing. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • AOBChem USA. (n.d.). (5-formyl-2-isopropylphenyl)boronic acid. Retrieved from [Link]

  • Thieme. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Foundational

The Synthesis of Benzoxaboroles: A Technical Guide for the Modern Chemist

Abstract Benzoxaboroles have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to FDA-approved therapeutics.[1][2][3] This technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxaboroles have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the synthesis of benzoxaboroles, with a primary focus on the versatile and widely utilized precursor, 2-formylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, mechanistic insights, and detailed experimental protocols. We will delve into the core methodologies, from straightforward reductions to more complex multi-component reactions, providing the causal logic behind experimental choices to empower the reader in their own synthetic endeavors.

Introduction: The Rise of a Versatile Scaffold

First synthesized in 1957, benzoxaboroles are bicyclic compounds containing a boronic acid constrained within a five-membered oxaborole ring.[4] This unique structural feature confers a combination of stability, low toxicity, and the ability to form reversible covalent bonds with biological targets, such as enzymes.[5][6] The Lewis acidic nature of the boron atom is central to their mechanism of action, allowing for interactions with diols and specific amino acid residues in protein active sites.[4][7]

The therapeutic potential of benzoxaboroles has been realized in recent years with the approval of drugs like tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory treatment for atopic dermatitis.[2][3] These successes have spurred significant interest in the development of new benzoxaborole-based compounds with a wide range of applications, including antibacterial, antiviral, and antiparasitic agents.[8] The ready accessibility and versatile reactivity of 2-formylphenylboronic acids have positioned them as a cornerstone for the synthesis of a diverse library of benzoxaborole derivatives.[4][9]

The Precursor: 2-Formylphenylboronic Acid

The journey to a diverse array of benzoxaboroles often begins with a common starting material: 2-formylphenylboronic acid. Its bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, makes it an ideal platform for a multitude of chemical transformations.[10]

Synthesis of 2-Formylphenylboronic Acids

A reliable supply of high-purity 2-formylphenylboronic acid and its derivatives is paramount. A common synthetic route involves a two-step procedure starting from the corresponding bromobenzaldehyde.[6]

Experimental Protocol: Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid [6]

  • Step 1: Protection of the Aldehyde. The aldehyde functionality is first protected to prevent unwanted side reactions during the borylation step. This can be achieved by forming an acetal.

  • Step 2: Borylation. The aryl bromide is then converted to the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. Subsequent hydrolysis yields the desired 2-formylphenylboronic acid.

A one-pot synthesis of 2-formylphenylboronic acid has also been developed, focusing on directed metalation to achieve ortho-substitution.[1]

Synthetic Pathways to Benzoxaboroles from 2-Formylphenylboronic Acids

The conversion of 2-formylphenylboronic acids into the benzoxaborole core can be achieved through several reliable and versatile methods. The choice of method is often dictated by the desired substitution pattern on the benzoxaborole ring.

Direct Reduction: The Unsubstituted Core

The most straightforward route to the parent benzoxaborole scaffold is the direct reduction of the aldehyde group in 2-formylphenylboronic acid.[4][6] This intramolecular cyclization is efficient and provides direct access to the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole core.

G start 2-Formylphenylboronic Acid reagent Reducing Agent (e.g., NaBH4) start->reagent product Benzoxaborole reagent->product

Caption: Direct reduction of 2-formylphenylboronic acid.

Experimental Protocol: Synthesis of Unsubstituted Benzoxaborole [5]

  • Dissolution: Dissolve 2-formylphenylboronic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction with an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reductive Amination: Introducing Diversity at the 3-Position

To introduce substituents at the 3-position of the benzoxaborole ring, reductive amination of 2-formylphenylboronic acid with primary or secondary amines is a highly effective strategy.[5][11][12] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced and cyclizes to form the 3-substituted benzoxaborole.

G start 2-Formylphenylboronic Acid amine Primary or Secondary Amine start->amine reagent Reducing Agent (e.g., NaBH(OAc)3) amine->reagent product 3-Substituted Benzoxaborole reagent->product

Caption: Synthesis of 3-substituted benzoxaboroles via reductive amination.

Experimental Protocol: Synthesis of 3-(1-Methylpiperazinyl)benzoxaborole [5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.5 g, 10 mmol) in diethyl ether (70 mL) at room temperature with stirring.

  • Amine Addition: Add 1-methylpiperazine (1.0 g, 1.11 mL, 10 mmol) dropwise over 4 minutes. A white precipitate will form immediately.

  • Isolation: Filter the solid product, wash with diethyl ether (2 x 3 mL), and dry to obtain the desired 3-substituted benzoxaborole.

AmineProductYield (%)Reference
1-Methylpiperazine3-(1-Methylpiperazinyl)benzoxaboroleHigh[5]
Morpholine3-MorpholinobenzoxaboroleHigh[11]
N-Ethylaniline2-((N-ethylanilino)methyl)phenylboronic acidModerate[12]

Note: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of iminium ions in the presence of aldehydes.[12]

Advanced Strategies for Functionalization

For the synthesis of more complex benzoxaborole derivatives, a variety of powerful organic reactions can be employed, using 2-formylphenylboronic acid as a key building block.

The Baylis-Hillman reaction provides a route to α-methylene-β-hydroxy carbonyl compounds. When applied to 2-formylphenylboronic acid, it allows for the introduction of a functionalized side chain that can subsequently cyclize to form a benzoxaborole with a stereocenter at the 3-position.[9][13][14]

G start 2-Formylphenylboronic Acid alkene Activated Alkene start->alkene catalyst Nucleophilic Catalyst (e.g., DABCO) alkene->catalyst product Functionalized Benzoxaborole catalyst->product

Caption: Baylis-Hillman reaction for benzoxaborole synthesis.

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide. Utilizing 2-formylphenylboronic acid in this reaction allows for the one-pot synthesis of highly functionalized 3-substituted benzoxaboroles.[9][15]

G start 2-Formylphenylboronic Acid acid Carboxylic Acid start->acid isocyanide Isocyanide acid->isocyanide product α-Acyloxyamide-Substituted Benzoxaborole isocyanide->product

Caption: Passerini reaction for the synthesis of complex benzoxaboroles.

Purification and Characterization

The purification of benzoxaboroles is typically achieved through standard laboratory techniques.

  • Recrystallization: This is an effective method for purifying solid benzoxaboroles. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16][17][18][19]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. The choice of eluent will depend on the polarity of the specific benzoxaborole derivative.

Characterization of the synthesized benzoxaboroles is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are invaluable for elucidating the structure of the benzoxaborole products.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion and Future Outlook

The synthesis of benzoxaboroles from 2-formylphenylboronic acids offers a robust and versatile platform for the discovery of new therapeutic agents. The methodologies outlined in this guide, from fundamental reductions to sophisticated multi-component reactions, provide chemists with a powerful toolkit to access a wide range of structurally diverse benzoxaboroles. As our understanding of the biological roles of boron-containing compounds continues to expand, the development of novel and efficient synthetic strategies will remain a critical endeavor in the field of medicinal chemistry. The continued exploration of the chemical space around the benzoxaborole scaffold holds immense promise for addressing unmet medical needs.

References

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]

  • Smith, A. M., et al. (2019). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. [Link]

  • Wieczorek, D., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(23), 5636. [Link]

  • Dąbrowska, A. M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]

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  • Anacor Pharmaceuticals. (2016). EUCRISA™ (crisaborole) ointment, 2%. U.S.
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  • Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 52(48), 6421-6424.
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  • Goldberg, F. W. (2017).
  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • Ospanow, E., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry.
  • Dąbrowska, A. M., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
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  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid.
  • Song, Q., et al. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis.
  • University of California, Los Angeles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Organic Chemistry Portal.
  • Dąbrowska, A. M., et al. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 211, 134-142.
  • Wang, D., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Zhang, Y. K., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(8), 1077-1085.
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Exploratory

The Formyl Group in Formylphenylboronic Acids: A Technical Guide to its Reactivity and Synthetic Utility

Abstract Formylphenylboronic acids (FPBAs) represent a class of bifunctional reagents that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] The presence of both a f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formylphenylboronic acids (FPBAs) represent a class of bifunctional reagents that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] The presence of both a formyl group and a boronic acid moiety on the same aromatic scaffold provides a versatile platform for a wide array of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of the formyl group in FPBAs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into the chemoselectivity of key reactions, the influence of isomeric positioning (ortho, meta, and para), and provide field-proven insights into experimental design and execution.

Introduction: The Duality of Formylphenylboronic Acids

The unique chemical architecture of formylphenylboronic acids presents a fascinating dichotomy in reactivity. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This functionality allows for the facile construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules.[4][5] Conversely, the formyl (aldehyde) group is a classic electrophilic handle, susceptible to a plethora of nucleophilic additions and related transformations.[1] This dual nature makes FPBAs powerful building blocks, enabling sequential or tandem reactions to construct intricate molecular architectures.[6]

This guide will focus specifically on the transformations of the formyl group, while also considering the interplay and potential for selective reactions in the presence of the boronic acid. Understanding this interplay is crucial for designing efficient and selective synthetic routes.

The Influence of Isomeric Position on Reactivity

The relative positioning of the formyl and boronic acid groups on the phenyl ring (ortho, meta, or para) significantly impacts the molecule's reactivity due to a combination of electronic and steric effects.[7][8][9][10]

  • ortho-Formylphenylboronic Acid: This isomer exhibits unique reactivity due to the proximity of the two functional groups. Intramolecular interactions, such as hydrogen bonding between the boronic acid hydroxyls and the formyl oxygen, can influence the conformation and reactivity of the molecule.[11][12] In some reactions, this proximity can lead to cyclization or other tandem processes.[13] However, the steric hindrance imposed by the adjacent boronic acid group can also impede the approach of bulky nucleophiles to the formyl carbon.[14]

  • meta-Formylphenylboronic Acid: In the meta isomer, the electronic effects of the boronic acid group (a weak electron-withdrawing group) on the formyl group are less pronounced compared to the other isomers.[7] Steric hindrance is also minimized, often leading to predictable reactivity patterns for the formyl group that are characteristic of aromatic aldehydes.

  • para-Formylphenylboronic Acid: The para isomer allows for the most direct electronic communication between the two functional groups through the aromatic π-system.[7] The boronic acid's electron-withdrawing nature can slightly deactivate the formyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, this effect is generally modest, and the para isomer is widely used due to its predictable reactivity and commercial availability.[1]

Isomer_Influence

Key Reactions of the Formyl Group

The formyl group in FPBAs participates in a variety of classical and modern organic transformations. The choice of reaction conditions is paramount to ensure chemoselectivity, particularly when the boronic acid moiety is sensitive to the reagents employed.

Reductive Amination: Accessing Aminophenylboronic Acid Derivatives

Reductive amination is a powerful method for the synthesis of amines from aldehydes.[12] In the context of FPBAs, this reaction provides a direct route to aminomethylphenylboronic acids, which are valuable building blocks in medicinal chemistry.[15] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.[13][16]

Causality in Experimental Design: The choice of reducing agent is critical for the success of reductive amination. A key challenge is to selectively reduce the iminium intermediate in the presence of the starting aldehyde. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they are less reactive towards the aldehyde carbonyl.[13][16][17] Acetic acid is often added as a catalyst to promote imine formation.[18]

Reductive_Amination_Workflow

Experimental Protocol: Reductive Amination of 3-Formylphenylboronic Acid

This protocol describes a general procedure for the reductive amination of 3-formylphenylboronic acid with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 3-Formylphenylboronic acid

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylphenylboronic acid (1.0 eq.).

  • Dissolve the starting material in anhydrous DCE or THF (approximately 0.1 M concentration).

  • Add the primary amine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir for another 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in the reaction solvent.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to olefins with high regioselectivity.[19][20][21][22] This transformation is highly effective for FPBAs, providing a route to vinylphenylboronic acids, which are themselves valuable synthetic intermediates. The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the aldehyde carbonyl.[22]

Causality in Experimental Design: The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. For unstabilized ylides (derived from alkyl halides), strong bases like n-butyllithium or sodium hydride are typically required.[22] For stabilized ylides (e.g., those containing an adjacent ester or ketone), weaker bases such as sodium carbonate or triethylamine can be sufficient.[23] The reaction is often carried out in an aprotic solvent like THF or dichloromethane.[19]

Experimental Protocol: Wittig Reaction of 4-Formylphenylboronic Acid

This protocol outlines a general procedure for the Wittig reaction of 4-formylphenylboronic acid with a stabilized ylide.

Materials:

  • 4-Formylphenylboronic acid

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-formylphenylboronic acid (1.0 eq.) in anhydrous THF.

  • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq.), to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

  • Purify the product by flash column chromatography on silica gel. The triphenylphosphine oxide can often be partially removed by trituration with a nonpolar solvent like diethyl ether or hexanes prior to chromatography.[19]

Chemoselective Reduction of the Formyl Group

The selective reduction of the formyl group to a hydroxymethyl group in the presence of a boronic acid can be achieved using mild reducing agents. This transformation yields hydroxymethylphenylboronic acids, which are useful in various synthetic applications.

Causality in Experimental Design: The key to this transformation is the choice of a reducing agent that is reactive towards aldehydes but not towards boronic acids. Sodium borohydride (NaBH₄) is an excellent choice for this purpose as it readily reduces aldehydes but does not affect the boronic acid moiety under standard conditions.[24] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the boronic acid. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol: Selective Reduction of 4-Formylphenylboronic Acid

Materials:

  • 4-Formylphenylboronic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-formylphenylboronic acid (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is approximately 6-7.[24]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the hydroxymethylphenylboronic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Chemoselectivity and Protecting Group Strategies

The bifunctional nature of FPBAs necessitates careful consideration of chemoselectivity in synthetic planning. In many cases, one functional group needs to be masked or protected to allow for the selective transformation of the other.

Reactions at the Boronic Acid Moiety: Protecting the Formyl Group

When performing reactions that target the boronic acid, such as the Suzuki-Miyaura coupling, it is often necessary to protect the formyl group to prevent unwanted side reactions with the basic and sometimes nucleophilic conditions employed.[25] A common and effective strategy is the conversion of the aldehyde to an acetal.[26][27][28] Acetals are stable to the basic conditions of the Suzuki coupling and can be readily deprotected under acidic conditions.[26][28]

Protecting_Group_Strategy

Tandem and One-Pot Reactions

The dual reactivity of FPBAs also opens up possibilities for elegant tandem or one-pot reactions where both the formyl and boronic acid groups react sequentially. For instance, a one-pot reductive amination followed by a Suzuki-Miyaura cross-coupling has been reported, showcasing the efficiency of this approach for rapid library synthesis.[6] Similarly, tandem Suzuki-Wittig reactions have been developed, allowing for the construction of complex stilbene derivatives in a single operation.

Data Summary

ReactionSubstrate IsomerKey ReagentsTypical SolventsKey Considerations
Reductive Amination ortho, meta, paraNaBH(OAc)₃, NaBH₃CN, Amine, Acetic AcidDCE, THF, MethanolChoice of mild reducing agent is crucial for selectivity.[13][16][17]
Wittig Reaction ortho, meta, paraPhosphonium Ylide, Base (if needed)THF, DichloromethaneBase strength depends on ylide stability.[19][22]
Selective Reduction ortho, meta, paraNaBH₄Methanol, EthanolNaBH₄ is selective for the aldehyde over the boronic acid.[24]
Suzuki-Miyaura Coupling ortho, meta, paraAryl Halide, Pd Catalyst, BaseDioxane/Water, TolueneFormyl group often requires protection as an acetal.[29][30][31]

Conclusion

Formylphenylboronic acids are remarkably versatile building blocks in modern organic synthesis. The formyl group provides a reactive handle for a multitude of transformations, including reductive amination, Wittig olefination, and selective reduction. The isomeric position of the formyl and boronic acid groups significantly influences reactivity, offering opportunities for strategic synthetic design. By understanding the principles of chemoselectivity and employing appropriate protecting group strategies, researchers can harness the full synthetic potential of these powerful bifunctional reagents to construct complex molecules for a wide range of applications in drug discovery and materials science.

References

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

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  • Chemistry Skills. (2023, March 16). Reductive Amination. YouTube. [Link]

  • Ismail, K. A., et al. (2011). One-pot reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates in array format. Organic Letters, 13(12), 3084-3087. [Link]

  • Roy, A. K., et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6847-6860. [Link]

  • Menzel, F., et al. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synthetic Communications, 33(14), 2493-2503. [Link]

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  • Adamczyk-Woźniak, A., et al. (2010). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 66(4), 907-913. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 13(10), 1193-1201. [Link]

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Foundational

The Essential Role of Lewis Acidity in the Function of Arylboronic Acids: A Technical Guide for Researchers

Introduction: Beyond the Suzuki Coupling—A Deeper Look into Arylboronic Acid Reactivity Arylboronic acids, ubiquitous reagents in modern organic synthesis, are most renowned for their pivotal role in the palladium-cataly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Suzuki Coupling—A Deeper Look into Arylboronic Acid Reactivity

Arylboronic acids, ubiquitous reagents in modern organic synthesis, are most renowned for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] However, to pigeonhole these versatile molecules as mere coupling partners is to overlook the fundamental property that governs their reactivity and diverse applications: their Lewis acidity. This guide provides an in-depth exploration of the Lewis acidic nature of arylboronic acids, offering a crucial resource for researchers, scientists, and drug development professionals seeking to harness their full potential in catalysis, molecular recognition, and medicinal chemistry.

Structurally, arylboronic acids [ArB(OH)₂] are organoboron compounds featuring a boron atom bonded to an aryl group and two hydroxyl moieties.[2] The boron atom in its neutral, trigonal planar state is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a lone pair of electrons from a Lewis base.[3][4] This intrinsic electrophilicity is the cornerstone of their Lewis acidic character and dictates their chemical behavior.

The Fundamental Equilibrium: A Duality of Structure and Acidity

The Lewis acidity of an arylboronic acid in aqueous media is most clearly demonstrated by its equilibrium with a hydroxide ion to form a tetrahedral boronate species.[4][5] This transformation involves a change in the boron atom's hybridization from sp² to sp³, and a shift from a neutral, trigonal planar geometry to a negatively charged, tetrahedral one.[4] This equilibrium is central to understanding the reactivity of arylboronic acids and is highly dependent on the pH of the medium.[4]

Figure 1: The fundamental equilibrium of an arylboronic acid with hydroxide, illustrating the change in geometry and hybridization of the boron center.

The propensity of an arylboronic acid to accept a hydroxide ion is quantified by its pKa value, which typically ranges from 8 to 10 for many substituted phenylboronic acids.[1] It is crucial to recognize that this pKa value reflects the Lewis acidity (hydroxide affinity) rather than Brønsted acidity (proton donation).

Modulating Lewis Acidity: A Chemist's Toolkit

The Lewis acidity of arylboronic acids is not a fixed property but can be finely tuned through synthetic modifications. This tunability is a key reason for their widespread utility.

Electronic Effects of Aryl Substituents

The electronic nature of substituents on the aryl ring plays a paramount role in modulating the Lewis acidity of the boron center. Electron-withdrawing groups (EWGs) increase Lewis acidity by inductively pulling electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid.[6][7] Conversely, electron-donating groups (EDGs) decrease Lewis acidity by pushing electron density towards the boron, making it less electrophilic.[6]

This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values of substituted arylboronic acids with the electronic properties of the substituents.[8]

Substituent (para-)Hammett Constant (σp)pKa (in H₂O)Reference
-OCH₃-0.279.25[9]
-H0.008.8[10]
-Cl0.238.2[8]
-CN0.667.8[8]
-NO₂0.787.1[8]

Table 1: Influence of para-substituents on the pKa of phenylboronic acid, demonstrating the correlation between electron-withdrawing/donating character and Lewis acidity.

Steric and Solvation Effects

Beyond purely electronic effects, steric hindrance around the boron atom can influence its ability to interact with Lewis bases. Bulky ortho-substituents can sterically shield the boron center, impeding the approach of a nucleophile and thus decreasing the apparent Lewis acidity.[9]

Solvation also plays a critical role in modulating the stability of both the neutral boronic acid and the anionic boronate.[5][11] The charged boronate form is generally more stabilized by polar solvents than the neutral boronic acid.[11] Consequently, the equilibrium can be shifted, and the apparent Lewis acidity can vary with the solvent system.[9]

Quantifying Lewis Acidity: Experimental and Computational Approaches

A precise understanding of the Lewis acidity of a given arylboronic acid is often essential for rational catalyst design and sensor development. Several methods are employed for this purpose.

Experimental Protocols

1. Spectrophotometric or Potentiometric Titration: This is a common method to determine the pKa of a boronic acid.[8]

  • Principle: The change in UV-Vis absorbance or the pH of a solution of the arylboronic acid is monitored as a function of added base (e.g., NaOH). The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal.

  • Step-by-Step Methodology:

    • Prepare a standard solution of the arylboronic acid in a suitable solvent system (e.g., water or a water/organic co-solvent mixture).

    • Use a calibrated pH meter and a spectrophotometer.

    • Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • After each addition, record the pH and the UV-Vis spectrum.

    • Plot the change in absorbance at a specific wavelength (where the boronic acid and boronate have different extinction coefficients) against the pH.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa of the arylboronic acid.

2. The Gutmann-Beckett Method: This technique provides a measure of the "effective Lewis acidity" by observing the interaction of the boronic acid with a probe Lewis base.[8][12]

  • Principle: The change in the ³¹P NMR chemical shift of a phosphine oxide probe, such as triethylphosphine oxide (TEPO), upon complexation with the boronic acid is measured. The magnitude of this shift correlates with the Lewis acidity of the boron center.[12][13]

  • Step-by-Step Methodology:

    • Prepare a solution of the phosphine oxide probe in a non-coordinating solvent (e.g., CH₂Cl₂).

    • Record the ³¹P NMR spectrum of the free probe.

    • Add a known concentration of the arylboronic acid to the solution.

    • Record the ³¹P NMR spectrum of the mixture.

    • The difference in the chemical shift (Δδ) is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity.[12]

Gutmann_Beckett_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve TEPO probe in CH₂Cl₂ B Record ³¹P NMR of free TEPO A->B C Add Arylboronic Acid B->C D Record ³¹P NMR of mixture C->D E Calculate Δδ (δ_{complex} - δ_{free}) D->E F Determine Acceptor Number (AN) E->F

Figure 2: A simplified workflow for determining the acceptor number of an arylboronic acid using the Gutmann-Beckett method.

Computational Approaches

Theoretical calculations provide a powerful tool for predicting and rationalizing the Lewis acidity of arylboronic acids.

  • Ammonia Affinity (AA): This method calculates the enthalpy change for the reaction of the boronic acid with ammonia in the gas phase. A more negative ammonia affinity indicates a stronger Lewis acid.[14][15]

  • Fluoride Ion Affinity (FIA): Similar to ammonia affinity, this method calculates the energy change upon binding of a fluoride ion.[14]

These computational methods are particularly useful for screening libraries of potential catalysts or sensors before engaging in synthetic efforts.[14]

Applications Driven by Lewis Acidity

The Lewis acidic nature of arylboronic acids is not merely a chemical curiosity; it is the driving force behind their most important applications.

Catalysis

While their role in Suzuki-Miyaura coupling is well-established, arylboronic acids are also emerging as potent Lewis acid catalysts in their own right.[10][16] They can activate carbonyl compounds and alcohols towards nucleophilic attack.[10][17]

  • Amide Bond Formation: Arylboronic acids can catalyze the direct condensation of carboxylic acids and amines to form amides, a cornerstone transformation in pharmaceutical and materials science.[16][18] The proposed mechanism involves the formation of a reactive acyloxyboronate intermediate.[18]

Amidation_Catalysis A ArB(OH)₂ + R'COOH B Acyloxyboronate Intermediate A->B Activation C + R''NH₂ B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Amide Product + ArB(OH)₂ D->E Catalyst Regeneration

Figure 3: A simplified catalytic cycle for arylboronic acid-catalyzed amidation.

Molecular Recognition and Sensing

The ability of arylboronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their widespread use as receptors in chemical sensors.[19][20] This interaction is particularly effective for the detection of saccharides, which are rich in diol functionalities.[20][21]

  • Fluorescent Glucose Sensing: Arylboronic acids appended to fluorescent reporters have been extensively developed for the continuous monitoring of glucose levels.[21][22] Upon binding to glucose, the boronic acid undergoes a change in its electronic properties, which in turn modulates the fluorescence output of the reporter molecule.[22] This change can be an increase or decrease in fluorescence intensity, depending on the design of the sensor.[22]

Conclusion and Future Outlook

The Lewis acidity of arylboronic acids is a fundamental property that extends their utility far beyond their traditional role in cross-coupling reactions. A thorough understanding of the factors that govern this acidity, coupled with robust methods for its quantification, is essential for the rational design of novel catalysts, sensors, and therapeutic agents. As our appreciation for the subtleties of Lewis acid catalysis and molecular recognition continues to grow, the strategic manipulation of arylboronic acid Lewis acidity will undoubtedly pave the way for new and innovative solutions to challenges in chemistry, biology, and medicine.

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Exploratory

The Critical Impact of Ortho-Substitution on the Structural Landscape of Phenylboronic Acids: A Technical Guide for Researchers

Abstract Ortho-substituted phenylboronic acids represent a pivotal class of molecules in medicinal chemistry, diagnostics, and materials science.[1] The strategic placement of substituents at the ortho-position introduce...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ortho-substituted phenylboronic acids represent a pivotal class of molecules in medicinal chemistry, diagnostics, and materials science.[1] The strategic placement of substituents at the ortho-position introduces profound steric and electronic effects that dictate the molecule's three-dimensional structure, reactivity, and intermolecular interactions. This in-depth technical guide provides a comprehensive exploration of the structural analysis of these unique compounds. We will delve into the nuanced interplay of conformational preferences, the commanding influence of ortho-substituents on supramolecular assembly, and the advanced analytical techniques essential for their detailed characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of ortho-substituted phenylboronic acids for innovative applications.

Introduction: The Significance of the Ortho-Position

Phenylboronic acids (PBAs) are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that underpins their use as sensors and in drug delivery systems.[2][3] While substituents at the meta and para positions primarily exert electronic effects, ortho-substitution introduces a layer of steric complexity that dramatically influences the molecule's behavior.[4][5] This guide will illuminate how the proximity of a substituent to the boronic acid moiety governs conformational equilibria, intramolecular bonding, and crystal packing, ultimately shaping the compound's function. Understanding these structural nuances is paramount for the rational design of novel therapeutics, advanced materials, and sensitive diagnostic agents.[1][6]

Conformational Analysis: A Tale of Rotational Barriers and Intramolecular Forces

The orientation of the boronic acid group relative to the phenyl ring is a critical determinant of a PBA's properties. Computational studies and spectroscopic analyses have revealed that ortho-substituents play a significant role in dictating the preferred conformation.[7][8]

Rotational Isomerism and Energy Minima

Phenylboronic acids can exist in several conformations due to rotation around the C-B and B-O bonds. For ortho-substituted derivatives, the steric hindrance and potential for intramolecular interactions introduced by the substituent significantly influence the energy landscape of these rotational isomers.[9][10] For example, in 2-fluorophenylboronic acid, theoretical calculations have identified three energy minima, with the trans-cis form being a saddle point rather than a minimum.[9] The relative stabilities of these conformers are a delicate balance between steric repulsion and stabilizing intramolecular forces.

The Role of Intramolecular Hydrogen Bonding

A key feature of many ortho-substituted phenylboronic acids is the potential for intramolecular hydrogen bonding between the substituent and the boronic acid's hydroxyl groups. This interaction can significantly stabilize certain conformations.[4] For instance, in ortho-alkoxy substituted phenylboronic acids, strong intramolecular hydrogen bonds can lead to the formation of unusual monomeric structures in the solid state.[11] The presence of substituents like -F, -CHO, and -OR can lead to the formation of these intramolecular bonds, which in turn can increase the acidity of the ortho isomer compared to its para counterpart by stabilizing the tetrahedral boronate anion.[4]

The interplay of these forces is visually represented in the logical diagram below.

G cluster_ConformationalAnalysis Conformational Analysis of Ortho-Substituted Phenylboronic Acids cluster_Interactions Types of Intramolecular Interactions Ortho_Substituent Ortho-Substituent (Steric & Electronic Effects) Rotational_Isomerism Rotational Isomerism (C-B and B-O bonds) Ortho_Substituent->Rotational_Isomerism Influences rotational barriers Intramolecular_Interactions Intramolecular Interactions Ortho_Substituent->Intramolecular_Interactions Enables/hinders interactions Conformational_Equilibrium Conformational Equilibrium (Preferred 3D Structure) Rotational_Isomerism->Conformational_Equilibrium Intramolecular_Interactions->Conformational_Equilibrium Stabilizes specific conformers H_Bonding Hydrogen Bonding (e.g., OH···F, OH···O) Intramolecular_Interactions->H_Bonding n_p_Interaction n -> p Interaction (e.g., nF -> pB) Intramolecular_Interactions->n_p_Interaction BN_Dative_Bond B-N Dative Bond Intramolecular_Interactions->BN_Dative_Bond

Caption: Logical flow of factors influencing the conformational equilibrium in ortho-substituted phenylboronic acids.

Supramolecular Architecture: Beyond the Dimer

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[12][13] However, the presence of ortho-substituents can disrupt this typical packing arrangement, leading to the formation of diverse and fascinating supramolecular structures.[12][13]

Disruption of the Prototypical Dimer

The steric bulk of ortho-substituents can prevent the formation of the classic head-to-tail dimeric structure observed for phenylboronic acid itself.[12] This leads to alternative hydrogen-bonding motifs, such as the formation of infinite ribbons where dimeric units are interconnected in a different manner.[12][13] For example, in several ortho-substituted arylboronic acids, each dimer is connected to only two other homodimers, forming eight-membered rings.[12]

Emergence of Monomeric Structures and Polymorphism

In highly sterically hindered systems, such as those with two ortho-alkoxy substituents, the formation of dimers can be completely suppressed, leading to monomeric structures in the crystal lattice.[11] The competition between intramolecular hydrogen bonding and intermolecular interactions can also give rise to polymorphism, where the same compound crystallizes in different forms with distinct packing arrangements.[11]

The following table summarizes the influence of ortho-substituents on the solid-state structures of selected phenylboronic acids.

CompoundOrtho-Substituent(s)Solid-State StructureKey InteractionsReference(s)
Phenylboronic Acid-HDimerIntermolecular H-bonds[12]
o-Bromophenylboronic Acid-BrDimer interconnected into ribbonsIntermolecular H-bonds[12][13]
2,6-Dimethoxyphenylboronic Acid-OCH3, -OCH3Monomer (in one polymorph)Intramolecular H-bonds[11]
2-(N,N-dimethylaminomethyl)phenylboronic acid-CH2N(CH3)2Ring formationIntramolecular B-N dative bond[14]

Advanced Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for a comprehensive structural understanding of ortho-substituted phenylboronic acids.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction remains the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[15][16] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the impact of ortho-substitution.[12][17]

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the ortho-substituted phenylboronic acid in a suitable solvent (e.g., ethanol, water).[15]

  • Crystal Mounting: A well-formed crystal (0.1-0.5 mm) with sharp edges is selected under a microscope and mounted on a goniometer head.[15]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected using a diffractometer as the crystal is rotated.[15]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

G cluster_Workflow X-ray Crystallography Workflow Start Start: Ortho-substituted Phenylboronic Acid Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution End End: 3D Molecular Structure Structure_Solution->End

Caption: A streamlined workflow for the structural determination of ortho-substituted phenylboronic acids using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Structure and Dynamics

NMR spectroscopy is indispensable for probing the structure and dynamics of ortho-substituted phenylboronic acids in solution.

  • ¹H and ¹³C NMR: Provide fundamental information about the carbon-hydrogen framework of the molecule.[18]

  • ¹¹B NMR: This technique is particularly sensitive to the coordination environment of the boron atom.[2][19] The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or species with intramolecular B-N coordination.[2][20]

  • ¹⁷O NMR: Although experimentally challenging, ¹⁷O NMR can provide valuable information about the electronic environment of the oxygen atoms in the B(OH)₂ group and can be used to study substituent effects and equilibria in solution.[21][22]

  • 2D-NMR Techniques (e.g., ROESY, DOSY): These methods can be employed to investigate intermolecular interactions and the formation of supramolecular structures in solution.[23][24]

  • Sample Preparation: Prepare a solution of the ortho-(aminomethyl)phenylboronic acid in a suitable protic solvent (e.g., D₂O/methanol-d₄).

  • pH Titration: Acquire a series of ¹¹B NMR spectra at varying pH values to monitor the equilibrium between the open-chain form and the species with an intramolecular B-N dative bond.[20]

  • Data Analysis: Analyze the chemical shifts and integration of the ¹¹B NMR signals to quantify the extent of B-N bond formation as a function of pH.[2][19]

Impact on Reactivity and Drug Development

The structural features imposed by ortho-substituents have a direct impact on the reactivity and potential applications of phenylboronic acids.

  • Acidity: Intramolecular hydrogen bonding can increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid.[4] This is a crucial parameter for applications in glucose sensing, as it affects the pH range at which the boronic acid can effectively bind to diols.[3]

  • Catalysis: Ortho-substituents can play a key role in catalysis by preventing unwanted side reactions. For instance, in dehydrative amidation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, the ortho-substituent is believed to prevent the coordination of the amine to the boron atom of the active species, thereby accelerating the desired reaction.[25][26]

  • Drug Design: The ability of ortho-substituents to modulate the shape, acidity, and binding properties of phenylboronic acids is actively exploited in drug design. For example, the introduction of an ortho-aminomethyl group can lead to intramolecular B-N bond formation, creating a zwitterionic structure that can influence the compound's pharmacokinetic properties.[20]

Conclusion

The structural analysis of ortho-substituted phenylboronic acids reveals a fascinating interplay of steric and electronic effects that govern their conformation, supramolecular assembly, and reactivity. A thorough understanding of these structural principles, gained through the application of advanced analytical techniques such as X-ray crystallography and multi-nuclear NMR spectroscopy, is essential for the rational design of these compounds for a wide range of applications, from targeted therapeutics to advanced materials. As the field of drug development continues to demand molecules with precisely tailored properties, the strategic use of ortho-substitution in phenylboronic acids will undoubtedly remain a powerful tool for innovation.

References

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Foundational

The Boronic Acid Moiety: A Versatile Warhead in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Once relegated to the realm of synthetic organic chemistry, the boronic aci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Once relegated to the realm of synthetic organic chemistry, the boronic acid functional group has emerged as a cornerstone of modern medicinal chemistry. Its unique electronic properties, particularly the empty p-orbital on the boron atom, confer a remarkable ability to form reversible covalent bonds with biological nucleophiles. This guide provides a comprehensive technical overview of the applications of boronic acids in drug discovery and development. We will delve into the fundamental principles governing their reactivity, explore their role as potent enzyme inhibitors, and highlight their successful translation into FDA-approved therapeutics. Furthermore, this guide will illuminate the expanding applications of boronic acids in advanced drug delivery systems, diagnostics, and bioconjugation, while also addressing the synthetic challenges and future outlook for this remarkable class of compounds.

The Boronic Acid Functional Group: A Primer on its Unique Reactivity

The utility of boronic acids in a biological context stems from the electron-deficient nature of the boron atom. In its neutral sp² hybridized state, the boron atom possesses a vacant p-orbital, rendering it an electrophilic Lewis acid.[1] This allows it to readily interact with electron-rich nucleophiles, such as the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites, as well as the diol moieties present in saccharides.[2][3]

This interaction leads to a change in the hybridization of the boron atom from trigonal planar sp² to a more stable tetrahedral sp³ state, forming a boronate adduct.[4] Crucially, this bond formation is often reversible, a characteristic that is paramount to their success as therapeutic agents, allowing for dynamic interactions with their biological targets.[5][6]

Boronic Acids as Reversible Covalent Inhibitors: A Paradigm Shift in Enzyme Targeting

The ability to form reversible covalent bonds has positioned boronic acids as a powerful class of enzyme inhibitors. Unlike traditional non-covalent inhibitors that rely on weaker intermolecular forces, or irreversible covalent inhibitors that permanently modify the target, boronic acid-based inhibitors offer a unique combination of high potency and tunable reactivity.[7]

Targeting the Proteasome: A Revolution in Cancer Therapy

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins involved in cell cycle progression and apoptosis.[5][8] The 26S proteasome, a large multi-protein complex, possesses chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities. The chymotrypsin-like activity, located at the β5 subunit, is a key target for therapeutic intervention, particularly in cancers like multiple myeloma which are highly dependent on proteasome function for survival.[9]

Bortezomib (Velcade®): The First-in-Class Proteasome Inhibitor

Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to receive FDA approval in 2003 for the treatment of multiple myeloma.[9][10][11] Its mechanism of action involves the boron atom forming a reversible covalent bond with the catalytic N-terminal threonine residue of the β5 subunit of the 20S proteasome.[4] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the proteasome's chymotrypsin-like activity.[12] The resulting accumulation of ubiquitinated proteins triggers endoplasmic reticulum (ER) stress, inhibits NF-κB signaling, and ultimately leads to apoptosis in cancer cells.[5]

Experimental Workflow: Assessing Proteasome Inhibition

A common method to evaluate the efficacy of boronic acid-based proteasome inhibitors is a cell-based proteasome activity assay.

Proteasome_Inhibition_Assay cluster_prep Sample Preparation cluster_assay Activity Assay Cancer_Cells Cancer Cell Culture Treatment Treat with Boronic Acid Inhibitor (e.g., Bortezomib) Cancer_Cells->Treatment Lysis Cell Lysis to Extract Proteasomes Treatment->Lysis Substrate_Addition Add Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC) Lysis->Substrate_Addition Cell Lysate Incubation Incubate at 37°C Substrate_Addition->Incubation Measurement Measure Fluorescence (Excitation/Emission) Incubation->Measurement Data_Analysis Data Analysis: Correlate Fluorescence with Proteasome Activity Measurement->Data_Analysis Fluorescence Signal

Caption: Workflow for a cell-based proteasome activity assay.

Ixazomib (Ninlaro®): An Orally Bioavailable Successor

Building on the success of bortezomib, ixazomib was approved by the FDA in 2015 as the first orally bioavailable proteasome inhibitor for the treatment of multiple myeloma.[10] Similar to bortezomib, ixazomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the proteasome.[4] Its improved pharmacokinetic profile allows for oral administration, enhancing patient convenience.[1]

Combating Antibiotic Resistance: β-Lactamase Inhibition

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics.[13] Boronic acids have emerged as potent inhibitors of serine-based β-lactamases.

Vaborbactam: A Novel β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that was FDA-approved in 2017 in combination with the carbapenem antibiotic meropenem (Vabomere®).[10][14] Vaborbactam acts as a transition-state analog, with its boron atom forming a reversible covalent adduct with the active site serine of serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC).[6][7][15] This protects meropenem from degradation, restoring its antibacterial activity against multidrug-resistant bacteria.[14] The cyclic structure of vaborbactam contributes to its high affinity and specificity for these enzymes.[16]

Vaborbactam_Mechanism Vaborbactam Vaborbactam (Cyclic Boronic Acid) Covalent_Adduct Reversible Covalent Adduct Boron-Serine Bond Vaborbactam->Covalent_Adduct Forms Serine_Carbapenemase Serine Carbapenemase (e.g., KPC) Active Site Serine Serine_Carbapenemase->Covalent_Adduct Binds to Meropenem Meropenem (β-Lactam Antibiotic) Covalent_Adduct->Meropenem Protects Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Meropenem->Bacterial_Cell_Wall_Synthesis Targets Inhibition Inhibition Bacterial_Cell_Wall_Synthesis->Inhibition

Caption: Mechanism of action of Vaborbactam in combination with Meropenem.

FDA-Approved Boronic Acid-Containing Drugs

The successful translation of boronic acid chemistry from the laboratory to the clinic is exemplified by the growing number of FDA-approved drugs containing this moiety.

Drug Name (Brand Name)Chemical ClassMechanism of ActionTherapeutic AreaFDA Approval Year
Bortezomib (Velcade®)Dipeptidyl boronic acidReversible proteasome inhibitorMultiple Myeloma, Mantle Cell Lymphoma2003[9][10]
Tavaborole (Kerydin®)BenzoxaboroleInhibitor of fungal leucyl-tRNA synthetaseOnychomycosis (toenail fungus)2014[10]
Ixazomib (Ninlaro®)Dipeptidyl boronic acidReversible proteasome inhibitorMultiple Myeloma2015[10]
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase-4 (PDE4) inhibitorAtopic Dermatitis (Eczema)2016[10]
Vaborbactam (in Vabomere®)Cyclic boronic acidβ-lactamase inhibitorComplicated Urinary Tract Infections2017[10]

Expanding Horizons: Boronic Acids in Drug Delivery and Diagnostics

The unique chemical properties of boronic acids are being harnessed for a variety of advanced biomedical applications beyond direct enzyme inhibition.

Stimuli-Responsive Drug Delivery

The ability of boronic acids to form reversible esters with diols makes them ideal for creating "smart" drug delivery systems that release their payload in response to specific biological cues.[17]

  • pH-Responsive Systems: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. This property can be exploited to design drug carriers that release their cargo in the acidic microenvironment of tumors or within endosomes.[17]

  • Glucose-Responsive Systems: Boronic acids can bind to glucose, which contains cis-diol moieties. This has led to the development of glucose-responsive hydrogels and nanoparticles for the controlled release of insulin in diabetic patients.[18]

  • Reactive Oxygen Species (ROS)-Responsive Systems: The carbon-boron bond can be cleaved by reactive oxygen species, which are often upregulated in cancer and inflammatory conditions. This provides a mechanism for targeted drug release in diseased tissues.[4]

Diagnostic Agents and Biosensors

The specific and reversible binding of boronic acids to diols has been widely utilized in the development of sensors for biologically important molecules.[19]

  • Carbohydrate Sensing: Boronic acid-based fluorescent and electrochemical sensors have been developed for the detection of saccharides, including glucose.[20][21] These sensors are being investigated for applications in diabetes monitoring.

  • Glycoprotein and Cell Surface Recognition: The surfaces of mammalian cells are decorated with a dense layer of glycoproteins. Boronic acids can be used to target and bind to these cell surface glycans, enabling applications in cell imaging, cell capture, and targeted drug delivery.[2]

The Art of Synthesis: Crafting Boronic Acid-Based Therapeutics

The synthesis of boronic acids and their derivatives is a well-established field of organic chemistry.[22] Common synthetic routes include:

  • From Grignard or Organolithium Reagents: The reaction of an aryl or alkyl magnesium halide (Grignard reagent) or an organolithium reagent with a trialkyl borate, followed by acidic workup, is a classical method for preparing boronic acids.[22]

  • Suzuki-Miyaura Cross-Coupling: While boronic acids are key reagents in this Nobel Prize-winning reaction for C-C bond formation, the reverse process, the borylation of aryl halides or triflates, is also a powerful method for their synthesis.[22]

  • C-H Borylation: Direct borylation of C-H bonds, often catalyzed by transition metals, has emerged as a highly efficient and atom-economical method for synthesizing boronic acids.[22]

  • Decarboxylative Borylation: A more recent innovation involves the nickel-catalyzed decarboxylative borylation of carboxylic acids, providing a novel and versatile route to boronic acids from readily available starting materials.[23]

Bioconjugation: The Boronic Acid Handle

The unique reactivity of boronic acids has also found application in the field of bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides.[24]

  • Iminoboronate Formation: 2-Formylphenylboronic acid (2-FPBA) and its derivatives can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form stable yet reversible iminoboronates.[25]

  • Sequential Cross-Coupling: Orthogonally reactive boronic acid pairs, such as 2-nitro-arylboronic acids and (E)-alkenylboronic acids, can be used for sequential bioconjugation reactions, allowing for the construction of complex, multifunctional bioconjugates.[26]

  • Bioorthogonal Probes: Boronic acids are being explored as bioorthogonal probes for the site-selective labeling of proteins, offering an alternative to more established bioorthogonal chemistries.[27]

Challenges and Future Perspectives

Despite their numerous advantages, the development of boronic acid-based drugs is not without its challenges.

  • Off-Target Effects: The inherent reactivity of the boronic acid moiety can lead to off-target interactions with other biological nucleophiles. Careful molecular design is required to ensure target specificity.[6]

  • Pharmacokinetics and Stability: The physicochemical properties of boronic acids, including their potential for self-condensation to form boroxines, can impact their stability and pharmacokinetic profiles. Prodrug strategies, such as the use of boronic esters, are often employed to address these issues.[28]

  • Drug Resistance: As with any therapeutic agent, the development of resistance is a concern. For example, mutations in the proteasome can lead to resistance to bortezomib.[8]

The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on:

  • Developing novel boronic acid-based inhibitors for a wider range of enzyme targets implicated in various diseases.[29]

  • Designing more sophisticated stimuli-responsive drug delivery systems with enhanced targeting and controlled release properties.

  • Expanding the toolbox of boronic acid-based bioconjugation reactions for the construction of next-generation protein therapeutics and diagnostics.[30]

  • Exploring new chemical space by synthesizing and screening diverse libraries of boronic acid-containing compounds.[31]

Conclusion

The journey of boronic acids from versatile synthetic reagents to life-saving therapeutics is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds has enabled the development of highly effective drugs for cancer and infectious diseases. As our understanding of the chemistry and biology of boronic acids continues to grow, we can anticipate the emergence of even more sophisticated and impactful applications in drug discovery, diagnostics, and beyond. The boronic acid moiety is no longer just a building block; it is a powerful and versatile warhead in the arsenal of modern medicinal chemists.

References

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Protocols & Analytical Methods

Method

2-Formyl-5-isopropylphenylboronic acid Suzuki coupling conditions

An Application Guide to Suzuki-Miyaura Coupling: Protocols and Conditions for 2-Formyl-5-isopropylphenylboronic Acid Introduction: The Strategic Importance of Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocols and Conditions for 2-Formyl-5-isopropylphenylboronic Acid

Introduction: The Strategic Importance of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First unveiled in 1979, this palladium-catalyzed transformation has become an indispensable tool in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures.[3]

This guide focuses on a substrate of specific interest: 2-formyl-5-isopropylphenylboronic acid . The presence of an ortho-formyl group and a para-isopropyl group introduces significant steric and electronic challenges that require careful optimization of reaction conditions.[4][5] The aldehyde functionality is a versatile synthetic handle, making successful coupling of this building block highly valuable for downstream transformations in drug development. This document serves as an in-depth technical resource for researchers, providing a mechanistic overview, optimized protocols, and troubleshooting advice to navigate the complexities of coupling this sterically demanding substrate.

Core Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[9][10] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X Pd(II)_Intermediate Ar¹-Pd(II)L₂-X OxAdd->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) Pd(II)_Diorganyl Ar¹-Pd(II)L₂-Ar² Transmetalation->Pd(II)_Diorganyl RedElim Reductive Elimination Pd(II)_Diorganyl->RedElim RedElim->Pd(0)L2 Product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with 2-Formyl-5-isopropylphenylboronic Acid

The substitution pattern of this boronic acid presents distinct challenges that must be addressed through careful selection of reagents and conditions.

  • Steric Hindrance: The ortho-formyl group provides significant steric bulk adjacent to the carbon-boron bond. This bulk can dramatically slow both the transmetalation and reductive elimination steps.[4][5][11] The additional steric demand of the isopropyl group further exacerbates this issue. To overcome this, highly active catalyst systems employing bulky, electron-rich phosphine ligands are typically required.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[10] Boronic acids bearing electron-withdrawing groups, such as the formyl group, can be more susceptible to this pathway, particularly in the presence of aqueous bases and at elevated temperatures.[5] Using anhydrous solvents and carefully chosen bases can mitigate this issue.

  • Homocoupling: The unwanted coupling of two boronic acid molecules can occur, often facilitated by the presence of oxygen in the reaction mixture.[6] This depletes the desired nucleophile and complicates purification. Meticulous degassing of solvents and maintaining an inert atmosphere are critical to prevent this.

Optimized Reaction Conditions for Hindered Substrates

While conditions must be optimized for each specific coupling partner, the following table summarizes field-proven starting points for the Suzuki coupling of sterically hindered boronic acids like 2-formyl-5-isopropylphenylboronic acid.

ComponentRecommended Reagents & ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos G3-Pd)Pd(II) sources like Pd(OAc)₂ are stable but require in situ reduction.[6] Precatalysts are Pd(II) complexes designed for clean and efficient generation of the active Pd(0) species, often leading to more reproducible results.[6]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)These ligands are essential for coupling sterically hindered substrates. Their bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid.[9] For challenging couplings, stronger, moderately soluble bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones by promoting the formation of the reactive boronate species without causing excessive substrate decomposition.
Solvent Anhydrous Aprotic Solvents: Dioxane, Toluene, THF, 2-MeTHF (often with co-solvent H₂O if using inorganic bases)Aprotic conditions can be desirable for boronic acids sensitive to aqueous base to minimize protodeboronation.[5] A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the boronate.
Temperature 80 - 120 °CElevated temperatures ("forcing conditions") are typically necessary to provide sufficient thermal energy to overcome the high activation barriers associated with sterically demanding substrates.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-formyl-5-isopropylphenylboronic acid with a generic aryl bromide.

Materials
  • 2-Formyl-5-isopropylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate, K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Boronic Acid, Aryl Bromide, Pd(OAc)₂, XPhos, K₃PO₄) to oven-dried flask B 2. Seal & Purge (Evacuate and backfill with Argon 3x) A->B C 3. Add Solvents (Anhydrous Dioxane & Degassed H₂O) B->C D 4. Heat & Stir (e.g., 100 °C, 12-24 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F Upon Completion G 7. Aqueous Wash (Wash with H₂O and Brine) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, filter, evaporate) G->H I 9. Purify (Silica Gel Column Chromatography) H->I J 10. Isolate Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-formyl-5-isopropylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive catalyst or ligand. 2. Presence of oxygen. 3. Incorrect base or solvent choice.1. Use a fresh batch of catalyst/ligand or switch to a more robust precatalyst.[4] 2. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. 3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene, 2-MeTHF).
Significant Protodeboronation 1. Water content is too high. 2. Base is too harsh or reaction time is too long. 3. Temperature is too high.1. Reduce the amount of water or run the reaction under strictly anhydrous conditions.[5] 2. Use a milder base (e.g., K₂CO₃) or reduce the reaction time. Consider protecting the boronic acid as a boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid 1. Oxygen contamination. 2. Using a Pd(II) source without efficient reduction to Pd(0).1. Improve degassing procedures for all solvents and reagents.[6] 2. Add a reducing agent for the Pd(II) source or switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst.
Stalled or Incomplete Reaction 1. Insufficient thermal energy for sterically hindered coupling. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. Increase the reaction temperature in increments (e.g., to 110-120 °C). 2. Increase catalyst/ligand loading (e.g., to 3-5 mol%). 3. Try a different solvent system (e.g., Toluene/isopropanol) to improve solubility.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Formyl-5-isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of ortho-Formyl Biaryls The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of ortho-Formyl Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] Biaryl scaffolds, constructed via this method, are prevalent in a vast array of bioactive compounds and functional materials.

This guide focuses on the specific challenges and solutions for the Suzuki-Miyaura coupling of 2-Formyl-5-isopropylphenylboronic acid. The presence of the ortho-formyl group introduces significant steric hindrance and electronic effects that can complicate the reaction, often leading to low yields and undesired side reactions.[3] However, the successful coupling of this substrate provides a direct route to valuable biaryl aldehydes, which are versatile intermediates for the synthesis of a wide range of more complex molecular architectures. Understanding and overcoming the hurdles associated with this particular boronic acid is therefore of significant interest to synthetic chemists.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the 2-Formyl-5-isopropylphenyl group) is transferred to the palladium center. This step requires the activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Ortho-Substituted Boronic Acids

The coupling of ortho-substituted boronic acids like 2-Formyl-5-isopropylphenylboronic acid is often challenging due to a combination of steric and electronic factors.

Steric Hindrance: The bulky ortho-formyl group can sterically impede the approach of the boronic acid to the palladium center during the transmetalation step. This can significantly slow down the rate of the desired coupling reaction, requiring more forcing conditions (e.g., higher temperatures, longer reaction times), which in turn can promote side reactions.[4]

Protodeboronation: One of the most common and problematic side reactions is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This irreversible process consumes the boronic acid, leading to reduced yields of the desired biaryl product and the formation of 2-isopropylbenzaldehyde as a byproduct. Aqueous basic conditions, often employed in standard Suzuki couplings, can accelerate protodeboronation, particularly with electronically sensitive substrates.[3] For 2-formylphenylboronic acid, this side reaction has been observed to be significant under aqueous basic conditions, highlighting the need for carefully chosen reaction parameters.[3]

Protodeboronation Ar-B(OH)2 2-Formyl-5-isopropylphenylboronic Acid Side_Product 2-isopropylbenzaldehyde Ar-B(OH)2->Side_Product Protodeboronation (H+, H2O, Base)

Figure 2: The undesired protodeboronation side reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of 2-Formyl-5-isopropylphenylboronic Acid

To address the challenges of steric hindrance and protodeboronation, a protocol employing a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand under aprotic conditions is recommended. These conditions are designed to promote the rate of the cross-coupling reaction over the rate of protodeboronation, often allowing the reaction to proceed at lower temperatures and with shorter reaction times.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.

  • 2-Formyl-5-isopropylphenylboronic Acid: 1.5 mmol, 1.5 equiv.

  • Palladium Precatalyst: A suitable G3-XPhos or similar biarylphosphine-based precatalyst (e.g., [2-(2′,6′-dimethoxybiphenyl)]dicyclohexylphosphine)palladium(II) dicyclohexyl[2-(2,4,6-triisopropylphenyl)]phenylphosphan-2-yle)amine) (2 mol%).

  • Base: Potassium phosphate (K₃PO₄), anhydrous powder, 3.0 mmol, 3.0 equiv.

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene (5 mL).

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), 2-Formyl-5-isopropylphenylboronic acid (1.5 mmol), the palladium precatalyst (0.02 mmol), and anhydrous potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Summary of Recommended Reaction Conditions for Sterically Hindered Boronic Acids

The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of sterically hindered and electronically sensitive boronic acids. The following table summarizes conditions that have been found to be effective for such challenging substrates.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Reference(s)
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100[6]
Pd(OAc)₂BI-DIMEK₃PO₄Toluene110[7]
HFTPhos-Pd G3(internal)K₂CO₃iPrOH/H₂O60[8]
Pd(PPh₃)₄(internal)K₂CO₃Dioxane/H₂O80[1]
G3-XPhos(internal)K₃PO₄THF/H₂ORoom Temp - 40[9][10]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst.- Ensure all reagents and solvents are anhydrous and properly degassed.- Gradually increase the reaction temperature.
Protodeboronation - Presence of water- Base is too strong- High reaction temperature/long reaction time- Use anhydrous conditions.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).- Use a more active catalyst to allow for lower temperatures and shorter reaction times.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure the reaction is performed under a strict inert atmosphere.- Use a Pd(0) source or a precatalyst that rapidly generates Pd(0).
Incomplete Reaction - Steric hindrance- Deactivation of the catalyst- Increase catalyst loading.- Switch to a more sterically bulky and electron-rich ligand (e.g., Buchwald-type ligands).- Increase reaction time or temperature cautiously, monitoring for side product formation.

References

Method

base selection for Suzuki reaction with 2-Formyl-5-isopropylphenylboronic acid

Topic: Base Selection for Suzuki Reaction with 2-Formyl-5-isopropylphenylboronic Acid For: Researchers, scientists, and drug development professionals. Navigating the Critical Choice: A Guide to Base Selection for the Su...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Base Selection for Suzuki Reaction with 2-Formyl-5-isopropylphenylboronic Acid

For: Researchers, scientists, and drug development professionals.

Navigating the Critical Choice: A Guide to Base Selection for the Suzuki-Miyaura Coupling of 2-Formyl-5-isopropylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high functional group tolerance.[1][2] However, the success of this powerful reaction is not guaranteed; it hinges on the judicious selection of several parameters, with the choice of base being paramount. The base is not merely a stoichiometric spectator but an active and crucial promoter of the catalytic cycle.[3] Its role is particularly complex when dealing with challenging substrates like 2-Formyl-5-isopropylphenylboronic acid.

This molecule presents a classic synthetic dilemma: its utility as a building block is defined by its functional groups, yet these same groups introduce electronic and steric challenges that complicate the reaction. The ortho-formyl group is strongly electron-withdrawing, which activates the boronic acid but also renders it susceptible to undesired side reactions.[4][5] Compounding this is the steric bulk of the adjacent isopropyl group, which can kinetically impede the approach of coupling partners.[6][7][8]

This guide provides a detailed analysis of base selection for this specific substrate. We will move from the fundamental mechanism to theoretical considerations and conclude with actionable experimental protocols, empowering researchers to navigate the intricacies of this transformation and optimize their synthetic outcomes.

The Multifaceted Role of the Base in the Catalytic Cycle

To make an informed choice, one must first understand the critical functions a base performs in the Suzuki-Miyaura reaction. Its influence extends across multiple stages of the catalytic cycle. The primary and most well-understood role is the activation of the boronic acid.[1][9] Boronic acids are generally not nucleophilic enough to engage in transmetalation with the palladium(II) complex. The base reacts with the boronic acid to form a more electron-rich, nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻), which readily transfers its aryl group to the palladium center.[10][11]

Furthermore, the base is involved in the formation of the key palladium-hydroxo or palladium-alkoxo complexes from the palladium-halide species generated after oxidative addition.[12][13] This step is essential for preparing the palladium center to accept the organic fragment from the boronate. Therefore, the base directly mediates the rate-determining transmetalation step.[10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (R¹-X) BaseEx R¹-Pd(II)-OR (Ln) OxAdd->BaseEx Metathesis (Base, e.g., OH⁻) Trans R¹-Pd(II)-R² (Ln) BaseEx->Trans Transmetalation Trans->Pd0 Reductive Elimination R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Boronate->BaseEx Transmetalation Partner

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid to form a boronate species, which then participates in the transmetalation step.

Theoretical Framework for Base Selection

The unique structure of 2-Formyl-5-isopropylphenylboronic acid requires a careful balancing of base strength and steric compatibility to favor the desired cross-coupling over competing side reactions.

Electronic Effects and Acidity

The electron-withdrawing nature of the ortho-formyl group increases the Lewis acidity of the boron center, making the corresponding boronic acid a stronger Brønsted acid (lower pKa) compared to an unsubstituted phenylboronic acid. This increased acidity means that a weaker base may be sufficient to form the reactive boronate complex.[11] Using an excessively strong base can accelerate undesired pathways.

Potential Base-Mediated Side Reactions

With a substrate as functionalized as 2-Formyl-5-isopropylphenylboronic acid, several side reactions can compete with the productive coupling:

  • Protodeboronation: This is the most significant challenge for electron-deficient arylboronic acids.[4][13] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material. This process is often catalyzed by the base itself.[13] A milder base and shorter reaction times are generally preferred to minimize this pathway.

  • Aldehyde Reactions: While less common under typical Suzuki conditions, the formyl group is inherently reactive towards strong bases. Reactions such as self-condensation or other decompositions can occur, especially at elevated temperatures with strong hydroxides.

  • Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl. This is often more prevalent when the transmetalation or reductive elimination steps are slow.[13]

A Comparative Overview of Common Bases

The choice of base is a critical experimental variable that must be optimized. The optimal base is often a compromise between reactivity and the suppression of side reactions. Below is a comparison of commonly used bases in Suzuki-Miyaura couplings.

Base Type Examples pKa of Conjugate Acid (approx. in H₂O) Key Characteristics & Suitability
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)[14]Pros: Generally mild, inexpensive, and effective. Often a good first choice for screening. The larger cation (Cs⁺) can increase solubility and reactivity. Cons: Can be less effective for very challenging or sterically hindered couplings.
Phosphates K₃PO₄~12.3 (for HPO₄²⁻)Pros: A moderately strong, non-nucleophilic base. Frequently provides excellent yields where carbonates fail, especially for hindered substrates. Cons: More expensive than carbonates.
Hydroxides NaOH, KOH, Ba(OH)₂~15.7 (for H₂O)[14]Pros: Strong bases that can drive difficult reactions. Cons: High basicity significantly increases the risk of protodeboronation and decomposition of the aldehyde functionality.[4] Generally not recommended as a first choice for this substrate.
Fluorides KF, CsF~3.2 (for HF)Pros: Mild and can be very effective, particularly in anhydrous conditions or for substrates prone to hydrolysis.[9] Cons: Can sometimes lead to homocoupling. The mechanism of activation is debated but is distinct from simple boronate formation.
Alkoxides NaOtBu, KOtBu~17 (for t-BuOH)[14]Pros: Very strong bases used for highly challenging couplings, often with aryl chlorides.[5] Cons: Highly likely to promote side reactions with this substrate. Not recommended for initial screening.
Organic Amines Et₃N, DIPEA~11Pros: Soluble in organic solvents. Cons: Generally too weak to efficiently promote boronate formation and are rarely effective as the primary base in Suzuki reactions with boronic acids.

Experimental Protocol: Screening Bases for Optimal Coupling

A systematic screening of bases is the most reliable method to identify the optimal conditions for the coupling of 2-Formyl-5-isopropylphenylboronic acid with a given aryl halide.

Figure 2. Workflow for the parallel screening of bases to optimize the Suzuki-Miyaura reaction conditions.
Materials & Reagents
  • 2-Formyl-5-isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1.5 mol%) and a ligand (e.g., SPhos, 3 mol%)

  • Bases for screening (2.0 mmol, 2.0 equiv each): K₂CO₃, Cs₂CO₃, K₃PO₄, KF

  • Solvent System: e.g., Dioxane/H₂O (4:1), degassed (5 mL)

  • Reaction vials (e.g., 8 mL screw-cap vials with septa)

  • Standard laboratory glassware, magnetic stir plate, inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: In a glovebox or under an inert atmosphere, weigh each base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF; 2.0 mmol each) into separate, labeled reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the aryl halide (1.0 mmol), 2-Formyl-5-isopropylphenylboronic acid (1.2 mmol), and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent system (5 mL) to each vial via syringe.

  • Reaction Initiation: Securely cap the vials and remove them from the glovebox. Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to assess conversion and side-product formation. Continue heating and monitoring at regular intervals (e.g., 4h, 8h, 16h) until the starting material is consumed or the reaction stalls.

  • Work-up (for each vial):

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue from each reaction by ¹H NMR or GC-MS to determine the relative yield of the desired product and the prevalence of byproducts like the protodeboronated starting material (2-isopropylbenzaldehyde).

Troubleshooting and Optimization

Problem Potential Cause (Base-Related) Suggested Solution
Low or No Conversion Base is too weak or insoluble. Steric hindrance is inhibiting the reaction.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase reaction temperature or screen different catalyst/ligand systems known for hindered couplings.
Significant Protodeboronation Base is too strong. Reaction time is too long or temperature is too high.Switch to a milder base (e.g., from K₃PO₄ to KF or K₂CO₃). Reduce reaction time and monitor carefully to stop the reaction upon completion. Lower the reaction temperature.
Decomposition of Starting Material/Product Base is too strong, causing aldehyde-related side reactions.Avoid strong bases like hydroxides and alkoxides. Use the mildest base that provides acceptable conversion (e.g., KF, K₂CO₃).
Reaction Stalls The base may be consumed, or the catalyst may have deactivated.Ensure at least 2 equivalents of base are used. If using an aqueous system, ensure proper mixing. Consider a more robust ligand for the catalyst.

Conclusion

The selection of a base for the Suzuki-Miyaura coupling of 2-Formyl-5-isopropylphenylboronic acid is a critical decision that requires balancing reactivity with the mitigation of side reactions. Due to the substrate's electron-deficient and sterically hindered nature, a systematic screening approach is highly recommended. For this specific substrate, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often represent the optimal starting point, providing sufficient reactivity to overcome steric barriers without excessively promoting protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) should be investigated if protodeboronation proves to be the dominant undesired pathway. By understanding the mechanistic role of the base and employing a logical, data-driven screening protocol, researchers can successfully utilize this valuable building block in the synthesis of complex molecules.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Thomas, S. P., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]

  • Knapp, D. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Han, L., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Han, L., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • University of Wisconsin. pKa Values of Common Bases. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]

  • ResearchGate. (2014). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

Sources

Application

solvent systems for coupling reactions involving 2-Formyl-5-isopropylphenylboronic acid

An Application Guide: Strategic Selection of Solvent Systems for Coupling Reactions Involving 2-Formyl-5-isopropylphenylboronic Acid Introduction: The Utility and Challenge of a Specialized Building Block 2-Formyl-5-isop...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Selection of Solvent Systems for Coupling Reactions Involving 2-Formyl-5-isopropylphenylboronic Acid

Introduction: The Utility and Challenge of a Specialized Building Block

2-Formyl-5-isopropylphenylboronic acid (CAS No. 1451390-89-8) is a versatile bifunctional reagent increasingly utilized by medicinal chemists and materials scientists.[1] Its structure, featuring both a boronic acid for carbon-carbon bond formation and a reactive formyl group for subsequent derivatization, makes it an invaluable building block for complex molecular architectures. However, the very features that make this molecule so useful also present unique challenges in its application, particularly in the context of palladium-catalyzed cross-coupling reactions.

The ortho-formyl group is strongly electron-withdrawing and is known to accelerate the rate of hydrolytic deboronation, a common side reaction that cleaves the C-B bond and reduces product yield.[2] This inherent instability necessitates a carefully considered approach to reaction design, with the choice of solvent system being the most critical parameter. This guide provides an in-depth analysis of solvent selection, offering field-proven insights and detailed protocols to empower researchers to successfully employ this valuable reagent in Suzuki-Miyaura, Heck, and other cross-coupling methodologies.

The Decisive Role of the Solvent in Mitigating Instability

In palladium-catalyzed cross-coupling, the solvent is not merely an inert medium; it is an active participant that profoundly influences reaction outcomes.[3][4] Its effects are multifaceted, governing the solubility of reagents, the stability of the catalyst and reactive intermediates, and the rates of both the desired catalytic cycle and undesired side pathways.[5] For a sensitive substrate like 2-Formyl-5-isopropylphenylboronic acid, a rationally chosen solvent system is the key to success.

Key Solvent Properties and Their Impact:

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) possess acidic protons and can engage in hydrogen bonding.[6] While aqueous bases are often used in Suzuki couplings to activate the boronic acid, excessive protic character in the solvent can aggressively promote protodeboronation of electron-deficient arylboronic acids.[2] Aprotic solvents (e.g., Toluene, THF, Dioxane, DMF), which lack acidic protons, are generally preferred to suppress this decomposition pathway.[7]

  • Polarity and Coordinating Ability: The solvent's polarity impacts the dissolution of the inorganic base and the stabilization of charged intermediates in the catalytic cycle. Polar aprotic solvents like DMF can accelerate reactions but may also promote side reactions. Weakly coordinating ethereal solvents like THF and 1,4-dioxane often provide a good balance, solubilizing the catalyst complex without strongly interfering with its activity.[5]

  • Water Content: In many Suzuki-Miyaura reactions, a controlled amount of water is essential for dissolving the base (e.g., K₂CO₃, K₃PO₄) and facilitating the formation of a borate species, which is crucial for the transmetalation step.[8] For 2-formylphenylboronic acids, however, the goal is to provide just enough water to enable catalysis while starving the competing deboronation pathway.

Core Application: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is the most common application for boronic acids. The choice of solvent dictates the choice of base and reaction temperature, creating a matrix of conditions that must be optimized.

Protocol 1: Maximizing Stability with Anhydrous Aprotic Solvents

This approach is the most conservative and is recommended for reactions with highly reactive coupling partners (e.g., aryl iodides/bromides) or when maximizing the yield of a precious material is critical. By excluding water, the primary pathway for protodeboronation is minimized.

Rationale: Solvents like toluene and 1,4-dioxane provide excellent solubility for the organic components and are sufficiently inert to avoid promoting substrate decomposition. A strong, anhydrous-compatible base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid.[2]

Detailed Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), 2-Formyl-5-isopropylphenylboronic acid (1.2–1.5 equiv.), and finely powdered anhydrous K₃PO₄ (2.0–3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional phosphine ligand. For challenging substrates, a more active catalyst system like [Pd₂(dba)₃] with a biarylphosphine ligand (e.g., XPhos, SPhos) is recommended.

  • Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF) to achieve a substrate concentration of 0.1–0.2 M.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Balancing Reactivity and Stability with Biphasic Systems

For less reactive coupling partners, such as aryl chlorides, or when higher reaction rates are desired, a carefully controlled biphasic system can be employed. The key is to use a solvent that minimizes the partitioning of the sensitive boronic acid into the aqueous phase.

Rationale: A solvent mixture like 1,2-dimethoxyethane (DME)/water or Toluene/water provides a medium for both the organic-soluble components and the water-soluble inorganic base.[9] DME is particularly effective as it is miscible with water, creating a homogenous phase that can accelerate the reaction, but care must be taken.

Detailed Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), 2-Formyl-5-isopropylphenylboronic acid (1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.2 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent mixture of DME and water (e.g., in a 4:1 to 10:1 ratio). The total volume should give a substrate concentration of ~0.1 M.

  • Purge the vessel with an inert gas, seal, and heat to 80-90 °C with vigorous stirring.

  • Monitor the reaction closely; these conditions can be faster but also risk faster decomposition.

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Data Presentation: Comparative Analysis of Solvent Systems

The following table summarizes the strategic choices and expected outcomes for different solvent systems in the Suzuki-Miyaura coupling of 2-Formyl-5-isopropylphenylboronic acid.

Solvent SystemTypical BaseTemp. (°C)AdvantagesDisadvantages & Risks
Toluene K₃PO₄, Cs₂CO₃90-110Excellent for minimizing protodeboronation; easy to dry.Slower reaction rates; poor solubility for some bases.
1,4-Dioxane K₃PO₄, Cs₂CO₃90-100Good balance of polarity and low coordinating ability.Higher boiling point; peroxide formation risk.
THF K₃PO₄, CsF65Lower reaction temperatures possible.Can coordinate strongly to Pd; may not be effective for difficult couplings.
DME / H₂O Na₂CO₃, K₂CO₃80-90Faster reaction rates; good for less reactive halides.High risk of protodeboronation if not carefully controlled.
DMF K₂CO₃, K₃PO₄100-120High reaction rates; good for aryl chlorides.Can promote side reactions; difficult to remove; potential catalyst deactivation.

Visualization of Key Processes

A clear understanding of the reaction mechanism and decision-making process is crucial for success.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Solvent_Selection start Start: Select Coupling Partner (Aryl Halide) halide_type Is the halide reactive? (I, Br, OTf) start->halide_type unreactive_halide Is the halide unreactive? (Cl) halide_type->unreactive_halide No protocol1 Priority: Maximize Yield Use Protocol 1: Anhydrous Aprotic (Toluene or Dioxane) Base: K₃PO₄ / Cs₂CO₃ halide_type->protocol1 Yes protocol_dmf Use Polar Aprotic Solvent (DMF or DMAc) Base: K₃PO₄ Requires higher temp. unreactive_halide->protocol_dmf Yes protocol2 Priority: Increase Rate Use Protocol 2: Controlled Biphasic (DME/H₂O) Base: K₂CO₃ protocol1->protocol2 Consider if rate is too slow

Caption: Decision workflow for selecting a solvent system.

Adapting Solvent Systems for Other Coupling Reactions

While Suzuki coupling is primary, 2-Formyl-5-isopropylphenylboronic acid can participate in other transformations where the choice of solvent remains critical.

  • Heck and Sonogashira Reactions: In these reactions, the boronic acid can serve as the arylating agent in place of a traditional aryl halide, typically under oxidative conditions.[10][11]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (MeCN) are frequently used.[12][13] They help to solubilize the various components, including the oxidant (often a copper or silver salt) and the base (an amine like Et₃N).[14] The anhydrous conditions common in these protocols are beneficial for the stability of the boronic acid.

  • Buchwald-Hartwig Amination: This reaction is used to form C-N bonds and typically couples an amine with an aryl halide.[15] While the boronic acid is not a direct partner, the biaryl product from a preceding Suzuki coupling is often a substrate for a subsequent Buchwald-Hartwig reaction.

    • Solvent Choice: Non-polar aprotic solvents like Toluene and Dioxane , or ethereal solvents like THF , are standard.[16] The choice is often dictated by the specific ligand used and the required reaction temperature. The base is typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), which necessitates the use of anhydrous solvents.[17]

Conclusion and Expert Recommendations

The successful application of 2-Formyl-5-isopropylphenylboronic acid in cross-coupling reactions is directly dependent on the strategic management of its inherent instability. The primary lever for control is the solvent system. For researchers beginning work with this substrate, the recommended starting point is an anhydrous aprotic solvent such as toluene or 1,4-dioxane with a strong inorganic base like K₃PO₄ . This combination provides the most robust defense against protodeboronation. Only when reaction rates are insufficient or when coupling with challenging partners like aryl chlorides should more polar or aqueous-containing systems be cautiously explored. By understanding the causal relationships between solvent properties and reaction outcomes, researchers can unlock the full synthetic potential of this valuable building block.

References

Method

Application Notes and Protocols for the Use of 2-Formyl-5-isopropylphenylboronic Acid in Biaryl Synthesis

Introduction: A Versatile Building Block for Advanced Synthesis In the landscape of modern synthetic chemistry, the strategic construction of biaryl frameworks remains a cornerstone for the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Synthesis

In the landscape of modern synthetic chemistry, the strategic construction of biaryl frameworks remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 2-Formyl-5-isopropylphenylboronic acid has emerged as a particularly valuable reagent in this context. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a sterically influential isopropyl group, and a versatile ortho-formyl group—offers a powerful platform for creating complex molecular architectures.

The boronic acid moiety is primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and functional-group-tolerant method for C-C bond formation.[2] The isopropyl group, positioned meta to the formyl group, can influence the electronic and steric properties of the resulting biaryl, potentially impacting biological activity or material characteristics. Critically, the ortho-formyl group (aldehyde) serves as a synthetic handle for a plethora of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and condensations, allowing for the rapid diversification of the biaryl core.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Formyl-5-isopropylphenylboronic acid in biaryl synthesis. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, discuss critical experimental parameters, and offer insights into the unique reactivity imparted by the ortho-formyl substituent.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the coupling of an organoboron compound (like 2-Formyl-5-isopropylphenylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group (the 2-formyl-5-isopropylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: The Role of the Ortho-Formyl Group

The presence of the formyl group ortho to the boronic acid introduces specific considerations that must be addressed for successful coupling. Ortho-substituted phenylboronic acids can exhibit different reactivity compared to their meta or para isomers.

  • Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This may necessitate the use of more active catalysts or longer reaction times.[5]

  • Protodeboronation: A significant challenge with some ortho-substituted, and particularly electron-deficient, arylboronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by aqueous basic conditions.[6] Studies on the closely related 2-formylphenylboronic acid have shown that this can lead to reduced yields of the desired biaryl product.[5] Consequently, the choice of base and solvent system is critical. Aprotic conditions or the use of milder bases can be advantageous to minimize this competing pathway.[5]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Formyl-5-isopropylphenylboronic acid with a representative aryl bromide. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.

Materials:

  • 2-Formyl-5-isopropylphenylboronic acid

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Experimental_Workflow start Start: Assemble Reagents setup Combine Aryl Halide, Boronic Acid, and Base in a flame-dried flask. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert catalyst Add Palladium Catalyst. inert->catalyst solvent Add degassed solvent via syringe. catalyst->solvent reaction Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup Cool, dilute with organic solvent, and perform aqueous workup. monitor->workup purify Purify crude product by column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-Formyl-5-isopropylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. If a biphasic system is desired, a mixture such as Toluene/Water (4:1) can be used.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes key considerations for optimizing the reaction with 2-Formyl-5-isopropylphenylboronic acid.

Parameter Recommendation Rationale & E-E-A-T Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Buchwald Precatalysts (e.g., XPhos G3)Expertise: For ortho-substituted and potentially less reactive partners, catalysts with bulky, electron-rich phosphine ligands are often superior.[7] Pd(dppf)Cl₂ is a robust and versatile choice for a wide range of substrates. Buchwald-type ligands and their corresponding precatalysts are highly active and can facilitate couplings with challenging substrates like aryl chlorides at lower temperatures.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Trustworthiness: A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting significant side reactions. K₃PO₄ is often an excellent choice. Stronger bases like NaOH in aqueous media may accelerate the undesired protodeboronation of the ortho-formylphenylboronic acid.[5]
Solvent 1,4-Dioxane, Toluene, THF, DME (often with a small amount of water)Authoritative Grounding: The choice of solvent influences the solubility of reagents and the reaction rate. Aprotic polar solvents like Dioxane or THF are common. While some water is often necessary for the transmetalation step, minimizing its amount or using aprotic conditions may be beneficial to suppress protodeboronation, as suggested by studies on analogous compounds.[5]
Temperature 80 - 110 °CExperience: Most Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific aryl halide. Aryl iodides and bromides typically react at lower temperatures than the less reactive aryl chlorides.

Troubleshooting and Safety Precautions

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. An increase in catalyst loading (e.g., to 5 mol%) or reaction temperature may be necessary, especially for unreactive coupling partners. Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation.

  • Protodeboronation: If significant formation of 5-isopropylbenzaldehyde is observed (the product of protodeboronation), switch to a milder base (e.g., K₂CO₃) or consider running the reaction under strictly anhydrous conditions. Using boronic esters instead of the acid can sometimes mitigate this issue.

  • Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids are generally stable but should be stored in a cool, dry place.

Conclusion

2-Formyl-5-isopropylphenylboronic acid is a potent and versatile tool for the synthesis of complex biaryl molecules. By understanding the nuances of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by the ortho-formyl substituent, researchers can effectively leverage this reagent to construct valuable molecular scaffolds. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this building block in pharmaceutical discovery, materials science, and beyond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Tyrell, J. H., & Brookes, P. (2014). The Suzuki–Miyaura reaction: an overview of its application in the synthesis of biologically active compounds. Bioorganic & Medicinal Chemistry, 22(21), 5719-5735. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step of the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3970-3974. Available at: [Link]

Sources

Application

Application Note: A Practical Guide to the Suzuki-Miyaura Reaction with Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and broad...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This is particularly true in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[2][3] This application note provides a detailed protocol and practical guidance for performing the Suzuki-Miyaura reaction with a focus on substituted phenylboronic acids. We delve into the mechanistic underpinnings of the reaction, explain the critical roles of the catalyst, ligand, base, and solvent, and offer strategies for overcoming challenges associated with electronically diverse and sterically hindered substrates.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] Its significance in drug development and materials science cannot be overstated, a fact recognized by the 2010 Nobel Prize in Chemistry.[3][6] The reaction's popularity stems from its mild conditions, the commercial availability of a vast array of reagents, and the fact that the boron-containing byproducts are typically non-toxic and easily removed.[1][2]

This guide focuses on the practical application of the Suzuki-Miyaura reaction for coupling various substituted phenylboronic acids, addressing the specific nuances that arise from different electronic and steric profiles of the substrates.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[2][7] This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[8]

  • Transmetalation : The organic group from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This crucial step requires activation of the boronic acid by a base.[7][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[10][11][12]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium(II) center are coupled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Halide Ar¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar²B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Core Components and Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components.

Palladium Catalyst/Precatalyst

The palladium source is the heart of the reaction. While numerous catalysts exist, they generally fall into two categories: Pd(0) sources that can directly enter the catalytic cycle, and more stable Pd(II) precatalysts that are reduced to Pd(0) in situ.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A common, air-sensitive Pd(0) catalyst. It is often used for standard couplings but can be less effective for challenging substrates.[13]

  • Pd(OAc)₂ / Pd₂(dba)₃ : These are stable Pd(II) and Pd(0) sources, respectively, that are widely used in combination with external phosphine ligands.[9][13] This approach allows for greater flexibility in tuning the catalyst's reactivity by choosing an appropriate ligand.

Ligands: The Key to Catalyst Performance

Ligands stabilize the palladium center and critically influence the catalyst's reactivity, scope, and stability. The choice of ligand is often the most important variable to optimize, especially for substituted phenylboronic acids.

  • Triphenylphosphine (PPh₃) : A standard, widely used monodentate ligand suitable for many simple couplings.[4]

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands) : Ligands such as SPhos, XPhos, and RuPhos are essential for coupling challenging substrates, including sterically hindered (ortho-substituted) and electron-rich aryl chlorides.[2][14] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[4][15]

  • N-Heterocyclic Carbenes (NHCs) : These represent another class of highly effective ligands, particularly for activating less reactive aryl chlorides.[9][16]

The Base: Activating the Boronic Acid

The base is not merely an additive; it is a stoichiometric reagent with multiple roles. Its primary function is to activate the boronic acid, forming the reactive boronate species required for transmetalation.[7][11][17] The choice and strength of the base can significantly impact yield and side reactions.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : Commonly used, moderately strong bases. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and the beneficial effect of the cesium cation.[5][18]

  • Phosphates (K₃PO₄) : A stronger base that is particularly effective for coupling electron-deficient or sterically hindered boronic acids.[14]

  • Hydroxides (NaOH) and Alkoxides (NaOMe) : Strong bases that can be highly effective but may not be compatible with base-sensitive functional groups on the substrates.[4]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Toluene, Dioxane, THF : Common aprotic solvents used for Suzuki couplings.[5]

  • Aqueous Mixtures : Many Suzuki reactions are performed in a biphasic system, such as Toluene/Water or Dioxane/Water.[5][19] The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Alcohols (e.g., isopropanol) : Can serve as "green" solvents and may also play a role in reducing Pd(II) precatalysts.[20]

General Experimental Protocol

This protocol provides a robust starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.

Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat to Reaction Temperature solvent->heat monitor 5. Monitor Progress (TLC/GC/LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify end Product purify->end

Figure 2: General Experimental Workflow
Step-by-Step Methodology

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[13]

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 2–10 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[14]

  • Solvent Addition : Add the degassed solvent(s) via syringe. A typical system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[5]

  • Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[21]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.[14]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.[14]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[22][23]

Adapting Protocols for Substituted Phenylboronic Acids

The electronic and steric nature of the substituent on the phenylboronic acid dictates the optimal reaction conditions.

Substrate TypeKey ChallengeRecommended StrategyCatalyst/LigandBaseSolvent/Temp
Electron-Donating Can be slow to transmetalateUse a robust catalyst systemPd(OAc)₂ / SPhosK₃PO₄Toluene / 100 °C
Electron-Withdrawing Slower transmetalation; prone to protodeboronation[3]Use a strong base and an electron-rich ligand to accelerate the catalytic cycle[14]Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O / 100 °C
Ortho-Substituted Steric hindrance slows transmetalation and reductive elimination[14]Employ bulky, electron-rich ligands and potentially higher temperatures to overcome steric barriers[15][24]Pd(OAc)₂ / RuPhos or BI-DIME[25]K₃PO₄Toluene or Dioxane / 110 °C
Heteroaryl Prone to protodeboronation or catalyst inhibitionUse milder bases or specialized boron reagents (e.g., MIDA boronates); copper(I) additives can be beneficial[20][26]Pd(dppf)Cl₂K₂CO₃ or KFDioxane / 80-100 °C

Troubleshooting Common Issues

  • Low or No Conversion :

    • Cause : Inactive catalyst. Oxygen may have entered the system. The precatalyst may not have been properly reduced to Pd(0).

    • Solution : Ensure the reaction is set up under a rigorously inert atmosphere and that solvents are properly degassed.[14] Consider using a more active precatalyst system.

  • Protodeboronation Side Product :

    • Cause : The boronic acid reacts with a proton source (often water) to form an arene, consuming the starting material. This is common with electron-deficient or certain heteroaryl boronic acids and is often catalyzed by the base or even the palladium complex.[26][27]

    • Solution : Use the boronic acid in slight excess (1.5 equiv). Use a milder base like KF or perform the reaction at a lower temperature. Minimizing reaction time is also crucial.

  • Homocoupling of Boronic Acid :

    • Cause : Two molecules of the boronic acid couple to form a symmetrical biaryl. This can be promoted by oxygen or high catalyst loadings.

    • Solution : Ensure thorough deoxygenation of the reaction mixture. Use the minimum effective catalyst loading.

  • Difficulty with Aryl Chlorides :

    • Cause : The C-Cl bond is much stronger than C-Br or C-I, making the oxidative addition step very difficult.

    • Solution : This requires a highly active catalyst system. Use a bulky, electron-rich ligand like XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand with a strong base like K₃PO₄.[28][29]

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of complex molecules. By understanding the underlying mechanism and the specific roles of each component, researchers can rationally select conditions to overcome the challenges posed by substituted phenylboronic acids. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in academic and industrial settings, facilitating the efficient and successful synthesis of target biaryl compounds.

References

Method

Application Notes and Protocols: 2-Formyl-5-isopropylphenylboronic Acid in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction to a Versatile Bifunctional Reagent 2-Formyl-5-isopropylphenylboronic acid is a powerful and versatile building block in organic synthesis, distinguished by...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction to a Versatile Bifunctional Reagent

2-Formyl-5-isopropylphenylboronic acid is a powerful and versatile building block in organic synthesis, distinguished by the presence of two highly valuable and synthetically orthogonal functional groups: a boronic acid and an ortho-positioned formyl (aldehyde) group. This unique arrangement allows for sequential and selective transformations, making it a prized intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, while the aldehyde serves as a versatile handle for condensation, oxidation, reduction, and multicomponent reactions.[2][3]

Chemical Structure and Properties
  • Molecular Formula: C₁₀H₁₃BO₃

  • Molecular Weight: 192.02 g/mol

  • Key Features:

    • Arylboronic Acid: Enables robust carbon-carbon and carbon-heteroatom bond formation, most notably via the Suzuki-Miyaura coupling.[4] Boronic acids are generally stable, low-toxicity reagents compatible with a wide range of functional groups.[5]

    • Formyl Group: The aldehyde functionality is a hub for a vast array of classical organic reactions. Its position ortho to the boronic acid allows for unique intramolecular interactions and the formation of heterocyclic systems.[2][6]

    • Isopropyl Group: Provides steric bulk and lipophilicity, which can be crucial for modulating the physicochemical properties of target molecules in drug discovery.

The Synthetic Advantage: Orthogonality in Action

The primary value of this reagent lies in the differential reactivity of its two key functional groups. The Suzuki-Miyaura coupling, for instance, typically proceeds under basic conditions with a palladium catalyst, leaving the aldehyde untouched for subsequent modification. Conversely, the aldehyde can be selectively transformed first, with the boronic acid group remaining intact for a later-stage cross-coupling reaction. This orthogonality minimizes the need for protecting groups, streamlining synthetic routes and improving overall efficiency.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of biaryl structures that are privileged motifs in many pharmaceutical agents and functional materials. 2-Formyl-5-isopropylphenylboronic acid serves as an excellent coupling partner to introduce a functionalized phenyl ring, with the aldehyde poised for downstream diversification.

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and involves a well-established catalytic cycle consisting of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_center transmetalation_complex->product_center product R¹-R² (Biaryl Product) product_center->product reactant1 R¹-X (Aryl Halide) reactant1->pd_complex reactant2 R²-B(OH)₂ (Boronic Acid) reactant2->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4'-Isopropyl-2'-methyl-4-formyl-[1,1'-biphenyl]

This protocol describes a typical Suzuki-Miyaura coupling between 2-Formyl-5-isopropylphenylboronic acid and 4-bromo-m-xylene.

Materials and Reagents:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 equiv, e.g., 192 mg, 1.0 mmol)

  • 1-Bromo-4-iodotoluene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) or XPhos (0.04 equiv)[8]

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 equiv)[8]

  • Toluene/Water or Dioxane/Water (e.g., 4:1 mixture, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask, add 2-Formyl-5-isopropylphenylboronic acid, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventYield (%)
Aryl BromidePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O85-95%
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄Dioxane70-90%
Aryl TriflatePd(PPh₃)₄Na₂CO₃THF/H₂O80-95%
Heteroaryl HalidePdCl₂(dppf)Cs₂CO₃DMF65-85%
Note: Yields are representative and highly dependent on the specific substrate and reaction conditions.[9]

Core Application: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to efficiently synthesize substituted amines, including valuable α-amino acids.[10][11] 2-Formyl-5-isopropylphenylboronic acid is an ideal arylboronic acid component for this transformation.

Mechanistic Overview

The reaction is believed to proceed through the following key steps:

  • Condensation: The amine and carbonyl component (e.g., an aldehyde like glyoxylic acid) condense to form an iminium ion intermediate.

  • Boronate Formation: The boronic acid reacts with the α-hydroxy acid (if used) or another hydroxyl source to form a reactive boronate complex.

  • Nucleophilic Transfer: The aryl group from the boronate complex undergoes an intramolecular transfer to the electrophilic iminium carbon.[11]

  • Hydrolysis: Hydrolysis of the resulting intermediate yields the final α-substituted amine product.

This reaction is particularly advantageous as it often proceeds under mild conditions, tolerates a wide variety of functional groups, and does not require anhydrous or inert atmospheres.[10]

Petasis_Reaction Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium Condensation Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium Condensation Boronic_Acid Ar-B(OH)₂ Boronate Boronate Complex Boronic_Acid->Boronate Adduct Formation Iminium->Boronate Adduct Formation Product Substituted Amine Boronate->Product Intramolecular Aryl Transfer

Caption: Simplified workflow of the Petasis Borono-Mannich reaction.

Protocol: Three-Component Synthesis of an α-Aryl Amino Acid

This protocol describes the synthesis of an unnatural amino acid using 2-Formyl-5-isopropylphenylboronic acid, morpholine, and glyoxylic acid.

Materials and Reagents:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 equiv, e.g., 192 mg, 1.0 mmol)

  • Morpholine (1.1 equiv)

  • Glyoxylic acid monohydrate (1.0 equiv)

  • Dichloromethane (DCM) or Ethanol (5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2-Formyl-5-isopropylphenylboronic acid, morpholine, and glyoxylic acid in the chosen solvent (e.g., DCM).[11]

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 12-24 hours. Progress can be monitored by LC-MS by observing the consumption of starting materials and the formation of the product mass.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can often be purified by recrystallization or by trituration with a suitable solvent like diethyl ether to precipitate the amino acid product, which is then collected by filtration.

  • If necessary, further purification can be achieved via column chromatography on silica gel, often with a polar eluent system containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to prevent streaking.

Data Summary: Petasis Reaction Scope
Amine ComponentCarbonyl ComponentSolventYield (%)
Secondary AminesGlyoxylic AcidDCM75-95%
Primary AminesSalicylaldehydeEthanol70-90%
HydrazinesGlyoxylic AcidToluene60-85%
Chiral Aminesα-Keto AcidsMethanol80-98% (High d.r.)
Note: The Petasis reaction is highly versatile. Yields are representative and depend on the specific combination of the three components.[5]

Synthesis of Benzoxaboroles: A Gateway to Bioactive Scaffolds

The ortho-formylphenylboronic acid motif is a direct precursor to benzoxaboroles, a class of boron-containing heterocycles with significant and diverse biological activities, including antifungal and anti-inflammatory properties.[2] The well-known antifungal drug Tavaborole (AN2690) is a benzoxaborole, highlighting the pharmaceutical importance of this scaffold.

The Intramolecular Cyclization Pathway

The synthesis is achieved through a straightforward reduction of the aldehyde group. The resulting benzylic alcohol undergoes a spontaneous intramolecular condensation (dehydration) with the adjacent boronic acid to form the stable five-membered benzoxaborole ring.[2]

Benzoxaborole_Synthesis Start 2-Formyl-5-isopropyl- phenylboronic acid Intermediate Benzylic Alcohol Intermediate Start->Intermediate Reduction (e.g., NaBH₄) Product 5-Isopropyl-3H-benzo[c] [1,2]oxaborol-3-ol Intermediate->Product Spontaneous Intramolecular Condensation

Caption: Synthetic pathway from 2-formylphenylboronic acid to a benzoxaborole.

Protocol: Reductive Cyclization to a Benzoxaborole Derivative

Materials and Reagents:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 equiv, e.g., 192 mg, 1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-Formyl-5-isopropylphenylboronic acid in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 10-15 minutes, controlling any effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3) to neutralize excess NaBH₄ and facilitate precipitation.

  • Add water to the mixture to precipitate the product fully.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to yield the desired benzoxaborole. The product is often pure enough for subsequent use, but can be recrystallized from an appropriate solvent if needed.

References

  • Wikipedia. Petasis reaction. [Link]

  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • Dömling, A. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). [Link]

  • Frontiers in Pharmacology. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. [Link]

  • National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • National Institutes of Health. Catalytic Diastereoselective Petasis Reactions. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

  • Amfinecom. Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. [Link]

  • ResearchGate. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

  • Google Patents. Method of producing 5-formyl-2-furylboronic acid.
  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • DergiPark. SYNTHESIS OF MAGNETIC VINYLPHENYL BORONIC ACID MICROPARTICLES AND ITS SURFACE CATALYTIC PERFORMANCE IN ESTERIFICATION OF PROPION. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Aryl Boronic Acid Catalysed Dehydrative Substitution of Benzylic Alcohols for C−O Bond Formation. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2-Formyl-5-isopropylphenylboronic Acid for the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Bifunctional Linchpin for Complex Synthesis In the landscape of modern synthetic chemistry, the demand for molecular building blocks that offer both versatility and precision is paramount. 2-Formyl-5-isop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of modern synthetic chemistry, the demand for molecular building blocks that offer both versatility and precision is paramount. 2-Formyl-5-isopropylphenylboronic acid emerges as a reagent of significant strategic value, particularly in the synthesis of heterocyclic compounds which form the backbone of countless pharmaceuticals and functional materials.[1] Its unique architecture, featuring a nucleophilic-reactive aldehyde and an electrophilic-reactive boronic acid positioned ortho to each other, provides a powerful platform for constructing complex molecular frameworks through sequential or one-pot transformations.

The presence of both functionalities on a single aromatic ring allows for a synthetic approach where an initial intermolecular bond formation (e.g., via the boronic acid) is followed by a spatially-favored intramolecular cyclization involving the aldehyde. This guide provides an in-depth exploration of the reactivity of 2-Formyl-5-isopropylphenylboronic acid and delivers field-proven, detailed protocols for its application in synthesizing medicinally relevant heterocyclic cores.

Core Reactivity: The Ortho-Formyl and Boronic Acid Synergy

The synthetic potential of 2-Formyl-5-isopropylphenylboronic acid is rooted in the distinct and complementary reactivity of its two functional groups.

  • The Boronic Acid Moiety : This group is a canonical participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C(sp²)-C(sp²) bonds.[2] It allows for the precise installation of the formyl-bearing aryl unit onto a wide range of substrates, including aryl, heteroaryl, and vinyl halides or triflates.

  • The Formyl (Aldehyde) Group : As a classic electrophile, the aldehyde is a versatile handle for a multitude of transformations. It readily undergoes condensation reactions to form imines (Schiff bases), participates in multi-component reactions (MCRs), and can be involved in various cyclization strategies.[3][4]

The ortho positioning of these groups is the key to its advanced applications. This proximity facilitates intramolecular reactions, enabling the rapid assembly of fused ring systems. Furthermore, in solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole tautomer, a factor that can influence their reactivity and stability.[5][6]

G cluster_reagent 2-Formyl-5-isopropylphenylboronic acid cluster_pathways Reaction Pathways cluster_products Intermediate / Product Scaffolds Reagent Key Reagent (Bifunctional) Suzuki Suzuki-Miyaura Coupling (via Boronic Acid) Reagent->Suzuki Pd Catalyst, Base, Ar-X Condensation Condensation / MCR (via Aldehyde) Reagent->Condensation Amine, Nucleophile, etc. Biaryl Substituted Biaryl Aldehyde Suzuki->Biaryl Heterocycle_Direct Boronic Acid-Functionalized Heterocycle Condensation->Heterocycle_Direct Fused_Heterocycle Fused Heterocyclic System Biaryl->Fused_Heterocycle Intramolecular Cyclization

Diagram 1: Key reaction pathways for 2-Formyl-5-isopropylphenylboronic acid.

Application I: One-Pot Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry. The following protocol utilizes a powerful one-pot sequence combining a Suzuki-Miyaura coupling with a subsequent acid-catalyzed Friedländer annulation to construct a polysubstituted quinoline. This strategy is highly efficient as it avoids the isolation of the intermediate biaryl aldehyde.

Protocol 1: One-Pot Suzuki Coupling/Friedländer Annulation

This protocol describes the synthesis of 2,7-dimethyl-4-(p-tolyl)quinoline, a representative example.

Reaction Scheme: (2-Formyl-5-isopropylphenylboronic acid + 2-amino-5-methylphenylboronic acid) -> Intermediate -> (reaction with acetone) -> Substituted Quinoline

Expertise & Causality: The choice of Pd(dppf)Cl₂ as the catalyst is deliberate; its robust nature is well-suited for coupling reactions involving anilines, which can sometimes act as catalyst poisons. The use of a single solvent system (dioxane with aqueous base) facilitates both the Suzuki coupling and the subsequent condensation without requiring a solvent swap, enhancing the protocol's efficiency.

Materials & Equipment:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 equiv)

  • 2-Bromo-4-methylaniline (1.05 equiv)

  • Acetone (10 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 2-Formyl-5-isopropylphenylboronic acid, 2-bromo-4-methylaniline, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[7]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the acetone.

  • Suzuki Coupling: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the 2-bromo-4-methylaniline.

  • Friedländer Annulation: Once the coupling is complete, cool the mixture slightly. Carefully add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the reaction mixture.

  • Cyclization: Re-heat the mixture to 90-100 °C and stir for an additional 8-12 hours until the formation of the quinoline product is complete (monitored by LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoline product.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_friedlander Friedländer Annulation OA Oxidative Addition PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII_B Ar-Pd(II)-Ar' TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Cond Condensation (Aldol-type) RE->Cond In-situ generated o-aminobiaryl aldehyde Pd0->OA Ar-X PdII->TM Ar'-B(OH)2 Base PdII_B->RE Cyc Cyclization & Dehydration Cond->Cyc Acid catalyst Product Quinoline Cyc->Product

Diagram 2: Workflow combining the Suzuki cycle with Friedländer annulation.

Application II: Multi-Component Synthesis of Boronic Acid-Functionalized Imidazoles

Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step, adhering to the principles of green chemistry.[8] The van Leusen Three-Component Reaction (vL-3CR) is a classic MCR for synthesizing imidazoles. The aldehyde group of 2-Formyl-5-isopropylphenylboronic acid readily participates in this reaction, yielding an imidazole product that retains the boronic acid moiety for subsequent diversification.[9][10]

Protocol 2: van Leusen Three-Component Imidazole Synthesis

This protocol details the synthesis of (4-isopropyl-2-(1-(p-methoxybenzyl)-1H-imidazol-5-yl)phenyl)boronic acid.

Reaction Scheme: 2-Formyl-5-isopropylphenylboronic acid + p-Methoxybenzylamine + TosMIC -> Boronic Acid-Functionalized Imidazole

Trustworthiness & Self-Validation: This protocol is inherently robust. The reaction progress can be easily monitored by the consumption of the starting aldehyde. The formation of the imidazole product is often accompanied by a distinct change in the TLC profile. The final product's identity is unequivocally confirmed by the retention of the boronic acid functionality, which can be verified by ¹¹B NMR spectroscopy or by subjecting a small aliquot to a test Suzuki coupling.

Materials & Equipment:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 equiv)

  • p-Methoxybenzylamine (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Formyl-5-isopropylphenylboronic acid and p-methoxybenzylamine in anhydrous methanol. Stir at room temperature for 30 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Reagent Addition: Add the solid TosMIC and anhydrous K₂CO₃ to the solution. The K₂CO₃ acts as the base to deprotonate the TosMIC and drive the cyclization.

  • Reaction Execution: Attach a condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. The reaction is typically complete when the starting aldehyde is no longer visible by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium tosylate byproduct) and wash the solid cake with a small amount of methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue is then dissolved in ethyl acetate and washed with water to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure imidazole derivative.

G cluster_steps A Aldehyde (Ar-CHO) Imine Schiff Base Formation A->Imine B Amine (R-NH2) B->Imine C TosMIC Add Nucleophilic Addition of TosMIC anion C->Add Base (K2CO3) Imine->Add Cyc 5-exo-dig Cyclization Add->Cyc Elim Elimination of Toluenesulfinic acid Cyc->Elim Product Imidazole Product Elim->Product

Diagram 3: Simplified workflow of the van Leusen Imidazole Synthesis.

Data Summary: Comparative Overview of Protocols

ParameterProtocol 1: Quinoline SynthesisProtocol 2: Imidazole Synthesis
Heterocyclic Product Polysubstituted QuinolineBoronic Acid-Functionalized Imidazole
Reaction Type One-Pot Suzuki Coupling / Friedländer Annulationvan Leusen Three-Component Reaction (vL-3CR)
Key Reagents 2-Bromoaniline derivative, Ketone (e.g., Acetone)Primary Amine, Tosylmethyl isocyanide (TosMIC)
Catalyst / Promoter Pd(dppf)Cl₂, Catalytic HClNone (Base-mediated)
Base K₂CO₃K₂CO₃
Solvent 1,4-Dioxane / WaterMethanol (MeOH)
Temperature 90 - 100 °CReflux (~65 °C)
Key Advantage Rapid construction of fused polycyclic systemsHigh atom economy, retains boronic acid for diversification

Conclusion

2-Formyl-5-isopropylphenylboronic acid stands out as a uniquely powerful and versatile building block. Its bifunctional nature enables chemists to design elegant and efficient syntheses of complex heterocyclic molecules. The protocols detailed herein for quinoline and imidazole synthesis demonstrate two distinct, yet complementary, strategies that leverage its unique reactivity. By understanding the interplay between the aldehyde and boronic acid functionalities, researchers in drug discovery and materials science can unlock new pathways to novel and valuable chemical entities.

References

Method

reaction of 2-formylphenylboronic acid with secondary aromatic amines

An In-Depth Guide to the Reaction of 2-Formylphenylboronic Acid with Secondary Aromatic Amines: Mechanisms, Protocols, and Applications Authored by a Senior Application Scientist Introduction: The Unique Duality of 2-For...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction of 2-Formylphenylboronic Acid with Secondary Aromatic Amines: Mechanisms, Protocols, and Applications

Authored by a Senior Application Scientist

Introduction: The Unique Duality of 2-Formylphenylboronic Acid

In the landscape of synthetic chemistry, reagents possessing bifunctional reactivity are invaluable tools for constructing molecular complexity. 2-Formylphenylboronic acid (2-FPBA), CAS 40138-16-7, stands out as a premier example of such a reagent.[1] Its structure marries the electrophilic character of an aldehyde with the versatile reactivity of a boronic acid, enabling a diverse range of chemical transformations.[1][2] The reaction of 2-FPBA with secondary aromatic amines is a particularly powerful strategy for synthesizing 2-(arylaminomethyl)phenylboronic acids and related heterocyclic scaffolds. These products are not merely synthetic curiosities; they are significant as fluorescent sensors, pharmaceutical building blocks, and precursors to complex molecular architectures.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, field-proven experimental protocols, and key applications associated with this important reaction.

Part 1: Mechanistic Underpinnings and Reaction Pathways

The interaction between 2-formylphenylboronic acid and a secondary aromatic amine is not governed by a single pathway but rather a network of competing equilibria and subsequent reactions. Understanding these pathways is critical for directing the reaction toward the desired product and minimizing unwanted side reactions.

The Primary Pathway: Reductive Amination

The most direct route to synthesizing 2-(arylaminomethyl)phenylboronic acids is through a reductive amination (or amination-reduction) sequence.[3][5] This process can be dissected into two key stages:

  • Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde group of 2-FPBA and the secondary aromatic amine. Due to the relatively low nucleophilicity of aromatic amines, this step is often slow and reversible.[3] The equilibrium favors the starting materials unless pushed forward, typically by an acid catalyst which activates the carbonyl group, and the removal of the water byproduct.

  • Reduction: The resulting iminium ion is then reduced in situ by a selective hydride source to yield the stable tertiary amine product.

A significant challenge in this reaction is the poor nucleophilic character of secondary aromatic amines, which can lead to very low yields under standard conditions.[3] Judicious selection of reagents and conditions is therefore paramount for success.

G cluster_1 Step 1: Iminium Ion Formation (Equilibrium) cluster_2 Step 2: Reduction (Irreversible) 2_FPBA 2-Formylphenylboronic Acid Activated_Carbonyl Protonated Aldehyde 2_FPBA->Activated_Carbonyl Protonation Aromatic_Amine Secondary Aromatic Amine (Ar₂NH) Hemiaminal Hemiaminal Intermediate Protonation H⁺ (Acid Catalyst) Activated_Carbonyl->Hemiaminal + Ar₂NH Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion -H₂O Water H₂O (Removed) Final_Product 2-(Arylaminomethyl)phenylboronic Acid Iminium_Ion->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: Mechanism of Reductive Amination.
Competing Pathways: Benzoxaborole and Boroxine Formation

The unique structure of 2-FPBA introduces the possibility of intramolecular cyclization and intermolecular condensation, leading to common side products.

  • Benzoxaborole Formation: 2-FPBA exists in equilibrium with its cyclic tautomer, 3-hydroxybenzoxaborole.[2][5] Furthermore, the reaction with amines, particularly aliphatic secondary amines, can readily form 3-amino-substituted benzoxaboroles.[6] While less favored with aromatic amines, the potential for cyclization remains a key consideration.

  • Boroxine Formation: Like many boronic acids, 2-FPBA can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[3] This can complicate purification and characterization, although the addition of water can often hydrolyze the boroxine back to the monomeric boronic acid.[3]

Part 2: Application Protocol for the Synthesis of 2-(N-Ethylanilinomethyl)phenylboronic Acid

This section provides a detailed, self-validating protocol for the synthesis of a model 2-(arylaminomethyl)phenylboronic acid via reductive amination. The causality behind each experimental choice is explained to empower researchers to adapt the protocol for different substrates.

Principle

This protocol utilizes optimized conditions to favor the formation of the desired tertiary amine product from 2-FPBA and N-ethylaniline.[3] An acid catalyst activates the carbonyl, a dehydrating agent drives the iminium ion equilibrium, and a mild, selective reducing agent performs the final reduction without affecting the starting aldehyde.

Materials and Reagents
ReagentCAS NumberM.W.Notes
2-Formylphenylboronic acid (2-FPBA)40138-16-7149.96Light yellow powder.
N-Ethylaniline103-69-5121.18Use freshly distilled reagent.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Moisture-sensitive. Handle quickly.
Acetic Acid (Glacial)64-19-760.05Corrosive.
Acetonitrile (MeCN)75-05-841.05Anhydrous grade is essential.
4Å Molecular Sieves--Activated, powdered.
Ethyl Acetate141-78-688.11HPLC grade for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution.
Brine--Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.0 eq., e.g., 1.50 g, 10.0 mmol) and activated 4Å molecular sieves (approx. 3 g).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Reagent Addition: Using a syringe, add anhydrous acetonitrile (20 mL), followed by N-ethylaniline (1.1 eq., 1.33 g, 11.0 mmol) and glacial acetic acid (1.1 eq., 0.66 g, 11.0 mmol).

    • Causality Check: Acetic acid acts as a Brønsted acid catalyst to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of N-ethylaniline.[3]

  • Iminium Formation: Stir the resulting suspension at room temperature for 30 minutes. The molecular sieves actively sequester the water formed during iminium ion formation, driving the equilibrium to the right.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq., 3.18 g, 15.0 mmol) to the flask in three portions over 15 minutes. An initial effervescence may be observed.

    • Causality Check: NaBH(OAc)₃ is a mild and chemoselective reducing agent. It is highly specific for reducing iminium ions and aldehydes but will not reduce less reactive carbonyls. Its steric bulk and attenuated reactivity compared to NaBH₄ prevent the undesired reduction of the starting 2-FPBA.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting 2-FPBA.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Workup - Extraction: Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(N-ethylanilinomethyl)phenylboronic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).[3] The ¹¹B NMR should show a characteristic signal for the boronic acid around 29-30 ppm.[3]

Figure 2: Experimental workflow for reductive amination.

Part 3: Reaction Scope and Applications

The described protocol is not limited to N-ethylaniline and can be adapted for various secondary aromatic amines. The electronic nature of the substituents on the aromatic amine can influence reaction times and yields.

Secondary Aromatic AmineProductTypical YieldNotesReference
N-Ethylaniline2-(N-Ethylanilinomethyl)phenylboronic acid~60-75%The model substrate, good reactivity under optimized conditions.[3]
Diphenylamine2-(Diphenylaminomethyl)phenylboronic acidLowerIncreased steric hindrance and lower nucleophilicity can reduce yield.N/A
N-Methylaniline2-(N-Methylanilinomethyl)phenylboronic acidGoodSimilar reactivity to N-ethylaniline.[3]
Applications in Medicinal Chemistry and Drug Development

The products derived from the reaction of 2-FPBA and secondary aromatic amines are of significant interest in the pharmaceutical and biotechnology sectors.

  • Molecular Sensors: The ortho-aminomethylphenylboronic acid motif is a classic platform for designing fluorescent sensors.[3] The proximity of the Lewis acidic boron center and the Lewis basic nitrogen allows for cooperative binding to diol-containing molecules, such as saccharides, with a corresponding change in fluorescence, enabling their detection at physiological pH.[7][8]

  • Pharmaceutical Scaffolds: Boronic acids are a privileged class of compounds in medicinal chemistry, exemplified by the proteasome inhibitor drug Bortezomib (Velcade®).[4] The aminomethylphenylboronic acid core provides a robust scaffold for developing new therapeutic agents.

  • Precursors to Heterocycles: The products can serve as advanced intermediates for the synthesis of boron-containing heterocycles, such as 1,2-dihydro-4H-3,1-benzoxazines, which are valuable structures in drug discovery.[9][10]

References

  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 52(50), 6639-6642. [Link]

  • Wikipedia. (n.d.). Petasis reaction. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • Sporzyński, A., et al. (2006). Diverse reactivity of 2-formylphenylboronic acid with secondary amines: Synthesis of 3-amino-substituted benzoxaboroles. ResearchGate. [Link]

  • Gozdalik, J. T., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. [Link]

  • Wu, X., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(21), 11437-11481. [Link]

  • Pandit, S. S., & Kamble, S. S. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • White, A. K., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 14(26), 6262-6271. [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]

  • Pandit, S. S., & Kamble, S. S. (2024). The Petasis reaction and its applications and limitations. ResearchGate. [Link]

  • Li, Z., et al. (2022). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. Journal of the American Chemical Society, 144(30), 13783-13790. [Link]

  • Liu, Z., & He, H. (2015). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 48(12), 3079-3089. [Link]

  • Miles, D. H., et al. (2015). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education, 92(7), 1236-1239. [Link]

  • Pandit, S. S., & Kamble, S. S. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8056. [Link]

  • Sharma, P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(18), 5488. [Link]

Sources

Application

The Formylphenylboronic Acid Motif: A Bifunctional Linchpin in Modern Organic Synthesis

Abstract Formylphenylboronic acids (FPBAs) have emerged as exceptionally versatile and powerful building blocks in the synthetic chemist's toolbox. Their unique bifunctional architecture, featuring a reactive aldehyde an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formylphenylboronic acids (FPBAs) have emerged as exceptionally versatile and powerful building blocks in the synthetic chemist's toolbox. Their unique bifunctional architecture, featuring a reactive aldehyde and a boronic acid moiety on the same aromatic scaffold, allows for a diverse array of sequential and multicomponent transformations. This guide provides an in-depth exploration of the strategic applications of FPBAs, detailing field-proven protocols for key reactions such as the Suzuki-Miyaura coupling, the Petasis borono-Mannich reaction, and various multicomponent reactions (MCRs). By delving into the mechanistic rationale behind these methodologies, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage FPBAs for the efficient construction of complex molecular architectures, from pharmaceutical intermediates to advanced materials.

Introduction: The Strategic Advantage of Bifunctionality

The synthetic utility of formylphenylboronic acid lies in its inherent duality. The boronic acid group serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biaryl systems.[1][2] Concurrently, the formyl group offers a gateway to a vast landscape of classical carbonyl chemistry, including reductive amination, Wittig reactions, oxidations, and condensations. This orthogonal reactivity allows for a modular and convergent approach to complex target molecules, significantly streamlining synthetic routes.

This guide will focus on the practical applications of the three isomers (ortho-, meta-, and para-formylphenylboronic acid), with a particular emphasis on the widely used 4-formylphenylboronic acid (4-FPBA).

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, and FPBAs are exemplary substrates for this transformation.[2][3] The reaction facilitates the coupling of the formylphenylboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is instrumental in the synthesis of biaryl aldehydes, which are key precursors to numerous pharmaceuticals, including the antihypertensive drug Telmisartan.[1][4]

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are reduced in situ. The choice of ligand (e.g., phosphines like PPh₃ or SPhos) is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed. Water can accelerate the reaction, while the organic solvent ensures the solubility of the reactants.[5]

Experimental Protocol: Synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (A Telmisartan Precursor Analog)

This protocol describes a typical Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 2-bromobenzonitrile.

Materials:

  • 4-Formylphenylboronic acid (1.2 mmol)

  • 2-Bromobenzonitrile (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4'-formyl-[1,1'-biphenyl]-2-carbonitrile.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of green and efficient chemistry.[6] FPBAs are excellent substrates for several powerful MCRs, most notably the Petasis borono-Mannich (PBM) reaction.[7][8][9]

The Petasis Borono-Mannich (PBM) Reaction

The PBM reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids.[7][10] The formyl group of FPBA can act as the carbonyl component, or the boronic acid moiety can participate as the nucleophilic partner.

Causality Behind Experimental Choices:
  • Solvent: The reaction is often performed in polar solvents like ethanol or dichloromethane at room temperature or with gentle heating.[10]

  • Catalyst: The PBM reaction is often catalyst-free, driven by the formation of an iminium ion intermediate. However, Lewis acids or Brønsted acids can be used to accelerate the reaction.[9]

  • Substrate Scope: The reaction exhibits a broad substrate scope, tolerating a wide variety of amines and boronic acids.[7]

Experimental Protocol: Synthesis of an N-Substituted α-Aryl Glycine Derivative

This protocol outlines the synthesis of an unnatural α-amino acid using 4-formylphenylboronic acid, a secondary amine, and glyoxylic acid.

Materials:

  • 4-Formylphenylboronic acid (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Glyoxylic acid monohydrate (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 mmol) and piperidine (1.2 mmol) in dichloromethane (10 mL).

  • Add glyoxylic acid monohydrate (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted α-aryl glycine derivative.

Hantzsch and Biginelli-type Multicomponent Reactions

FPBAs can also participate in Hantzsch-type four-component reactions and Biginelli-type three-component reactions to synthesize dihydropyridines and dihydropyrimidinones, respectively.[6] These heterocyclic scaffolds are of significant interest in medicinal chemistry. Interestingly, in some cases, the formylphenylboronic acid can act as both a reactant and a catalyst.[6] Microwave irradiation has been shown to significantly accelerate these reactions and improve yields.[6]

Synthesis of Heterocyclic Systems

The dual reactivity of FPBAs makes them ideal starting materials for the synthesis of a variety of boron-containing heterocycles.[11][12] For instance, the condensation of 2-formylphenylboronic acid with hydrazines is a standard method for preparing 1,2,3-benzodiazaborines.[12] Similarly, reaction with 2-aminophenol can lead to the formation of macrocyclic dimers with N→B coordinate bonds.[11]

Visualization of FPBA Reactivity

FPBA_Reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_petasis Petasis Reaction cluster_heterocycle Heterocycle Synthesis FPBA Formylphenylboronic Acid ArylHalide Aryl/Vinyl Halide (R-X) FPBA->ArylHalide Amine Amine (R₂NH) FPBA->Amine Hydrazine Hydrazine FPBA->Hydrazine BiarylAldehyde Biaryl Aldehyde ArylHalide->BiarylAldehyde [Pd], Base SubstitutedAmine Substituted Amine Amine->SubstitutedAmine Carbonyl Carbonyl (R'CHO) Carbonyl->SubstitutedAmine Diazaborine Benzodiazaborine Hydrazine->Diazaborine Condensation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Protodeboronation of 2-Formyl-5-isopropylphenylboronic Acid

Welcome to the technical support center for handling 2-Formyl-5-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Formyl-5-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: protodeboronation. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this undesired side reaction, ensuring the success of your experiments.

Understanding the Challenge: The Instability of 2-Formyl-5-isopropylphenylboronic Acid

2-Formyl-5-isopropylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility can be hampered by a propensity to undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process leads to the formation of 3-isopropylbenzaldehyde as a byproduct, consuming the starting material and complicating purification.

The presence of the ortho-formyl group, an electron-withdrawing substituent, significantly influences the electronic properties of the boronic acid, making it more susceptible to protodeboronation, especially under the basic conditions typically employed in cross-coupling reactions.[1][2] This guide will walk you through the mechanisms of this decomposition pathway and provide actionable strategies to maintain the integrity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with 2-Formyl-5-isopropylphenylboronic acid?

A1: Protodeboronation is the cleavage of the C–B bond of a boronic acid, which is replaced by a C–H bond.[1] For 2-Formyl-5-isopropylphenylboronic acid, this results in the undesired byproduct 3-isopropylbenzaldehyde. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be challenging to separate. The electron-withdrawing nature of the ortho-formyl group makes this particular boronic acid more prone to this decomposition pathway, especially in the presence of base and water.[2]

Q2: I am observing a significant amount of 3-isopropylbenzaldehyde in my reaction mixture. What is the most likely cause?

A2: The formation of 3-isopropylbenzaldehyde is a direct consequence of protodeboronation. The most common culprits are reaction conditions that favor this side reaction, such as high temperatures, prolonged reaction times, the use of strong bases (especially hydroxide bases), and the presence of excess water in the reaction mixture.

Q3: Can I use 2-Formyl-5-isopropylphenylboronic acid directly in a Suzuki-Miyaura coupling, or should I use a derivative?

A3: While it is possible to use the boronic acid directly, it is often advisable to convert it to a more stable derivative, such as a pinacol ester (2-(2-Formyl-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronic esters exhibit enhanced stability towards protodeboronation under typical Suzuki-Miyaura conditions.[3] This "slow-release" strategy ensures a low concentration of the active boronic acid in the reaction medium, minimizing its decomposition.[1]

Q4: What analytical techniques can I use to monitor for protodeboronation?

A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying the characteristic aldehyde proton signal of 3-isopropylbenzaldehyde.

Troubleshooting Guide: A Deeper Dive into Preventing Protodeboronation

This section provides a structured approach to troubleshooting common issues encountered when using 2-Formyl-5-isopropylphenylboronic acid.

Problem 1: Low Yield of Desired Product and Significant Formation of 3-isopropylbenzaldehyde

Symptoms:

  • Low conversion of starting materials.

  • The major byproduct is identified as 3-isopropylbenzaldehyde.

  • Difficulty in purifying the desired product.

Diagnostic Workflow:

Caption: Diagnostic workflow for troubleshooting low yields due to protodeboronation.

Corrective Actions:

  • Optimize the Base: Strong bases, particularly hydroxides like NaOH and KOH, can accelerate protodeboronation.[4]

    • Recommendation: Switch to a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are excellent alternatives that are effective in the Suzuki-Miyaura coupling while minimizing protodeboronation.

  • Control the Water Content: Water is a proton source for protodeboronation. While some Suzuki reactions benefit from a small amount of water, excess water is detrimental.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. If the reaction requires a co-solvent with water, use the minimum amount necessary. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.

  • Manage Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider using a more active palladium catalyst/ligand system rather than increasing the temperature.

  • Minimize Reaction Time: Prolonged exposure of the boronic acid to basic conditions increases the likelihood of protodeboronation.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Problem 2: Inconsistent Reaction Results and Poor Reproducibility

Symptoms:

  • Varying yields of desired product and byproduct from batch to batch.

  • Difficulty in achieving consistent results even under seemingly identical conditions.

Diagnostic Workflow:

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Aryl_BOH2 Ar-B(OH)₂ Aryl_BOH3_minus Ar-B(OH)₃⁻ Aryl_BOH2->Aryl_BOH3_minus + OH⁻ Aryl_BOH3_minus->Aryl_BOH2 + H⁺ Aryl_H Ar-H (Protodeboronation Product) Aryl_BOH3_minus->Aryl_H + H₂O Aryl_BOH3_minus->Aryl_H Coupling_Product Ar-Ar' (Desired Product) Aryl_BOH3_minus->Coupling_Product + Ar'-Pd(II)-X Aryl_BOH3_minus->Coupling_Product Pd_Ar_X

References

Optimization

how to avoid homocoupling of 2-Formyl-5-isopropylphenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Formyl-5-isopropylphenylboronic acid in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Formyl-5-isopropylphenylboronic acid in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to address the most common and challenging issue encountered with this reagent: undesired homocoupling. This document provides in-depth troubleshooting, validated protocols, and a mechanistic framework to help you minimize byproduct formation and maximize the yield of your desired cross-coupled product.

Understanding the Challenge: The Mechanism of Homocoupling

Before troubleshooting, it is crucial to understand the underlying mechanisms that lead to the formation of the symmetric biaryl byproduct. Homocoupling of arylboronic acids in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is not a single-pathway problem. It primarily proceeds through two well-established routes.

  • Oxygen-Mediated Oxidative Homocoupling : This is the most prevalent cause of homocoupling.[1][2] The active Pd(0) catalyst, essential for the desired cross-coupling cycle, can react with dissolved oxygen in the solvent to form a palladium-peroxo complex ((η²-O₂)PdL₂).[3][4][5] This peroxo species readily reacts with two molecules of the boronic acid to produce the homocoupled dimer, regenerating a palladium species that may or may not efficiently re-enter the desired catalytic cycle. This side reaction is a catalytic cycle in itself and can significantly consume your starting material.[3][4]

  • Pd(II)-Mediated Homocoupling : When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, the reaction mixture initially contains a high concentration of Pd(II). Before the catalytic cycle is fully established, this Pd(II) can undergo a stoichiometric reaction with the boronic acid, leading to homocoupling and the in-situ generation of the active Pd(0) catalyst.[2][6] This is often observed as a burst of homocoupling product at the beginning of the reaction.

The diagram below illustrates the competition between the desired Suzuki-Miyaura pathway and the major oxygen-mediated homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n pd_ox R¹-Pd(II)-X L_n (Oxidative Addition) pd0->pd_ox R¹-X pd_trans R¹-Pd(II)-R² L_n (Transmetalation) pd_ox->pd_trans R²-B(OH)₂ (Base) product R¹-R² (Cross-Coupled Product) pd_trans->product Reductive Elimination product->pd0 pd0_hc Pd(0)L_n pd_peroxo (O₂)Pd(0)L_n (Peroxo Complex) pd0_hc->pd_peroxo O₂ (Oxygen!) pd_adduct1 Adduct with R²-B(OH)₂ pd_peroxo->pd_adduct1 R²-B(OH)₂ pd_adduct2 Ar-Pd(II)-Ar Complex pd_adduct1->pd_adduct2 R²-B(OH)₂ homo_product R²-R² (Homocoupling Product) pd_adduct2->homo_product Reductive Elimination start Active Pd(0) Catalyst start->pd0 start->pd0_hc

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and I've isolated a significant amount of a symmetrical biaryl byproduct. What is the most probable cause?

A1: The presence of dissolved oxygen is the most common culprit for boronic acid homocoupling.[1] The catalytic cycle for oxidative homocoupling is highly efficient and competes directly with the desired Suzuki-Miyaura pathway. Even reactions run under a balloon of inert gas can contain enough dissolved oxygen in the solvent to cause significant byproduct formation.

Solution:

  • Rigorous Degassing: You must rigorously deoxygenate your solvent and reaction mixture before adding the palladium catalyst. The two most effective methods are:

    • Inert Gas Sparging: Bubble argon or nitrogen gas through the solvent for 15-30 minutes using a subsurface needle. This is more effective than simply purging the headspace of the flask.[6][7]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, especially with viscous solvents, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[8]

  • Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Q2: I observe a rapid formation of the homocoupled product at the very beginning of my reaction, which then seems to slow down. What's happening?

A2: This pattern strongly suggests a Pd(II)-mediated homocoupling reaction.[2][6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can react directly with your boronic acid to form the homocoupled product. This process also reduces the Pd(II) to the active Pd(0) state, which is why the homocoupling rate decreases as the reaction progresses and the desired catalytic cycle takes over.

Solution:

  • Use a Pd(0) Precatalyst: If possible, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This introduces the catalyst in its active oxidation state, bypassing the initial Pd(II)-driven side reaction.

  • Pre-reduction of Pd(II): Add a mild reducing agent to the reaction mixture before adding the boronic acid. Potassium formate (HCO₂K) has been shown to be effective in pre-reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[6][7]

  • Staggered Addition: A practical, though less common, approach is to pre-heat the reaction mixture containing the catalyst, base, and aryl halide for a short period (10-15 min at 60-80°C) before adding the boronic acid.[1] This allows the active Pd(0) to form and engage in oxidative addition with the aryl halide, making it less available for homocoupling when the boronic acid is introduced.

Q3: Can my choice of base, solvent, or ligand influence the rate of homocoupling?

A3: Absolutely. The interplay between these components is critical for reaction efficiency and selectivity.

  • Base: The base is crucial for activating the boronic acid for transmetalation. Strong bases can sometimes accelerate the decomposition of sensitive boronic acids. For 2-Formyl-5-isopropylphenylboronic acid, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. The choice of base can also affect the pH of the reaction medium, which in turn can influence the rate of protodeboronation, another common side reaction.[9]

  • Solvent: The solvent system (e.g., dioxane/water, toluene/water, DMF) must be thoroughly degassed. The presence of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[2]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) generally accelerate the rate-limiting reductive elimination step, which forms the desired C-C bond.[10] By speeding up this final step of the desired cycle, the palladium catalyst is turned over more quickly, reducing its residence time in states that could be diverted into homocoupling pathways. For hindered couplings, using a specialized ligand like SPhos can be key to obtaining the cross-coupled product in good yield.[10]

Q4: My purification is very difficult because the desired product and the homocoupled byproduct have very similar polarities. How can I manage this?

A4: This is a common and frustrating problem. The best solution is to prevent the formation of the byproduct in the first place. However, if you must separate them, here are some strategies:

  • Chromatography Optimization: Do not assume a standard silica gel column with Hexane/Ethyl Acetate will work. Systematically screen different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane, methanol) or switching to a different stationary phase (e.g., alumina, reverse-phase silica) can improve separation.

  • Crystallization/Recrystallization: This can be a highly effective method if your desired product is a solid.[11][12] Carefully screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the byproduct's solubility profile is different.

  • Trituration: If the byproduct is significantly more soluble in a particular solvent than your desired product, you can wash the crude solid material with that solvent to selectively remove the impurity.[11]

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing and handling 2-Formyl-5-isopropylphenylboronic acid?

A: Boronic acids can be sensitive to air and moisture, leading to gradual decomposition (protodeboronation) or formation of boroxines (cyclic anhydrides).[2][13] Store the solid reagent in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. For maximum stability and reproducibility, consider converting it to a more stable boronic ester, such as a pinacol or MIDA ester, which can be used directly in cross-coupling reactions.[9][13]

Q: Are there any alternative coupling strategies I should consider if homocoupling remains a persistent issue?

A: If optimizing the Suzuki-Miyaura reaction fails, you might consider alternative cross-coupling reactions that do not use boronic acids, such as Stille coupling (using organostannanes) or Negishi coupling (using organozincs). However, these methods come with their own challenges, including the toxicity of tin reagents and the moisture sensitivity of organozinc reagents. Often, persevering with the optimization of the Suzuki conditions, particularly focusing on rigorous deoxygenation and ligand choice, is the most practical path forward.

Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize homocoupling.

Protocol 1: Rigorous Deoxygenation for Standard Suzuki-Miyaura Coupling

This protocol emphasizes the complete removal of oxygen from the reaction system.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Formyl-5-isopropylphenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), a suitable phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the reaction solvent (e.g., a 5:1 mixture of dioxane and water) which has been previously degassed by sparging with argon for at least 30 minutes.

  • Final Degassing: Sparge the entire reaction mixture with argon via a subsurface needle for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst (e.g., Pd(OAc)₂ (1-2 mol%) or a Pd(0) source).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

Caption: A robust experimental workflow for minimizing homocoupling.

Protocol 2: Utilizing a Mild Reductant for Pd(II) Precatalysts

This protocol is specifically for reactions using Pd(II) sources to prevent initial homocoupling.

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).

  • Solvent and Degassing: Add the degassed solvent (e.g., 1-propanol/water) and perform a subsurface sparge with nitrogen for 20-30 minutes.[6]

  • Catalyst Introduction: Add the palladium(II) catalyst (e.g., Pd(OAc)₂) and the ligand under a nitrogen atmosphere.

  • Pre-formation (Optional but Recommended): Stir the mixture at a moderate temperature (e.g., 50 °C) for 15 minutes to ensure the reduction of Pd(II) to Pd(0).

  • Boronic Acid Addition: Add the 2-Formyl-5-isopropylphenylboronic acid (1.2 equiv.).

  • Reaction: Heat to the final reaction temperature and monitor to completion.

Data Summary Table

The following table summarizes the expected outcomes of various strategies to minimize the formation of the homocoupling byproduct, 5,5'-diisopropyl-2,2'-diformylbiphenyl.

StrategyKey ParameterExpected OutcomeRationale
Oxygen Exclusion Rigorous Degassing (Sparging/FPT)Significant reduction in homocoupling byproduct (<5%)Prevents the formation of the palladium-peroxo complex, the key intermediate in oxidative homocoupling.[3][6]
Catalyst Choice Use of Pd(0) precatalyst (e.g., Pd₂(dba)₃)Minimizes initial burst of homocouplingAvoids the direct stoichiometric reaction between the boronic acid and a Pd(II) source.[2]
Additive Addition of Potassium Formate (with Pd(II))Suppresses homocoupling throughout the reactionActs as a mild reducing agent, keeping the palladium in the active Pd(0) state.[6][7]
Ligand Selection Bulky, electron-rich phosphine (e.g., SPhos)Increased rate of desired coupling, indirectly suppressing side reactionsAccelerates the reductive elimination step, favoring the desired product pathway over competing side reactions.[10]
Reagent Stability Use of MIDA boronate esterImproved reproducibility and potentially higher yieldsThe stable MIDA ester undergoes slow release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition and side reactions.[13]

References

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]

  • Yamada, K. T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3192–3198. [Link]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Jacquet, O., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Yamada, K. T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed, 139(8), 3192–3198. [Link]

  • Yamada, K. T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Dutta, S., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • Johnson, B. J., et al. (2016). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). The Royal Society of Chemistry. [Link]

  • Yaghi, O. M., et al. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Dachwitz, T., et al. (2020). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. [Link]

  • Unlisted Author. (2016). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Various Authors. (2012). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Jacquet, O., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Rezaeifard, A., et al. (2018). Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. RSC Advances, 8(3), 1368–1373. [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Mettler Toledo. [Link]

  • Various Authors. (2009). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nuno, M. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Various Authors. (2010). Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. [Link]

  • Unlisted Author. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Blog. [Link]

  • Jacquet, O., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Unlisted Author. (2002). Method of producing 5-formyl-2-furylboronic acid.
  • Dziuk, B., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Formyl-5-isopropylphenylboronic Acid

Document ID: TSC-CHEM-2026-01-06-001 Version: 1.0 Introduction: Navigating the Purification of a Multifunctional Building Block Welcome to the technical support guide for 2-Formyl-5-isopropylphenylboronic acid (CAS: 1451...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-06-001 Version: 1.0

Introduction: Navigating the Purification of a Multifunctional Building Block

Welcome to the technical support guide for 2-Formyl-5-isopropylphenylboronic acid (CAS: 1451390-89-8). This arylboronic acid is a valuable intermediate in medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions and the synthetic versatility afforded by its formyl group.[1][2][3] However, the very features that make it so useful—the Lewis acidic boronic acid and the reactive aldehyde—also present unique and significant challenges during purification.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and develop robust, validated purification protocols. We will address common issues from product decomposition to chromatographic failures, grounding our recommendations in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification of 2-Formyl-5-isopropylphenylboronic acid in a direct question-and-answer format.

Issue 1: Low Purity and Complex Crude Mixture After Synthesis

Q: My initial work-up is complete, but the ¹H NMR of my crude product is complex. Beyond unreacted starting materials, what are the likely impurities, and how do I select the best initial purification strategy?

A: A complex crude profile is common. The primary side products typically arise from the inherent reactivity of the boronic acid moiety and the reaction conditions.

  • Common Impurities:

    • Protodeboronation Product: The loss of the B(OH)₂ group to yield 1-formyl-4-isopropylbenzene. This is often promoted by harsh acidic or basic conditions or prolonged heating.

    • Boroxine (Anhydride): Three molecules of the boronic acid can dehydrate to form a stable, six-membered B-O-B ring. This is often observed as a distinct set of signals in the NMR and can complicate purification.

    • Homocoupling Byproducts: Dimeric species formed from the coupling of two boronic acid molecules.

    • Oxidation Products: The aldehyde can be oxidized to a carboxylic acid, or the boronic acid itself can be oxidized.

Expert Insight & Strategy Selection: Your choice of a primary purification method depends on the physical state of your crude product and the nature of the main impurities. An acid-base extraction is often the most powerful first-line approach for this class of compounds due to the acidic nature of the boronic acid.[4][5]

Use the following decision tree to guide your strategy:

Purification_Strategy start Analyze Crude Product (NMR, TLC, Physical State) state Is the crude product primarily a solid or an oil/tar? start->state solid Crude is a Solid state->solid Solid oil Crude is an Oil/Tar state->oil Oil/Tar recryst Attempt Recrystallization solid->recryst acid_base Perform pH-Controlled Acid-Base Extraction oil->acid_base recryst_outcome Purity >95%? recryst->recryst_outcome pure_product1 Pure Product recryst_outcome->pure_product1 Yes recryst_outcome->acid_base No acid_base_outcome Purity >95%? acid_base->acid_base_outcome derivatization Consider Derivatization (e.g., Diethanolamine Adduct) acid_base->derivatization Alternative for Oily Products pure_product2 Pure Product acid_base_outcome->pure_product2 Yes chromatography Proceed to Chromatography (Modified Silica) acid_base_outcome->chromatography No, Impurities Co-precipitate AcidBase_Workflow start 1. Dissolve Crude Product in an Organic Solvent (e.g., EtOAc, Toluene) cool1 2. Cool the Solution to 5-10°C start->cool1 extract 3. Extract with Cold (5°C) 1 M Na₂CO₃(aq) (Monitor pH to stay between 8-11) cool1->extract separate 4. Separate Layers. (Retain Aqueous Layer) extract->separate wash_org 5. (Optional) Wash Organic Layer with more base to recover more product. separate->wash_org cool2 6. Cool the Combined Aqueous Layers in an Ice Bath separate->cool2 acidify 7. Slowly Add Cold 1 M HCl(aq) with vigorous stirring until pH ~2-4 cool2->acidify precipitate 8. A White Precipitate of Pure Product Forms acidify->precipitate filter 9. Filter the Solid via Vacuum Filtration precipitate->filter wash_solid 10. Wash the Filter Cake with Cold Deionized Water filter->wash_solid dry 11. Dry under High Vacuum to Constant Weight wash_solid->dry

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Formyl-5-isopropylphenylboronic Acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on a challenging substrate: 2-Formyl-5-isopropylphenylboronic acid. Due to the presence of both an electron-withdrawing formyl group and a sterically demanding ortho-substituent, precise temperature control is paramount for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-Formyl-5-isopropylphenylboronic acid is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and often multifactorial. Beyond general best practices like ensuring an inert atmosphere and using high-purity, degassed reagents, the most critical parameter to scrutinize is the reaction temperature.[1][2] Excessive heat can lead to catalyst decomposition, manifesting as the formation of palladium black, and can promote side reactions like protodeboronation.[3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4][5][6]

Q2: I'm observing significant amounts of benzaldehyde and isopropylbenzene byproducts. What is the likely cause?

A2: The formation of these byproducts strongly suggests that protodeboronation is a significant competing reaction pathway. The ortho-formyl group makes the boronic acid susceptible to this side reaction, where the boronic acid moiety is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.[7][8] While optimizing the base is crucial, temperature plays a synergistic role; higher temperatures can accelerate protodeboronation.[9]

Q3: My reaction appears to stall after a certain point, even with extended reaction times. What could be happening?

A3: Reaction stalling can be indicative of catalyst deactivation. This can be caused by several factors, including the presence of oxygen, but temperature is a key contributor.[7] Each palladium-ligand system has an optimal temperature range for stability and activity. Exceeding this range can lead to the irreversible formation of inactive palladium species.[3] It is also possible that at the chosen temperature, the solubility of one of the reagents is limiting the reaction rate.[8][10]

In-Depth Troubleshooting Guide: Temperature Optimization

Optimizing the reaction temperature is a critical step in maximizing the yield and purity of your desired product when using sterically hindered and electronically deactivated boronic acids.

The Critical Role of Temperature in the Suzuki-Miyaura Catalytic Cycle

The reaction temperature directly influences the rate of each elementary step in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a challenging substrate like 2-Formyl-5-isopropylphenylboronic acid, the interplay between these steps and potential side reactions becomes highly sensitive to thermal conditions.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle and the Influence of Temperature Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Temp Dependent Decomposition Catalyst Decomposition (High Temp) Pd(0)L2->Decomposition Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Often Rate-Limiting Temp Dependent Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Protodeboronation Protodeboronation (High Temp, Base) Transmetalation->Protodeboronation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Temp Dependent Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Suzuki-Miyaura cycle showing temperature-dependent steps.

Systematic Approach to Temperature Screening

A systematic screening of reaction temperatures is the most effective way to identify the optimal conditions for your specific coupling partners, catalyst system, and solvent.

Experimental Protocol: Temperature Screening
  • Reaction Setup : In parallel reaction vials, add 2-Formyl-5-isopropylphenylboronic acid (1.2 equivalents), your aryl halide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2.0 equivalents).[8]

  • Inert Atmosphere : Seal the vials and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[11]

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).[7] Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos or XPhos) to each vial.

  • Temperature Gradient : Place the vials in separate heating blocks or a parallel synthesis reactor set to a range of temperatures. A good starting range for this substrate would be 60 °C to 110 °C, with 10 °C increments.[8]

  • Monitoring : Monitor the reactions at regular intervals (e.g., every hour) using an appropriate analytical technique such as LC-MS or GC-MS to track the consumption of starting materials and the formation of the desired product and byproducts.

  • Data Analysis : Plot the conversion and yield against temperature to identify the optimal thermal window.

Temperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Protodeboronation Byproduct (%)
60123530<5
70865605
80495887
902>998515
1001>997525
1101>9960 (with catalyst decomposition)40

This is example data and will vary based on specific reaction components.

Troubleshooting Flowchart for Temperature-Related Issues

Troubleshooting_Flowchart Figure 2: Troubleshooting Temperature in Suzuki Couplings Start Low Yield or Stalled Reaction Check_Temp Initial Reaction Temperature? Start->Check_Temp Low_Temp < 70°C Check_Temp->Low_Temp Low Mid_Temp 70-100°C Check_Temp->Mid_Temp Mid-Range High_Temp > 100°C Check_Temp->High_Temp High Action_Low Increase temperature in 10°C increments. Monitor kinetics. Low_Temp->Action_Low Check_Byproducts Significant Protodeboronation or Homocoupling? Mid_Temp->Check_Byproducts Action_High Decrease temperature. Check for Pd black. Consider milder base. High_Temp->Action_High Success Optimized Reaction Action_Low->Success Action_High->Success Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Action_Byproducts Lower temperature. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃, KF). Yes_Byproducts->Action_Byproducts Check_Solvent Reagents Fully Solubilized? No_Byproducts->Check_Solvent Action_Byproducts->Success Yes_Soluble Yes Check_Solvent->Yes_Soluble No_Soluble No Check_Solvent->No_Soluble Yes_Soluble->Success Action_Solvent Screen alternative solvents with higher boiling points (e.g., CPME, Toluene). No_Soluble->Action_Solvent Action_Solvent->Success

Caption: Decision tree for troubleshooting temperature-related issues.

Advanced Considerations for Temperature Optimization
  • Ligand Selection : The thermal stability of the palladium catalyst is highly dependent on the supporting ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), often form more thermally stable catalysts that can operate effectively at higher temperatures.[12][13]

  • Solvent Choice : The boiling point of your solvent will set the upper limit of your accessible temperature range under atmospheric pressure. Solvents like 1,4-dioxane (b.p. 101 °C) and toluene (b.p. 111 °C) are common choices.[14] For reactions requiring even higher temperatures, consider solvents like cyclopentyl methyl ether (CPME) (b.p. 106 °C).[8]

  • Base and Temperature Interplay : The strength of the base and the reaction temperature are intrinsically linked. A stronger base may allow for a lower reaction temperature, but it can also increase the rate of protodeboronation.[9] Conversely, a weaker base might necessitate a higher temperature to achieve a reasonable reaction rate. A careful co-optimization of both parameters is often required.

  • Scale-Up Considerations : When moving from a laboratory scale to a larger scale, heat transfer becomes a more significant factor.[1][2] The internal reaction temperature may differ significantly from the external heating bath temperature.[1] It is crucial to monitor the internal temperature and ensure even heating to maintain consistent results.[1]

By systematically approaching temperature optimization and considering the interplay between temperature, catalyst, solvent, and base, researchers can overcome the challenges associated with the Suzuki-Miyaura coupling of 2-Formyl-5-isopropylphenylboronic acid and achieve high yields of the desired biaryl product.

References
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]

  • Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. Available at: [Link]

  • Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. Available at: [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

  • Effect of solvent on the Suzuki reaction a. ResearchGate. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. Available at: [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reactions with 2-Formyl-5-isopropylphenylboronic acid

Welcome to the technical support center for 2-Formyl-5-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Formyl-5-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and confidently address any issues that may arise during your experiments.

Introduction: Understanding the Reagent

2-Formyl-5-isopropylphenylboronic acid is a bifunctional molecule featuring a boronic acid moiety, which is a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a formyl (aldehyde) group that allows for a wide range of subsequent chemical transformations.[1] However, the interplay of these functional groups, particularly in the presence of atmospheric oxygen, necessitates careful consideration of reaction setup and execution to ensure high yields and product purity.

This guide will focus on the critical impact of maintaining an inert atmosphere and provide structured troubleshooting advice in a question-and-answer format to address common experimental challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with 2-Formyl-5-isopropylphenylboronic acid, with a focus on the role of the reaction atmosphere.

Question 1: My Suzuki-Miyaura coupling reaction with 2-Formyl-5-isopropylphenylboronic acid is giving a low yield. What are the likely causes related to the reaction atmosphere?

Answer:

Low yields in Suzuki-Miyaura coupling reactions are frequently traced back to issues with the reaction atmosphere. The primary culprits are oxygen and moisture, which can interfere with the catalytic cycle and degrade your starting materials. Here’s a breakdown of the key issues:

  • Palladium Catalyst Inactivation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state.[2][3] This oxidation disrupts the catalytic cycle, leading to a significant drop in reaction rate and overall yield. Maintaining a rigorously inert atmosphere using argon or high-purity nitrogen is the most effective way to prevent this.[2]

  • Oxidative Degradation of the Boronic Acid: Arylboronic acids can undergo oxidation to form the corresponding phenol.[4] In the case of 2-Formyl-5-isopropylphenylboronic acid, this would result in the formation of 2-formyl-5-isopropylphenol. This side reaction consumes your starting material and introduces impurities that can complicate purification. While some specialized oxidation reactions are performed in the open air, for a clean coupling reaction, the exclusion of oxygen is paramount.[4]

  • Homocoupling of the Boronic Acid: The presence of oxygen can also promote the unwanted homocoupling of the boronic acid to form a symmetrical biaryl.[2] This side reaction is often mediated by the palladium catalyst and is a common source of reduced yields for the desired cross-coupled product.

Question 2: I'm observing a significant amount of a side product where the boronic acid group has been replaced by a hydrogen atom. What is this, and how can I prevent it?

Answer:

This side reaction is known as protodeboronation , and it is a well-documented decomposition pathway for arylboronic acids, particularly under basic or elevated temperature conditions.[5] The presence of moisture in your reaction, which is more likely if not performed under a dry, inert atmosphere, can exacerbate this issue.

Mechanism of Protodeboronation: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[5] This reaction can be catalyzed by acids or bases and is often accelerated at higher temperatures.[5][6] For many Suzuki-Miyaura reactions that use aqueous base systems, finding a balance between promoting the desired transmetalation step and minimizing protodeboronation is key.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried and the reaction is set up under a robustly inert and dry atmosphere. Oven-drying glassware and cooling it under a stream of inert gas is a standard and effective practice.[7][8]

  • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the pH and the specific base used.[9][10] If you are experiencing significant protodeboronation, consider screening milder bases (e.g., K₃PO₄ instead of stronger hydroxides) or using non-aqueous conditions.[11]

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Use of Boronic Esters: For particularly sensitive substrates, converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature protodeboronation. These esters often release the boronic acid slowly in situ under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere always necessary for reactions with 2-Formyl-5-isopropylphenylboronic acid?

A: For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the answer is a definitive yes. The Pd(0) catalyst is sensitive to air, and its deactivation is a primary cause of reaction failure.[2][3] Furthermore, the boronic acid itself is susceptible to oxidative side reactions. While some modern, highly robust catalyst systems show some tolerance to air, best practice dictates the use of an inert atmosphere for reproducibility and optimal yields.

Q2: Can the formyl group on 2-Formyl-5-isopropylphenylboronic acid be oxidized by atmospheric oxygen during the reaction?

A: Yes, the aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures in the presence of a catalyst and oxygen. While this may not be the primary degradation pathway compared to catalyst deactivation or boronic acid decomposition, it is a potential side reaction that can be effectively suppressed by working under an inert atmosphere.

Q3: What is the difference between using Argon and Nitrogen as the inert gas?

A: For most standard Suzuki-Miyaura couplings, high-purity nitrogen is sufficient and more economical. Argon is denser than air, which can be advantageous for certain setups (e.g., using a balloon to maintain positive pressure, as it will be less prone to displacement by air). For highly sensitive reactions or those involving lithium chemistry, argon is often preferred as it is more inert than nitrogen under those conditions.

Q4: My reaction still fails even under an inert atmosphere. What else could be wrong?

A: If you have rigorously excluded air and moisture, other factors to consider include:

  • Reagent Purity: Ensure your 2-Formyl-5-isopropylphenylboronic acid, aryl halide, and base are of high purity.

  • Catalyst/Ligand Choice: The specific combination of palladium source and ligand is crucial and often substrate-dependent. Consider screening different ligands.

  • Solvent Quality: Use high-purity, degassed solvents.

  • Base Solubility: The base must have some solubility in the reaction medium to be effective.

Experimental Protocols & Visual Guides

Protocol 1: Setting up a Suzuki-Miyaura Reaction under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[8]

  • Reagent Addition: To the cooled reaction flask, add 2-Formyl-5-isopropylphenylboronic acid (1.1-1.5 eq.), the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and a magnetic stir bar.

  • Degassing: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold (Schlenk line). Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Add the previously degassed solvent(s) (e.g., dioxane/water) via syringe. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst and any additional ligand.

  • Reaction: Heat the reaction to the desired temperature under a constant positive pressure of inert gas (a balloon or a bubbler can be used to monitor this).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before exposing it to air for workup.

Diagrams

Logical Flow for Troubleshooting Low Yields

G start Low Yield Observed check_atmosphere Was a strict inert atmosphere used? start->check_atmosphere implement_inert Implement rigorous inert atmosphere techniques (Protocol 1) check_atmosphere->implement_inert No check_reagents Are reagents pure and solvents dry/degassed? check_atmosphere->check_reagents Yes implement_inert->start Re-run Experiment purify_reagents Purify/dry reagents. Use fresh, degassed solvent. check_reagents->purify_reagents No check_conditions Are base, ligand, and temperature optimized? check_reagents->check_conditions Yes purify_reagents->start Re-run Experiment screen_conditions Screen bases, ligands, and reaction temperature. check_conditions->screen_conditions No/Unsure success Improved Yield check_conditions->success Yes screen_conditions->start Re-run Experiment

A troubleshooting flowchart for low-yield reactions.

Key Degradation Pathways in the Absence of an Inert Atmosphere

G cluster_0 Atmospheric Contaminants cluster_1 Reaction Components cluster_2 Degradation Products O2 Oxygen (O₂) Pd0 Active Pd(0) Catalyst O2->Pd0 Catalyst Oxidation BoronicAcid Ar-B(OH)₂ (2-Formyl-5-isopropylphenylboronic acid) O2->BoronicAcid Boronic Acid Oxidation / Homocoupling H2O Moisture (H₂O) H2O->BoronicAcid Protodeboronation (often base-catalyzed) PdII Inactive Pd(II) Species Pd0->PdII Phenol Ar-OH (Phenolic Impurity) BoronicAcid->Phenol Protodeboronated Ar-H (Protodeboronated Impurity) BoronicAcid->Protodeboronated Homocoupled Ar-Ar (Homocoupled Dimer) BoronicAcid->Homocoupled

Impact of atmospheric contaminants on key reaction components.

Summary Data Table

IssueProbable Cause (Atmosphere-Related)Recommended Solution
Low or No Conversion Inactivation of Pd(0) catalyst by oxygen.Rigorously degas all solvents and reagents; maintain a positive pressure of Ar or N₂ throughout the reaction.[2]
Protodeboronation (Ar-H formation) Presence of moisture (H₂O) facilitating protonolysis of the C-B bond.Use anhydrous solvents and oven-dried glassware; cool under inert gas.[5]
Phenol Formation (Ar-OH) Direct oxidation of the boronic acid by O₂.Exclude air from the reaction vessel by using a Schlenk line or glove box.[4]
Homocoupling (Ar-Ar formation) Oxygen-promoted side reaction of the boronic acid.Thorough degassing is the most effective preventative measure.[2]
Carboxylic Acid Impurity (Ar-COOH) Oxidation of the formyl group by O₂.Maintain a strict inert atmosphere, especially if elevated temperatures are used.

References

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

  • Jung, M. E., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5176–5185. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • JoVE. (2021). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2347–2357. [Link]

  • Jung, M. E., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5176–5185. [Link]

  • Tsuji, J. (Ed.). (2012). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Zhang, J., et al. (2015). Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes. Science China Chemistry, 58(7), 1166–1170. [Link]

  • Chemistry Stack Exchange. (2021). Why is the Suzuki coupling done under inert atmosphere?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • ResearchGate. (2014). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448–6454. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(3), 2160–2172. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(36), 12596–12607. [Link]

  • ResearchGate. (2017). Protodeboronation of 5-formyl-2-thiopheneboronic acid. [Link]

  • ResearchGate. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

Sources

Optimization

Technical Support Center: Improving Boronic Acid Solubility in Suzuki-Miyaura Coupling

Welcome to the technical support center for the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with boronic acid reagents during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with boronic acid reagents during their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and with scientific rigor.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a direct Q&A to address the most common and critical issues encountered in the lab when dealing with boronic acid solubility and stability.

Q1: My starting materials, particularly the boronic acid, are not dissolving. What should I do?

A1: Observing poor solubility of any reaction component is a critical issue that must be addressed for the catalytic cycle to proceed efficiently.[1] A heterogeneous mixture can lead to poor reproducibility and low yields. Your strategy should be a systematic evaluation of the solvent system.

Causality: The solubility of a boronic acid is dictated by its polarity, its ability to form hydrogen bonds, and its tendency to form a trimeric anhydride called a boroxine, especially under anhydrous conditions.[2] The solvent must be able to solvate the boronic acid, the aryl halide, the base, and the palladium catalyst complex.

Troubleshooting Steps:

  • Introduce a Co-Solvent: Often, a single solvent is insufficient. The use of a solvent mixture is the most common and effective strategy.

    • Aqueous-Organic Mixtures: For many boronic acids, adding water to an organic solvent like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) can dramatically improve solubility.[3] Water helps to dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and can facilitate the formation of the active boronate species.[1][4] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[1][3]

    • Polar Aprotic Solvents: If your substrates are sensitive to water, consider using polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile. These can be effective but may require higher temperatures.

    • Aromatic Solvents: Toluene is a standard for higher temperature reactions and can be effective, but highly polar boronic acids may struggle to dissolve.[1] In such cases, a phase-transfer catalyst might be beneficial.

  • Solvent System Optimization: There is no universal solvent. The choice is highly substrate-dependent. Consider the polarity of your specific boronic acid and aryl halide.

Scenario Recommended Solvent System Rationale & Considerations
Highly Polar Boronic Acid Dioxane/H₂O, THF/H₂O, DMFWater aids in dissolving the polar reagent and the inorganic base.[1]
Non-Polar/Greasy Substrates Toluene, 2-MeTHFThese solvents are better for non-polar reactants. A stronger, more soluble organic base might be needed.
Base-Sensitive Functional Groups Anhydrous Toluene or THF with KF or CsFAvoids aqueous conditions that can hydrolyze sensitive groups like esters.[4]
General Starting Point Dioxane/H₂O (4:1)A robust and widely applicable system for a broad range of substrates.[1]
  • Increase Temperature: If solubility remains an issue after solvent optimization, cautiously increasing the reaction temperature can help.[1] Monitor for any signs of boronic acid decomposition.

Q2: My reaction is sluggish or stalls, and I suspect my boronic acid is decomposing. How can I confirm this and what can I do to prevent it?

A2: Boronic acid decomposition, primarily through protodeboronation, is a major competing side reaction, especially with electron-rich, heteroaromatic, or vinyl boronic acids.[2][5] This process replaces the crucial -B(OH)₂ group with a hydrogen atom, rendering the reagent inactive.

Causality: Protodeboronation is often accelerated by strong bases, elevated temperatures, and the presence of water (which acts as the proton source).[2][5]

Diagnostic Workflow:

G start Reaction Stalled/ Low Yield check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm is_deboronated Is Protodeboronated Byproduct Observed? check_sm->is_deboronated is_sm_present Is Boronic Acid Starting Material Present? is_deboronated->is_sm_present No decomp_issue Primary Issue: Decomposition is_deboronated->decomp_issue Yes solubility_issue Primary Issue: Solubility/Reactivity is_sm_present->solubility_issue Yes both_issues Issues: Decomposition & Solubility is_sm_present->both_issues No success Troubleshooting Successful

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Preventative Strategies:

  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ can aggressively promote protodeboronation.[5] Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly suppress this side reaction.[5]

  • Switch to Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can be highly effective.[5] This requires using dry solvents and a suitable anhydrous base like potassium trimethylsilanolate (TMSOK).[1]

  • Protect the Boronic Acid: The most robust solution for unstable boronic acids is to use a more stable derivative.[1]

    • Pinacol Boronic Esters (BPin): These are significantly more stable and are widely used for heteroaromatic or electron-deficient systems.[1][2]

    • MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh conditions.[1]

    • Diethanolamine (DABO) Boronates: These air-stable complexes are easily prepared and can be used directly in Suzuki couplings, often precipitating from the reaction used to form them, which simplifies purification.[6]

Q3: I am using a boronic ester for stability, but the reaction is very slow. Why is this happening?

A3: While boronic esters (like pinacol esters) offer superior stability, this stability comes at the cost of reduced reactivity.[2][7]

Causality: The transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to palladium, is generally slower for boronic esters compared to boronic acids.[6] The electron-donating groups on the ester reduce the Lewis acidity of the boron center, making it less reactive.[2] Furthermore, the steric bulk of groups like pinacol can hinder the approach to the palladium complex.[7]

Solutions:

  • Use a Stronger Base: A more potent base (e.g., K₃PO₄, Cs₂CO₃) is often required to sufficiently activate the boronic ester and facilitate the formation of the reactive boronate species.[1]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the higher activation energy associated with the transmetalation of boronic esters.[1]

  • Choose a More Effective Catalyst System: For challenging couplings involving boronic esters, especially with sterically hindered partners, using advanced catalyst systems is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective at accelerating the key steps in the catalytic cycle.[5]

  • Consider In Situ Hydrolysis: In some protocols, a small amount of water is used with a strong base to hydrolyze a portion of the boronic ester back to the more reactive boronic acid in situ. This strategy must be carefully balanced to avoid significant protodeboronation.

Frequently Asked Questions (FAQs)

What is the role of the base in Suzuki coupling and how does it affect solubility?

The base in a Suzuki-Miyaura coupling is not merely a spectator; it plays at least three crucial roles.[8] First, it activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[4][8] Second, it reacts with the palladium(II) halide complex after oxidative addition to form a more reactive intermediate (e.g., [ArPd(OH)L₂]).[2][8] Third, it neutralizes the acid generated during the reaction.

The choice of base directly impacts solubility. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ often have poor solubility in purely organic solvents. This necessitates the use of aqueous co-solvents or vigorous stirring to create a biphasic emulsion where the reaction can occur at the interface.[3][5] The improved solubility of the base in aqueous media facilitates the formation of the active boronate species.[1]

G cluster_0 Equilibria in Solution BoronicAcid Boronic Acid (R-B(OH)₂) - Less reactive - Soluble in organic solvents Boroxine Boroxine (Trimer) - Forms in anhydrous conditions - Can affect stoichiometry BoronicAcid->Boroxine 3x, -3H₂O (Anhydrous) Boronate Activated Boronate ([R-B(OH)₃]⁻) - Highly reactive - Required for transmetalation BoronicAcid->Boronate + Base Base Base (e.g., OH⁻)

Caption: Key boronic acid species in a Suzuki coupling reaction mixture.

When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

You should switch from a boronic acid to a more stable derivative when you encounter issues with stability, purification, or stoichiometry.[1]

  • Use a Boronic Ester (e.g., Pinacol Ester) when:

    • Your boronic acid is prone to decomposition via protodeboronation (e.g., heteroaryl, vinyl, or electron-deficient aryl boronic acids).[1]

    • You need to purify the boron reagent using column chromatography, as boronic acids often perform poorly.[2]

    • You are performing a multi-step synthesis and require a robust boron-containing intermediate that can withstand various reaction conditions.[2]

  • Use a Potassium Trifluoroborate Salt (R-BF₃K) when:

    • You require a highly stable, crystalline, and easy-to-handle solid. They are generally more stable than both boronic acids and esters.

    • You are working with alkyl groups, as alkylboronic acids are notoriously unstable.[9]

    • You need to perform the reaction under anhydrous conditions, as they can be used without water.

How can I easily handle a boronic acid that is both poorly soluble and unstable?

A highly effective field-proven technique is to convert the problematic boronic acid into a diethanolamine (DABO) boronate adduct.[6][10] These adducts are typically crystalline, air-stable solids that precipitate upon formation, making them easy to isolate and purify.[6] They can then be used directly in the Suzuki coupling, where the presence of a protic solvent or water helps release the active boronic acid under the reaction conditions.[10]

Experimental Protocol: Preparation of a Diethanolamine (DABO) Boronate Adduct

This protocol describes a general method for converting a problematic boronic acid into a stable, easy-to-handle DABO boronate, which can often solve both solubility and stability issues simultaneously.[5][10]

Materials:

  • Problematic Boronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene Chloride (DCM) or other suitable solvent

  • Stir vial, magnetic stir bar, pipette

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.[5][10]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[5][10]

  • Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a new precipitate. This precipitate is the desired DABO boronate adduct.[10]

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.[5]

  • Filtration: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[5]

  • Usage: This stable diethanolamine adduct can now be weighed and used directly in your Suzuki coupling reaction. It is typically effective in protic solvents or aqueous/organic mixtures.[5][10]

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved January 6, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). YouTube. Retrieved January 6, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Badoux, J., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). University of Twente. Retrieved January 6, 2026, from [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 6, 2026, from [Link]

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved January 6, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Reddit. Retrieved January 6, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. Retrieved January 6, 2026, from [Link]

  • Knights, D. W., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed. Retrieved January 6, 2026, from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Effect of different additives on the Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Formyl-5-isopropylphenylboronic acid

Welcome to the technical support guide for the synthesis and purification of 2-Formyl-5-isopropylphenylboronic acid (CAS: 1451390-89-8).[1][2][3] This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Formyl-5-isopropylphenylboronic acid (CAS: 1451390-89-8).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile building block. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems you may encounter during your experiment.

Question 1: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of 4-isopropylbenzaldehyde. What is happening and how can I prevent it?

Answer: You are observing protodeboronation, one of the most common degradation pathways for arylboronic acids.[4] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, converting your desired product into a simple aldehyde byproduct.

Causality: Protodeboronation is often accelerated by harsh conditions, particularly prolonged exposure to acidic or basic aqueous environments, especially at elevated temperatures.[4][5] The mechanism involves the protonation of the aryl ring, facilitating the cleavage of the boronic acid group.

Preventative Measures:

  • Mild Acidic Workup: During the hydrolysis of the borate ester intermediate, use a mild acid and maintain a low temperature (0-10 °C). Avoid using strong mineral acids for extended periods.

  • Temperature Control: Perform the aqueous workup and any subsequent extractions at reduced temperatures to minimize the rate of C-B bond cleavage.

  • Minimize Contact Time: Do not leave the boronic acid in aqueous solutions for longer than necessary. Promptly extract the product into an organic solvent after the workup.

  • pH Management: If performing a basic wash, carefully control the pH to avoid excessively basic conditions which can also promote this side reaction.[5]

Question 2: During purification, I'm using an alkaline wash to remove non-acidic impurities, but I'm seeing the formation of two new compounds: the corresponding alcohol and carboxylic acid. What is causing this?

Answer: This is a classic case of a base-induced Cannizzaro reaction.[6] This disproportionation reaction is specific to aldehydes lacking an alpha-hydrogen, like your product. In the presence of a strong base, one molecule of the aldehyde is reduced to an alcohol (2-(hydroxymethyl)-5-isopropylphenyl)boronic acid) while another is oxidized to a carboxylate (2-carboxy-5-isopropylphenyl)boronic acid).

Causality: The reaction is highly dependent on pH and temperature. High concentrations of hydroxide ions and elevated temperatures dramatically increase the reaction rate, leading to significant product loss.[6]

Solution: Controlled Alkaline Purification A patented process exists for purifying formylphenylboronic acids while avoiding this side reaction.[6][7] The key is precise control over conditions:

  • pH Range: Maintain the pH of the aqueous solution strictly between 8 and 11. This is high enough to deprotonate the boronic acid, rendering it water-soluble, but not high enough to rapidly initiate the Cannizzaro reaction.

  • Temperature: Perform the entire dissolution and filtration procedure at low temperatures, ideally between 5 to 10 °C.[6]

See the "Experimental Protocols" section below for a detailed methodology.

Question 3: My characterization data (NMR, MS) is confusing. The ¹H NMR shows broad peaks for the boronic acid protons, and the mass spectrum doesn't show the expected molecular ion peak clearly. What's the issue?

Answer: You are likely observing the presence of the corresponding boroxine, which is a cyclic anhydride formed from the dehydration and trimerization of three boronic acid molecules.[4] This is an extremely common issue, and commercial arylboronic acids often exist as a mixture of the free acid and the boroxine.[4]

Causality: The formation of boroxine is a reversible equilibrium reaction driven by the removal of water. Storing the boronic acid under vacuum or at elevated temperatures can shift the equilibrium towards the boroxine.

Troubleshooting Steps:

  • Identification: Boroxines typically have a much higher molecular weight in the mass spectrum and can cause peak broadening in NMR.

  • Reversion: The boroxine can be easily converted back to the monomeric boronic acid. Simply dissolving the sample in a solvent mixture containing a small amount of water (e.g., wet DMSO for NMR, or using a biphasic solvent system for a reaction) will typically shift the equilibrium back to the desired free acid form.

  • Reaction Impact: For subsequent reactions like Suzuki couplings, the presence of boroxine is often not a major issue, as the reaction conditions (aqueous base) readily hydrolyze it back to the active boronic acid. However, for accurate characterization and weighing, it's an important factor to consider.

Impurity Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing common impurities.

G Analyze Analyze Crude Product (NMR, LC-MS, GC-MS) Impurity_Detected Impurity Detected? Analyze->Impurity_Detected Protodeboronation Protodeboronation Product Found (4-isopropylbenzaldehyde) Impurity_Detected->Protodeboronation Yes Cannizzaro Cannizzaro Products Found (Alcohol & Carboxylic Acid) Impurity_Detected->Cannizzaro Boroxine Boroxine Suspected (Broad NMR, High MW) Impurity_Detected->Boroxine Starting_Material Unreacted Starting Material Impurity_Detected->Starting_Material Purified_Product Product Meets Purity Spec Impurity_Detected->Purified_Product No Action_Workup ACTION: - Use Milder Workup Conditions - Control Temperature & pH Protodeboronation->Action_Workup Action_Alkaline ACTION: - Use Controlled Alkaline Wash (pH 8-11, T < 10°C) Cannizzaro->Action_Alkaline Action_Hydrolyze ACTION: - Add Water/Use Aqueous Conditions to Hydrolyze Boroxine->Action_Hydrolyze Action_Purify ACTION: - Recrystallization or - Controlled Alkaline Wash Starting_Material->Action_Purify Action_Workup->Analyze Re-analyze Action_Alkaline->Analyze Re-analyze Action_Hydrolyze->Analyze Re-analyze Action_Purify->Analyze Re-analyze

Caption: Troubleshooting workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 2-Formyl-5-isopropylphenylboronic acid?

A1: The impurity profile can vary based on the synthetic route, but typically includes:

  • Protodeboronation Product: 4-isopropylbenzaldehyde.

  • Boronic Anhydride (Boroxine): A trimer formed by dehydration.[4]

  • Oxidation Product: 2-hydroxy-4-isopropylbenzaldehyde, from C-B bond oxidation.[4]

  • Homocoupling Products: Biphenyl-type impurities from dimerization.[4]

  • Unreacted Starting Materials: e.g., the corresponding bromo-acetal precursor.

  • Cannizzaro Products: If exposed to strong base.[6]

Q2: Which analytical techniques are best for purity assessment?

A2: A combination of methods provides the most complete picture:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and non-volatile impurities. A C18 reversed-phase column with a UV detector is a standard choice.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like the protodeboronated byproduct (4-isopropylbenzaldehyde).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities (>1%). It is also useful for observing the equilibrium between the boronic acid and its boroxine.

Q3: How should I store the purified product?

A3: Arylboronic acids are sensitive to air, moisture, and heat. The formyl group adds another layer of potential reactivity. For long-term stability, store the material under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and in a refrigerator or freezer. This minimizes oxidation and the hydrolysis/dehydration equilibrium that leads to boroxine formation.

Q4: Is column chromatography on silica gel a good option for purification?

A4: While possible, column chromatography on standard silica gel can be problematic for boronic acids. The acidic nature of silica can promote degradation, and the polar boronic acid group can lead to significant tailing and poor separation. If chromatography is necessary, consider using neutral alumina or performing the chromatography on the more stable boronate ester (e.g., pinacol ester) derivative before hydrolyzing it back to the boronic acid.[8][9]

Key Impurity Formation Pathways

The following diagram illustrates the relationship between the target molecule and its most common degradation products.

G Main 2-Formyl-5-isopropylphenylboronic acid C₁₀H₁₃BO₃ Protodeboronation Protodeboronation Product 4-isopropylbenzaldehyde Main->Protodeboronation H⁺ / H₂O (Protodeboronation) Oxidation Oxidation Product 2-hydroxy-4-isopropylbenzaldehyde Main->Oxidation [O] (Oxidation) Boroxine Boroxine (Anhydride) Cyclic Trimer Main->Boroxine

Caption: Common degradation pathways of the target compound.

Experimental Protocols
Protocol 1: Purification via Controlled Alkaline Wash

This method is adapted from patented procedures for purifying formylphenylboronic acids with high purity (≥99%).[6][7]

  • Suspension: Suspend the crude 2-Formyl-5-isopropylphenylboronic acid in deionized water (approx. 10-15 mL per gram of crude material) in a jacketed reactor or a flask in an ice/water bath.

  • Cooling: Cool the suspension to between 5 and 10 °C with stirring.

  • Controlled Basification: Slowly add a 10% aqueous sodium hydroxide or sodium carbonate solution dropwise. Monitor the pH continuously with a calibrated pH meter. Maintain the internal temperature below 10 °C throughout the addition.

  • pH Adjustment: Carefully add the base until the pH of the solution stabilizes between 8.5 and 10.5. The boronic acid should fully dissolve as its boronate salt.

  • Filtration: If any insoluble organic impurities remain (e.g., homocoupling byproducts, unreacted starting materials), filter the cold aqueous solution to remove them.

  • Extraction (Optional): To further remove non-polar impurities, the cold aqueous phase can be extracted once or twice with a non-miscible organic solvent like toluene or methyl tert-butyl ether (MTBE).

  • Reprecipitation: Cool the clear aqueous filtrate/raffinate back to 5-10 °C in an ice bath.

  • Acidification: Slowly add 2N hydrochloric acid or sulfuric acid dropwise with vigorous stirring. The pure boronic acid will precipitate out. Continue adding acid until the pH is between 2 and 4.

  • Isolation: Stir the resulting slurry at low temperature for 10-15 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold water. Dry the product under a gentle stream of nitrogen or in a vacuum oven at low temperature (<40 °C) to yield the highly pure product.

Protocol 2: General HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of your sample.[4]

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or optimal wavelength from UV scan)
Sample Preparation Dissolve a known quantity of sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
References
  • Process for preparing highly pure formylphenylboronic acids.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development Blog. [Link]

  • Method for producing formylphenylboronic acids.
  • Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

  • Method of producing 5-formyl-2-furylboronic acid.
  • Method of producing 5-formyl-2-furylboronic acid.
  • 2-Formylphenylboronic acid. PubChem, NIH. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ResearchGate. [Link]

  • Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. Te-Lian. [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • Formylation of aryl boronic acids with AgOTf. ResearchGate. [Link]

  • 2-Formyl-5-isopropylphenylboronic acid. Sunway Pharm Ltd. [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 2-Formyl-5-isopropylphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Formyl-5-isopropylphenylboronic acid. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Formyl-5-isopropylphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the scale-up of chemical reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success and efficiency of your synthetic endeavors.

Introduction to 2-Formyl-5-isopropylphenylboronic acid

2-Formyl-5-isopropylphenylboronic acid is a bifunctional molecule that serves as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the presence of both a reactive aldehyde group and a boronic acid moiety. The aldehyde allows for a wide range of subsequent chemical transformations, while the boronic acid is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4][5] However, the unique structural features of this ortho-formyl substituted boronic acid can present specific challenges, especially when transitioning from small-scale discovery to larger-scale production.

This guide will address common issues such as side reactions, purification difficulties, and reaction optimization to help you navigate the complexities of working with this reagent on a larger scale.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the recommended storage conditions for 2-Formyl-5-isopropylphenylboronic acid to ensure its stability?

A1: Like many boronic acids, 2-Formyl-5-isopropylphenylboronic acid is sensitive to moisture and can be prone to degradation over time. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[6] Exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides of boronic acids), which can affect reactivity and stoichiometry in subsequent reactions.

Q2: I've noticed that my 2-Formyl-5-isopropylphenylboronic acid appears to have changed in consistency or color. Is it still usable?

A2: A change in physical appearance can indicate degradation. It is advisable to re-characterize the material using techniques like NMR spectroscopy to check for the presence of impurities or degradation products, such as boroxines. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure reproducibility and high yields in your reactions.

Reaction-Specific Issues

Q3: I am observing a significant amount of a homocoupled byproduct (a biphenyl derived from the boronic acid) in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and can be influenced by several factors.[7][8][9][10][11] This side reaction is often promoted by the presence of oxygen and can also occur during the in-situ reduction of Pd(II) precatalysts.[8][11]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles.[10][11]

  • Catalyst Choice: The choice of palladium source and ligand can significantly impact the extent of homocoupling. Using a pre-formed Pd(0) catalyst can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources.[10] Additionally, sterically hindered phosphine ligands can often suppress this side reaction.

  • Reaction Conditions: The choice of base and solvent can also play a role. It may be necessary to screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that favor the desired cross-coupling over homocoupling.[11]

Q4: My reaction is suffering from low yields due to protodeboronation of the 2-Formyl-5-isopropylphenylboronic acid. What causes this and how can I prevent it?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12][13][14][15][16] This side reaction is often problematic, especially with electron-rich or sterically hindered arylboronic acids, and can be catalyzed by both acid and base.[12][14][15]

Troubleshooting Protodeboronation:

  • Control of pH: The rate of protodeboronation is highly pH-dependent.[12][14] In many cases, especially under basic conditions typical for Suzuki couplings, the boronate anion is more susceptible to this side reaction.[14] Careful selection and control of the base are crucial.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation. Using anhydrous solvents and reagents is recommended.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. It is important to monitor the reaction progress and stop it as soon as the starting material is consumed.

  • Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can mitigate protodeboronation.[4][14] These esters often exhibit greater stability and can release the boronic acid in situ under the reaction conditions.

Q5: The aldehyde group on my boronic acid seems to be participating in side reactions. What are the common side reactions and how can I avoid them?

A5: The ortho-formyl group is susceptible to various transformations, which can lead to undesired byproducts.

Common Side Reactions of the Formyl Group:

  • Reaction with Amines: The aldehyde can react with primary and secondary amines to form imines or lead to more complex structures like benzoxaboroles.[17] If your reaction involves amine nucleophiles, protecting the aldehyde group may be necessary.

  • Oxidation/Reduction: Depending on the reaction conditions and other reagents present, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. Careful selection of reagents that are compatible with the aldehyde is essential.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid. This is a potential side reaction to consider when using strong bases.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields when using 2-Formyl-5-isopropylphenylboronic acid in a Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield Start Low Yield of Desired Product CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) CheckReagents->CheckConditions OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Degraded? CheckCatalyst Assess Catalyst System (Pd Source, Ligand, Loading) CheckConditions->CheckCatalyst OK OptimizeTempTime Optimize Temperature & Time CheckConditions->OptimizeTempTime Suboptimal? OptimizeAtmosphere Improve Inert Atmosphere CheckConditions->OptimizeAtmosphere Oxygen present? SideReactions Identify Side Reactions (Homocoupling, Protodeboronation) CheckCatalyst->SideReactions OK ScreenCatalysts Screen Different Catalysts/Ligands CheckCatalyst->ScreenCatalysts Ineffective? AddressHomocoupling Minimize Homocoupling (See FAQ Q3) SideReactions->AddressHomocoupling Homocoupling observed? AddressProtodeboronation Prevent Protodeboronation (See FAQ Q4) SideReactions->AddressProtodeboronation Protodeboronation observed? Success Improved Yield SideReactions->Success No major side reactions PurifyReagents->CheckConditions OptimizeTempTime->CheckCatalyst OptimizeAtmosphere->CheckCatalyst ScreenCatalysts->SideReactions AddressHomocoupling->Success AddressProtodeboronation->Success

Caption: Decision workflow for troubleshooting low yields.

Guide 2: Purification Challenges

Purifying the final product from reactions involving 2-Formyl-5-isopropylphenylboronic acid can be challenging due to the presence of boron-containing byproducts and the polar nature of the aldehyde.

Purification_Challenges Start Crude Product Mixture AqueousWorkup Aqueous Workup (e.g., acid/base wash) Start->AqueousWorkup ColumnChromatography Column Chromatography AqueousWorkup->ColumnChromatography Impurities remain PureProduct Pure Product AqueousWorkup->PureProduct Sufficiently pure Recrystallization Recrystallization/Trituration ColumnChromatography->Recrystallization Co-elution issues OptimizeSolvent Optimize Solvent System ColumnChromatography->OptimizeSolvent Streaking/poor separation ColumnChromatography->PureProduct Successful separation BoronicAdducts Formation of Boronic Acid Adducts Recrystallization->BoronicAdducts Oily/impure solid Recrystallization->PureProduct Crystalline solid obtained RemoveBoron Specialized Boron Scavenging BoronicAdducts->RemoveBoron RemoveBoron->ColumnChromatography OptimizeSolvent->ColumnChromatography

Caption: Strategies for purifying reaction products.

Detailed Purification Strategies:

  • Aqueous Workup: An initial acid/base wash can help remove some boron-containing impurities. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous phase.

  • Column Chromatography: This is a common purification technique. However, the polarity of the aldehyde and the potential for boronic acid impurities to streak on silica gel can make separation difficult.[18] Using a less acidic stationary phase (e.g., alumina) or treating the silica gel with a base (e.g., triethylamine) can sometimes improve separation. C18 reverse-phase chromatography can also be an effective alternative for polar compounds.[18]

  • Recrystallization/Trituration: If the desired product is a solid, recrystallization or trituration from an appropriate solvent system can be a highly effective purification method.

  • Boron Scavenging: In cases where boron impurities are persistent, specialized techniques can be employed. One common method is to form a diethanolamine adduct of the boronic acid, which can often be precipitated or easily separated.[18] The free boronic acid can be recovered if needed, or this can be used to remove unreacted starting material.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a 10g Scale

This protocol provides a general starting point for scaling up a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • 2-Formyl-5-isopropylphenylboronic acid (1.0 eq)

  • Aryl halide (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a clean, dry, appropriately sized reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-Formyl-5-isopropylphenylboronic acid (10.0 g), the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with nitrogen for at least 30 minutes. Maintain a positive pressure of nitrogen throughout the reaction.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via cannula or a dropping funnel.

  • Catalyst Addition: Under a strong flow of nitrogen, add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using the appropriate method as outlined in the purification guide.

Data Presentation: Summary of Key Reaction Parameters for Scale-Up

ParameterLaboratory Scale (e.g., 100 mg)Scale-Up (e.g., 10 g)Key Considerations for Scale-Up
Stirring Magnetic stir barMechanical overhead stirrerEnsure efficient mixing of heterogeneous mixtures.
Heating Oil bathHeating mantle with temperature controllerMaintain uniform heating and avoid localized overheating.
Inert Atmosphere Balloon or Schlenk linePositive pressure of N₂ or ArCrucial to prevent catalyst deactivation and side reactions.[11]
Reagent Addition Direct additionAddition via dropping funnel or pumpControl exothermic events and maintain reaction temperature.
Workup Separatory funnelLarger scale extraction equipmentEfficient phase separation is key.

Conclusion

Scaling up reactions with 2-Formyl-5-isopropylphenylboronic acid requires careful attention to detail to mitigate potential side reactions and purification challenges. By understanding the underlying chemistry and implementing robust experimental protocols, researchers can successfully utilize this valuable building block in the synthesis of complex molecules on a larger scale. This guide provides a foundation for troubleshooting and optimizing your reactions, ultimately leading to more efficient and reproducible synthetic outcomes.

References

  • Cammidge, A. N., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Organic Chemistry Portal.
  • Smith, A. M., et al. (2022). Protodeboronation of (Hetero)
  • Molander, G. A., et al. (2015).
  • Li, P., et al. (2021). A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described.
  • Wang, L., et al. (2023).
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Molander, G. A., et al. (2015).
  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • BenchChem. (2025).
  • Amatore, C., et al. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Sigma-Aldrich. (2024).
  • Dąbrowski, M., et al. (2012).
  • I.R.I.S. (n.d.).
  • Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.
  • Thermo Fisher Scientific. (2025).
  • Matrix Scientific. (n.d.). (2-Formyl-5-isopropylphenyl)boronic acid.
  • Sunway Pharm Ltd. (n.d.). 2-Formyl-5-isopropylphenylboronic acid - CAS:1451390-89-8.
  • Deredas, D., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
  • BenchChem. (2025). troubleshooting common side reactions in the synthesis of 4,4'-Difluorobiphenyl.
  • Gillingham, D. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing.
  • Wallace, D. J., et al. (2004). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Buchwald, S. L., et al. (2013).
  • Huateng Pharma. (n.d.). 2-Formyl-5-isopropylphenylboronic acid | CAS:1451390-89-8.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • PubMed Central. (2019).
  • BenchChem. (2025).
  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
  • Frontier Specialty Chemicals. (n.d.). 2-Formylpyridine-5-boronic acid pinacol ester.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid.
  • ResearchGate. (2025). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid.
  • ChemicalBook. (2025). 2-ForMyl-5-(trifluoroMethyl)phenylboronic acid | 1204580-94-8.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectroscopic Analysis of 2-Formyl-5-isopropylphenylboronic Acid and Its Analogues

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Arylboronic acids, particularly functionalized derivatives like 2-Formyl-5-isopropylp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Arylboronic acids, particularly functionalized derivatives like 2-Formyl-5-isopropylphenylboronic acid, are pivotal building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures demands a thorough understanding of their spectroscopic properties for quality control, reaction monitoring, and impurity profiling. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 2-Formyl-5-isopropylphenylboronic acid, offering a comparative study with related analogues and a robust experimental protocol.

The Structural Significance of 2-Formyl-5-isopropylphenylboronic Acid

The unique arrangement of a boronic acid, a formyl group, and an isopropyl substituent on the phenyl ring imparts a distinct reactivity and spectroscopic signature to 2-Formyl-5-isopropylphenylboronic acid. The ortho-formyl group can engage in intramolecular interactions with the boronic acid moiety, influencing its chemical behavior. The para-isopropyl group, an electron-donating substituent, electronically modulates the aromatic ring and provides a characteristic set of signals in the NMR spectrum.

Deciphering the NMR Spectrum of 2-Formyl-5-isopropylphenylboronic Acid

While a publicly available, fully assigned experimental spectrum for 2-Formyl-5-isopropylphenylboronic acid is not readily found in common databases, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from closely related analogues.

Predicted ¹H and ¹³C NMR Data for 2-Formyl-5-isopropylphenylboronic acid

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (ppm) Assignment
~10.2Aldehyde (-CHO)
~8.0B(OH)₂
~7.8 (d)Aromatic H
~7.6 (dd)Aromatic H
~7.5 (d)Aromatic H
~3.0 (sept)Isopropyl CH
~1.2 (d)Isopropyl CH₃

Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and temperature.

Interpreting the Predicted Spectrum: A Causal Explanation
  • Aldehyde Proton (~10.2 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a characteristic downfield shift.

  • Boronic Acid Protons (~8.0 ppm): The acidic protons of the B(OH)₂ group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and water content. In DMSO-d₆, they are often observed as a broad singlet.

  • Aromatic Protons (~7.5-7.8 ppm): The three protons on the aromatic ring will exhibit a distinct splitting pattern. The proton ortho to the formyl group is expected to be the most downfield. The isopropyl group, being electron-donating, will slightly shield the adjacent protons.

  • Isopropyl Protons (~3.0 and ~1.2 ppm): The methine proton (CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet, coupled to the methine proton.

  • Aldehyde Carbon (~193 ppm): Similar to its proton, the aldehyde carbonyl carbon is significantly deshielded.

  • Aromatic Carbons (~128-160 ppm): The carbon attached to the boronic acid group (C-B) is typically observed in the 160 ppm region. The other aromatic carbons will have shifts influenced by the electronic effects of the substituents. The carbon bearing the isopropyl group will also be significantly downfield.

  • Isopropyl Carbons (~33 and ~23 ppm): The chemical shifts for the isopropyl methine and methyl carbons are in their expected aliphatic regions.

Comparative Analysis with Alternative Arylboronic Acids

To better understand the spectroscopic features of 2-Formyl-5-isopropylphenylboronic acid, a comparison with its parent compound, 2-Formylphenylboronic acid, and a methyl-substituted analogue is instructive.

Compound Key ¹H NMR Differences (Aromatic Region in DMSO-d₆) Key ¹³C NMR Differences
2-Formylphenylboronic acid Four aromatic protons with complex splitting patterns.[1]Six aromatic carbon signals.
2-Formyl-5-isopropylphenylboronic acid (Predicted) Three aromatic protons with simplified splitting. Noticeable upfield shift of protons adjacent to the isopropyl group compared to the parent compound.Additional signals for the isopropyl group. Shifts of aromatic carbons are modulated by the electron-donating isopropyl group.
2-Formyl-5-methylphenylboronic acid (Predicted) Three aromatic protons, with the methyl protons appearing as a singlet around 2.3-2.4 ppm.Additional signal for the methyl carbon around 20-22 ppm.

The presence of the para-alkyl group (isopropyl or methyl) simplifies the aromatic region of the ¹H NMR spectrum from a four-proton system to a three-proton system, leading to more easily interpretable splitting patterns. The electron-donating nature of these alkyl groups will cause a slight upfield shift of the aromatic proton and carbon signals compared to the unsubstituted 2-formylphenylboronic acid.

Best Practices for NMR Sample Preparation of Arylboronic Acids

A significant challenge in the NMR analysis of arylboronic acids is their propensity to form cyclic trimers called boroxines, especially in non-polar solvents like CDCl₃. This can lead to broadened signals and complex, often uninterpretable, spectra.

G cluster_0 Equilibrium of Arylboronic Acid Arylboronic Acid (Monomer) Arylboronic Acid (Monomer) Boroxine (Trimer) Boroxine (Trimer) Arylboronic Acid (Monomer)->Boroxine (Trimer) -3 H₂O

Figure 1. Equilibrium between the monomeric arylboronic acid and its trimeric boroxine form.

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:

Experimental Protocol for NMR Analysis
  • Solvent Selection: Utilize a polar, coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄. These solvents effectively break up the boroxine trimers, leading to sharp signals corresponding to the monomeric boronic acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the arylboronic acid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Instrumental Parameters:

    • Acquire the spectrum on a well-calibrated NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • For ¹H NMR, a standard pulse sequence is sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

G Start Start Weigh Sample Weigh Sample Start->Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Acquire 1H NMR Acquire 1H NMR Dissolve in DMSO-d6->Acquire 1H NMR Acquire 13C NMR Acquire 13C NMR Acquire 1H NMR->Acquire 13C NMR Process & Analyze Process & Analyze Acquire 13C NMR->Process & Analyze End End Process & Analyze->End

Figure 2. Recommended workflow for acquiring NMR spectra of arylboronic acids.

Conclusion

The NMR spectroscopic characterization of 2-Formyl-5-isopropylphenylboronic acid and its analogues provides invaluable information for synthetic chemists. By understanding the influence of its functional groups on the NMR spectrum and by employing proper experimental techniques to mitigate issues like boroxine formation, researchers can confidently verify the structure and purity of these important synthetic intermediates. This guide serves as a practical resource for the interpretation of their NMR data and the implementation of reliable analytical protocols.

References

  • Sigma-Aldrich. 2-Formylphenylboronic acid. PubChem. [Link]

  • Klan, P., et al. (2019). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Chemical Science, 10(4), 1078-1084. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-Formyl-5-isopropylphenylboronic acid: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the precise characterization of building blocks such as 2-Formyl-5-isopropylphenylboronic acid is paramount. This guide provides an in-depth an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of building blocks such as 2-Formyl-5-isopropylphenylboronic acid is paramount. This guide provides an in-depth analysis of its characterization, focusing on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its spectral features, including the potential for tautomerism, and compare this powerful technique with alternative analytical methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide is designed to offer not just procedural steps, but a deeper understanding of the causality behind the analytical choices, ensuring scientific integrity and robust, reproducible results.

The Structural Enigma: Tautomerism in 2-Formylphenylboronic Acids

Before delving into the analytical techniques, it is crucial to understand a key structural feature of 2-formylphenylboronic acids. In solution, these molecules can exist in equilibrium between their open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. This dynamic equilibrium is influenced by the solvent and temperature, and its understanding is critical for the accurate interpretation of spectroscopic data, particularly ¹H NMR.

¹H NMR Spectroscopy: A Detailed Look into Molecular Structure

¹H NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For 2-Formyl-5-isopropylphenylboronic acid, ¹H NMR not only confirms the presence of key functional groups but also provides evidence for the tautomeric equilibrium.

Predicted ¹H NMR Spectrum and Interpretation

Due to the lack of a publicly available experimental spectrum for 2-Formyl-5-isopropylphenylboronic acid, we present a predicted spectrum generated using advanced computational algorithms. This prediction, supported by experimental data from structurally similar compounds, serves as a robust guide for researchers.

Open-Chain Form (2-Formyl-5-isopropylphenylboronic acid):

Caption: Predicted ¹H NMR spectrum of the open-chain form.

Cyclic Tautomer (3-hydroxy-6-isopropyl-2,1-benzoxaborol-1(3H)-ol):

Caption: Predicted ¹H NMR spectrum of the cyclic tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton Assignment (Open-Chain Form) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Proton Assignment (Cyclic Form) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde (-CHO)~10.2s-Methine (-CH(OH)-)~6.5s-
Aromatic (H ortho to -CHO)~7.9d~8.0Aromatic (H ortho to C-O)~7.5d~8.0
Aromatic (H ortho to -B(OH)₂)~7.8d~2.0Aromatic (H ortho to C-B)~7.4d~2.0
Aromatic (H meta to both)~7.5dd~8.0, 2.0Aromatic (H meta to both)~7.1dd~8.0, 2.0
Isopropyl (-CH(CH₃)₂)~3.1sept~7.0Isopropyl (-CH(CH₃)₂)~3.0sept~7.0
Isopropyl (-CH(CH₃)₂)~1.3d~7.0Isopropyl (-CH(CH₃)₂)~1.2d~7.0
Boronic acid (-B(OH)₂)~8.3 (broad)s-Hydroxyls (-OH)Variable (broad)s-

Note: Chemical shifts are predicted and may vary based on solvent and concentration. The broad signals for the -B(OH)₂ and -OH protons are due to chemical exchange and their positions are highly variable.

The presence of two distinct sets of signals in the aromatic and downfield regions of an experimental spectrum would be strong evidence for the existence of both tautomers in solution. The ratio of the two forms can be determined by integrating the respective signals.

Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Formyl-5-isopropylphenylboronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR provides unparalleled structural detail, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of 2-Formyl-5-isopropylphenylboronic acid.

G cluster_techniques Analytical Techniques Molecule 2-Formyl-5-isopropylphenylboronic acid HNMR ¹H NMR Molecule->HNMR Detailed Structure Tautomerism HPLC HPLC-UV Molecule->HPLC Purity Quantification MS Mass Spectrometry Molecule->MS Molecular Weight Elemental Composition FTIR FT-IR Molecule->FTIR Functional Groups

Caption: Workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for assessing the purity of 2-Formyl-5-isopropylphenylboronic acid and for quantifying it in reaction mixtures or formulations.

  • Principle: The compound is separated from impurities on a stationary phase based on its polarity, and its concentration is determined by its UV absorbance.

  • Advantages over ¹H NMR: Superior for quantitative analysis and for the detection of minor impurities.

  • Limitations compared to ¹H NMR: Provides no structural information about the analyte or impurities.

  • Typical Experimental Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.

    • Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for boronic acids.

  • Principle: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Advantages over ¹H NMR: Provides the exact molecular weight and, with high-resolution MS, the elemental formula. It is also highly sensitive.

  • Limitations compared to ¹H NMR: Does not provide information about the connectivity of atoms or stereochemistry. Fragmentation patterns can be complex to interpret.

  • Expected Results: In ESI-MS, 2-Formyl-5-isopropylphenylboronic acid (MW: 192.02 g/mol ) would likely be observed as the [M-H]⁻ ion in negative mode at m/z 191.0 or as adducts in positive mode. Fragmentation may involve the loss of water and other characteristic cleavages of the aromatic ring and substituents.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds.

  • Advantages over ¹H NMR: Faster and requires less sample preparation.

  • Limitations compared to ¹H NMR: Provides limited information about the overall molecular structure and connectivity.

  • Characteristic Absorption Bands:

    • O-H stretch (boronic acid): A broad band around 3300 cm⁻¹.

    • C=O stretch (aldehyde): A strong, sharp band around 1700-1680 cm⁻¹ (the position is lowered due to conjugation with the aromatic ring).[2][3]

    • C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.[2][3]

    • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

    • B-O stretch: A strong band around 1350 cm⁻¹.

Conclusion: An Integrated Analytical Approach

For the comprehensive and unambiguous characterization of 2-Formyl-5-isopropylphenylboronic acid, an integrated analytical approach is recommended. ¹H NMR spectroscopy stands out as the primary tool for structural elucidation and for investigating the intriguing tautomeric equilibrium in solution. HPLC provides essential information on purity and is invaluable for quantitative analysis. Mass spectrometry confirms the molecular weight and elemental composition, while FT-IR offers a quick and straightforward confirmation of the key functional groups. By leveraging the strengths of each of these techniques, researchers can ensure the quality and integrity of this important chemical building block, leading to more reliable and reproducible outcomes in their synthetic and drug development endeavors.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

  • 4-Isopropyl-benzaldehyde - SpectraBase. (n.d.). SpectraBase. [Link]

  • Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (2020). Analytical Chemistry. [Link]

  • IR: aldehydes. (n.d.). University of Calgary. [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Chemaxon. [Link]

  • The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2012). ResearchGate. [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]

  • Chromatogram by SPME-HPLC/UV for the determination of the 5 aldehydes... (n.d.). ResearchGate. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Figure 3 from HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. (2012). Semantic Scholar. [Link]

  • PROSPRE - ¹H NMR Predictor. (n.d.). PROSPRE. [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | ¹H NMR | ¹³C NMR. (2022). YouTube. [Link]

  • 4-isopropylbenzaldehyde. (n.d.). ChemBK. [Link]

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  • Cuminaldehyde. (n.d.). Wikipedia. [Link]

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  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2008). Journal of the American Society for Mass Spectrometry. [Link]

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Validation

A Researcher's Guide to the FT-IR Analysis of 2-Formyl-5-isopropylphenylboronic Acid: A Comparative Approach

For Immediate Release In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. This guide, designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of 2-Formyl-5-isopropylphenylboronic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. It offers a comparative perspective with other analytical techniques, supported by experimental data and protocols, to ensure a comprehensive understanding of this critical compound.

Introduction: The Significance of 2-Formyl-5-isopropylphenylboronic Acid and FT-IR Spectroscopy

2-Formyl-5-isopropylphenylboronic acid is a key building block in organic chemistry, notable for its trifunctional nature, incorporating a phenylboronic acid, an aldehyde, and an isopropyl group.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and other organic molecules.[3] The aldehyde group can participate in various coupling reactions, the boronic acid moiety is crucial for Suzuki-Miyaura cross-coupling reactions, and the isopropyl group influences the molecule's steric and electronic properties.

FT-IR spectroscopy serves as a rapid and non-destructive analytical technique for identifying the functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies, FT-IR provides a unique spectral "fingerprint" of the compound.[3] This guide will dissect the FT-IR spectrum of 2-Formyl-5-isopropylphenylboronic acid, elucidating the characteristic absorption bands of its constituent functional groups.

Deciphering the FT-IR Spectrum: A Functional Group Analysis

A thorough analysis of the FT-IR spectrum of 2-Formyl-5-isopropylphenylboronic acid reveals distinct peaks corresponding to its key functional groups. Understanding these characteristic absorptions is fundamental to confirming the compound's identity and purity.

The Boronic Acid Moiety: O-H and B-O Vibrations

The boronic acid group, -B(OH)₂, exhibits several characteristic vibrations. A broad and often intense absorption band is expected in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretching vibrations .[4][5] The breadth of this peak is typically due to intermolecular hydrogen bonding between the boronic acid molecules in the solid state.[6][7]

The asymmetric stretching of the B-O bond gives rise to a strong absorption peak typically found around 1316-1345 cm⁻¹ . Additionally, C-B bond stretching vibrations may be observed around 1086-1190 cm⁻¹ .

The Aldehyde Group: A Tale of Two Stretches

The aldehyde functional group (-CHO) provides two highly diagnostic peaks in the FT-IR spectrum.

  • C=O Carbonyl Stretch: A sharp and intense absorption band is characteristic of the carbonyl group. For an aromatic aldehyde like 2-Formyl-5-isopropylphenylboronic acid, where the carbonyl is conjugated with the phenyl ring, this peak is expected to appear around 1705 cm⁻¹ .[8][9][10] This is a lower frequency compared to saturated aldehydes, which typically absorb around 1730 cm⁻¹.[9][10]

  • C-H Aldehydic Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl group. This typically appears as one or two moderate intensity bands in the region of 2700-2850 cm⁻¹ .[9][11] Often, a shoulder-like peak can be observed around 2720 cm⁻¹ , which is a helpful diagnostic tool to differentiate aldehydes from ketones.[11]

The Isopropyl Group and Aromatic Ring: C-H and C=C Vibrations

The isopropyl group, -CH(CH₃)₂, contributes to the aliphatic C-H stretching region. Strong absorptions due to these C-H stretching vibrations are typically observed between 2850 and 2960 cm⁻¹ .[8] Bending vibrations for the isopropyl group can also be expected, with a characteristic band around 1380 cm⁻¹ .[12]

The presence of the aromatic ring is confirmed by several spectral features:

  • Aromatic C-H Stretch: A weak to moderate absorption is typically seen above 3000 cm⁻¹, usually around 3030 cm⁻¹ .[8]

  • Aromatic C=C Stretch: A series of medium to weak absorptions are expected in the 1470-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the benzene ring.[4][12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 2-Formyl-5-isopropylphenylboronic acid, the following step-by-step methodology using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a popular sampling technique due to its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and have been powered on for a sufficient amount of time to stabilize.

  • Background Spectrum Collection: Collect a background spectrum of the empty ATR crystal. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrument noise, and the software will automatically subtract it from the sample spectrum.[3]

  • Sample Application: Place a small amount of the solid 2-Formyl-5-isopropylphenylboronic acid powder directly onto the center of the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Analysis: After acquisition, process the spectrum (e.g., baseline correction, if necessary) and identify the characteristic absorption peaks as detailed in the previous section.

Diagram: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation start Start instrument_prep Instrument & ATR Preparation start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire FT-IR Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks end End identify_peaks->end

Caption: A streamlined workflow for the FT-IR analysis of 2-Formyl-5-isopropylphenylboronic acid using an ATR accessory.

Comparative Analysis: FT-IR in the Context of Other Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of 2-Formyl-5-isopropylphenylboronic acid often necessitates the use of complementary analytical techniques. The choice of technique depends on the specific information required.[13][14]

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Identification of functional groups, molecular symmetry, and chemical bonds.[13]Rapid, non-destructive, versatile for various sample types.[3]Provides limited information on molecular connectivity and stereochemistry.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including bond connectivity, stereochemistry, and 3D arrangement of atoms.[13]Provides unambiguous structural elucidation.Requires more sample, more expensive instrumentation, and longer analysis times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can be used to deduce the molecular structure.[15]High sensitivity, can identify trace compounds.[16]Can be destructive, may not be suitable for thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the compound and its impurities.[17][18]High resolution and sensitivity for complex mixtures.Analysis of reactive boronic esters can be challenging due to hydrolysis.[17][19]

Diagram: Complementary Analytical Techniques

Analytical_Techniques Compound 2-Formyl-5-isopropylphenylboronic acid FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR NMR NMR Spectroscopy (Connectivity & Structure) Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS HPLC HPLC (Purity & Quantification) Compound->HPLC

Caption: The central role of the compound and its characterization by complementary analytical methods.

Conclusion: An Integrated Approach to Characterization

The FT-IR analysis of 2-Formyl-5-isopropylphenylboronic acid provides a rapid and effective method for the identification of its key functional groups. The characteristic absorption bands of the boronic acid, aldehyde, and isopropyl moieties, along with the aromatic ring, create a unique spectral fingerprint. However, for a complete and unambiguous structural elucidation and purity assessment, an integrated approach utilizing complementary techniques such as NMR, Mass Spectrometry, and HPLC is highly recommended.[20] This multi-faceted analytical strategy ensures the highest level of confidence in the identity and quality of this important synthetic building block, ultimately contributing to the integrity and success of research and development in the pharmaceutical and chemical industries.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • ResearchGate. (2025, August 6). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. [Link]

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  • ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

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  • MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

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  • Semantic Scholar. (2014, January 23). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. [https://www.semanticscholar.org/paper/Structure-Characterization-of-%5BN-Phenylamino(2-R-by-Jezierska-Panek/26b71329c3f5509951834954848d7d92558f62f1]([Link]

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Comparative

A Senior Application Scientist's Guide: 2-Formyl-5-isopropylphenylboronic Acid vs. Its Pinacol Ester in Modern Synthesis

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yiel...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-driven comparison of 2-Formyl-5-isopropylphenylboronic acid and its pinacol ester, focusing on the fundamental trade-offs that govern their use in synthesis, particularly the workhorse Suzuki-Miyaura cross-coupling reaction.

Executive Summary: The Reactivity-Stability Paradigm

The core difference between 2-Formyl-5-isopropylphenylboronic acid and its pinacol ester lies in a fundamental trade-off between reactivity and stability.[1] The free boronic acid is generally more reactive, often leading to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, and can form cyclic trimers known as boroxines upon dehydration.[1][3]

Conversely, the pinacol ester offers significantly greater stability.[2] The pinacol group shields the boron atom, making the molecule more robust, easier to handle and purify by chromatography, and conferring a longer shelf-life.[4] This stability is paramount in multi-step syntheses and high-throughput screening workflows.[5] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

Structural and Physicochemical Properties

A clear understanding of the structural differences is key to appreciating the divergent properties of these two reagents.

G cluster_0 2-Formyl-5-isopropylphenylboronic Acid cluster_1 2-Formyl-5-isopropylphenylboronic acid pinacol ester acid acid ester ester

Caption: Chemical structures of the boronic acid and its pinacol ester.

Property2-Formyl-5-isopropylphenylboronic Acid2-Formyl-5-isopropylphenylboronic acid pinacol esterRationale & References
CAS Number 1451390-89-8[6]380151-85-9[7]Unique identifiers for each chemical substance.
Molecular Formula C10H13BO3[8]C13H17BO3[9]The ester incorporates the C6H12O2 pinacol group.
Stability Lower; susceptible to oxidation, protodeboronation, and boroxine formation.[1][3]High; pinacol group provides steric and electronic shielding to the boron atom.[4]Free -OH groups on the boronic acid are reactive and can dehydrate. The pinacol ester protects this functionality.
Handling Often requires storage under inert atmosphere; can be hygroscopic.Bench-stable crystalline solid or liquid; easier to weigh and handle accurately.[2]Increased stability of the ester simplifies handling procedures.[4]
Purification Challenging by chromatography due to polarity and potential for decomposition on silica gel.[10]Readily purified by standard column chromatography.[2]The less polar nature of the ester makes it more amenable to silica gel chromatography.[10]
Solubility Generally soluble in polar aprotic solvents (e.g., THF, Dioxane) and aqueous base.Soluble in a wider range of common organic solvents (e.g., Ethyl Acetate, Dichloromethane).[11][12]The hydrophobic pinacol group enhances solubility in organic solvents.[11]

Deep Dive: Stability Considerations

The primary drawback of using the free boronic acid is its propensity for decomposition. One common pathway, especially in the solid state or under anhydrous conditions, is the formation of a six-membered boroxine ring.[3]

G node_acid 3 x Boronic Acid (R-B(OH)₂) node_boroxine Boroxine (Cyclic Trimer) node_acid->node_boroxine - 3 H₂O (Dehydration) node_boroxine->node_acid + 3 H₂O (Hydrolysis) node_water 3 x H₂O

Caption: Reversible formation of boroxine from a boronic acid.

This equilibrium means that a sample of boronic acid may contain a significant amount of the boroxine, complicating stoichiometry and potentially affecting reaction kinetics. The pinacol ester is not susceptible to this decomposition pathway, ensuring higher purity and more reliable reagent stoichiometry.[13]

Comparative Reactivity in Suzuki-Miyaura Coupling

While the pinacol ester is more stable, the free boronic acid is typically the more reactive species in the catalytic cycle.[1][14] Many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common to many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[1]

Hypothetical Performance Data: The following table summarizes expected quantitative outcomes for a Suzuki-Miyaura coupling with a generic aryl bromide, based on general principles and data from similar systems.[2][5]

Parameter2-Formyl-5-isopropylphenylboronic Acid2-Formyl-5-isopropylphenylboronic acid pinacol ester
Catalyst Loading 1-2 mol%1-2 mol%
Typical Reaction Time 1-4 hours3-12 hours
Typical Yield 85-98%80-95%
Reproducibility Good, but sensitive to reagent quality.Excellent, due to higher reagent stability.
Side Products Potential for homocoupling and protodeboronation products.[1]Cleaner reaction profile, fewer boron-related side products.

Experimental Protocols

Protocol 1: Synthesis of the Pinacol Ester from the Boronic Acid

This procedure is often performed to stabilize a boronic acid for long-term storage or to facilitate purification.

G start Start reagents Combine Boronic Acid, Pinacol (1.1 eq), and Solvent (e.g., Toluene) start->reagents reflux Heat to reflux with Dean-Stark trap to remove water reagents->reflux monitor Monitor reaction by TLC or GC-MS until starting material is consumed reflux->monitor workup Cool to RT, remove solvent under reduced pressure monitor->workup purify Purify by column chromatography (e.g., Hexanes/EtOAc) workup->purify end End: Isolated Pinacol Ester purify->end

Caption: Workflow for the esterification of a boronic acid.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-Formyl-5-isopropylphenylboronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the solvent in vacuo.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure pinacol ester.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling the boronic acid or its pinacol ester with an aryl bromide.

G start Start setup To a reaction vessel, add: Aryl Bromide (1.0 eq) Boron Reagent (1.2 eq) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., Dioxane/H₂O) start->setup degas Degas the mixture by sparging with Argon for 15-20 minutes setup->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) under Argon degas->catalyst heat Heat reaction to 80-100 °C and monitor by TLC/LC-MS catalyst->heat workup Cool to RT, dilute with EtOAc, wash with H₂O and brine heat->workup purify Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Isolated Biaryl Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube or reaction vial, combine the aryl bromide (1.0 eq), the boronic acid or pinacol ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[15]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[15]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16] Monitor the reaction until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Choosing the Right Reagent: A Decision Framework

Choose 2-Formyl-5-isopropylphenylboronic Acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose 2-Formyl-5-isopropylphenylboronic acid pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.[5]

  • High purity of the starting material is essential for the success of subsequent steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[5]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Conclusion

The choice between 2-Formyl-5-isopropylphenylboronic acid and its pinacol ester is a classic example of the reactivity-stability trade-off in organic synthesis. The free boronic acid offers higher reactivity, which can be advantageous for rapid synthesis. However, this comes at the price of stability, which can compromise reproducibility and shelf-life. For applications in drug discovery and complex, multi-step syntheses, the superior stability, purity, and handling characteristics of the pinacol ester often make it the preferred choice, ensuring more reliable and reproducible outcomes despite potentially longer reaction times. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.).
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved January 6, 2026, from [Link]

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  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
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  • Chemistry Of Boronic Esters - AA Blocks. (2019).
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  • Cox, S., et al. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
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  • Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. (n.d.).
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  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2014368118. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Palladium Catalyst Activity with 2-Formyl-5-isopropylphenylboronic Acid

Introduction: Navigating the Challenges of Sterically Demanding Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Demanding Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and fine chemical industries for synthesizing a vast array of complex organic molecules, including biaryl structures that form the core of numerous drug candidates.[3][4]

This guide focuses on a particularly challenging yet valuable substrate: 2-Formyl-5-isopropylphenylboronic acid . The presence of an ortho-formyl group and a bulky para-isopropyl group introduces significant steric and electronic complexities that can hinder catalytic activity. The aldehyde functionality is a versatile synthetic handle, but its proximity to the reaction center demands a catalyst system of exceptional activity and selectivity to overcome steric clash and potential side reactions.

As a Senior Application Scientist, my goal is to move beyond a simple catalog of catalysts. This guide provides a comparative analysis grounded in mechanistic principles and experimental evidence, explaining the causality behind catalyst selection for this demanding substrate class. We will explore why certain catalyst systems excel, offering field-proven insights to help you optimize your synthetic routes.

The Catalytic Hurdle: Why ortho-Substituted Boronic Acids are "Challenging"

The success of a Suzuki-Miyaura coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] Sterically hindered substrates like 2-Formyl-5-isopropylphenylboronic acid impede these steps, particularly the transmetalation and reductive elimination phases.

  • Steric Hindrance: The bulky ortho-formyl and para-isopropyl groups create a crowded environment around the palladium center, slowing down the crucial bond-forming reductive elimination step. This can lead to sluggish reactions, catalyst decomposition, and the formation of undesired byproducts.[6]

  • Electronic Effects & Chelation: The ortho-formyl group is electron-withdrawing and possesses a Lewis basic oxygen atom. This oxygen can coordinate to the palladium center, forming a chelate structure that may stabilize certain intermediates but can also inhibit the catalytic turnover by creating an overly stable complex.[7]

  • Protodeboronation: Like many boronic acids, 2-Formyl-5-isopropylphenylboronic acid is susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under the basic and often aqueous conditions of the reaction, leading to the formation of the corresponding arene and a reduction in yield.[8]

To overcome these challenges, the catalyst system—comprising the palladium source and, critically, the ancillary ligand—must be carefully selected.

Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysis has produced several classes of systems, each with distinct advantages and disadvantages for coupling sterically demanding substrates.

Traditional Catalyst Systems: The Baseline
  • Catalyst: Pd(PPh₃)₄ or in-situ systems like Pd(OAc)₂ with PPh₃.

  • Performance: Tetrakis(triphenylphosphine)palladium(0) is a classic, first-generation catalyst. While effective for simple, unhindered substrates, it often falters with challenging partners like 2-Formyl-5-isopropylphenylboronic acid.[9] Reactions typically require high catalyst loadings (2-5 mol%), elevated temperatures (>100 °C), and long reaction times, often resulting in modest yields and significant byproduct formation due to catalyst decomposition and slow reductive elimination.

Catalyst Systems with Bulky, Electron-Rich Phosphine Ligands

The breakthrough in coupling hindered substrates came with the development of bulky and electron-rich phosphine ligands, most notably the biaryl phosphines developed by the Buchwald group.[10]

  • Catalysts: Systems using ligands such as XPhos, SPhos, and RuPhos, typically combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Modern applications often use air-stable "precatalysts" (e.g., XPhos Pd G2/G3) where the ligand is pre-complexed to the palladium source.[9]

  • Causality of Performance:

    • Bulkiness: The large steric footprint of these ligands (e.g., the dicyclohexylphosphino group and the biaryl backbone) forces the coupling partners into close proximity around the metal center, dramatically accelerating the rate-limiting reductive elimination step.

    • Electron-Donating Ability: These phosphines are strong σ-donors, increasing the electron density on the palladium center. This facilitates the initial oxidative addition step and promotes the final reductive elimination.

  • Advantages: These systems are the current state-of-the-art for demanding couplings. They enable reactions at lower temperatures and catalyst loadings, providing high yields where traditional catalysts fail.[11] The use of air- and moisture-stable precatalysts also simplifies reaction setup.[8]

N-Heterocyclic Carbene (NHC) Ligated Catalysts

NHCs have emerged as a powerful alternative to phosphine ligands. They are even stronger σ-donors and form highly stable palladium complexes.

  • Catalysts: Typically generated in-situ from an imidazolium salt and a palladium source, or used as pre-formed Pd-NHC complexes (e.g., PEPPSI-type catalysts).

  • Causality of Performance: The strong Pd-C bond in these complexes imparts high thermal stability, making them robust catalysts capable of high turnover numbers. The tunable steric and electronic properties of NHCs allow for fine-tuning of catalyst activity to address specific challenges.[10]

Heterogeneous Palladium Catalysts
  • Catalysts: Palladium nanoparticles supported on materials like activated carbon (Pd/C), metal oxides (e.g., Al₂O₃, CeO₂), or polymers.[12][13][14]

  • Performance & Trade-offs: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing palladium contamination in the final product.[13] However, their activity with sterically hindered substrates is often lower than their homogeneous counterparts. A persistent issue is the "leaching" of palladium species from the support into the solution, where the leached palladium may be the true catalytic species, complicating the distinction between a truly heterogeneous and a "quasi-homogeneous" mechanism.[5][13] For challenging couplings, leached palladium may not be sufficiently active without the appropriate soluble ligands.

Quantitative Performance Data

The following table summarizes typical performance data for different catalyst classes in Suzuki-Miyaura couplings involving sterically hindered ortho-substituted arylboronic acids, which serve as a proxy for the reactivity of 2-Formyl-5-isopropylphenylboronic acid. Direct comparisons should always be validated experimentally for a specific substrate combination.

Catalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Time (h)Loading (mol%)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10018-243 - 540 - 60[9]
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O1001 - 20.5 - 2>90[9]
XPhos Pd G3K₃PO₄2-MeTHFRT - 600.5 - 20.1 - 1>95[8][11]
Pd-PEPPSI-IPrK₂CO₃Dioxane804 - 81 - 285 - 95[10]
3% Pd/CK₃PO₄EtOH/H₂O80122.570 - 85[14]

Note: Yields are illustrative and highly dependent on the specific aryl halide coupling partner.

Experimental Workflow & Methodologies

Trustworthy science relies on reproducible protocols. Below is a detailed, self-validating methodology for a Suzuki-Miyaura coupling optimized for a challenging substrate like 2-Formyl-5-isopropylphenylboronic acid, using a modern precatalyst system.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Formyl-5-isopropylphenylboronic Acid

1. Reagent Preparation & Inert Atmosphere:

  • Rationale: The catalytically active Pd(0) species is oxygen-sensitive. The boronic acid can degrade under harsh conditions. An inert atmosphere is critical for reproducibility and high yields.
  • Procedure: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Formyl-5-isopropylphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv).
  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

2. Catalyst & Solvent Addition:

  • Rationale: Using an air-stable precatalyst like XPhos Pd G3 simplifies handling. The solvent should be anhydrous and deoxygenated to prevent quenching the reaction or oxidizing the catalyst.
  • Procedure: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
  • Using a syringe, add deoxygenated solvent (e.g., 2-MeTHF or Dioxane, 5 mL).

3. Reaction Execution & Monitoring:

  • Rationale: The reaction temperature is a critical parameter. For highly active catalysts, room temperature may be sufficient, minimizing thermal decomposition of sensitive functional groups.
  • Procedure: Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 60 °C).
  • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under argon.

4. Reaction Work-up & Purification:

  • Rationale: The work-up is designed to remove the inorganic base, boronic acid residues, and the palladium catalyst.
  • Procedure: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
  • Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Catalytic Process

Diagrams are essential for conceptualizing complex chemical transformations. The following visualizations, rendered in DOT language, illustrate the key mechanistic pathways.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar²-B(OR)₂ Base Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination Product_out Ar¹-Ar² Product_Complex->Product_out

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Activation of a Buchwald G3 Precatalyst

Precatalyst_Activation Precatalyst G3 Precatalyst (Air-Stable Pd(II)) L-Pd(II)-X Activation Base / Reductant Precatalyst->Activation Active_Catalyst Active Catalyst L-Pd(0) Activation->Active_Catalyst Cycle Enters Catalytic Cycle Active_Catalyst->Cycle

Caption: Activation of an air-stable Pd(II) precatalyst to the active Pd(0) species.

Conclusion and Future Outlook

For the Suzuki-Miyaura coupling of challenging substrates like 2-Formyl-5-isopropylphenylboronic acid, the choice of catalyst is paramount. While traditional palladium catalysts are often inadequate, modern systems based on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding precatalysts offer a robust and highly efficient solution.[9][11] These advanced catalysts overcome the steric and electronic hurdles posed by ortho-substituted substrates, enabling high-yield synthesis under mild conditions.

Researchers and process chemists should prioritize these well-defined, commercially available precatalyst systems to ensure high reactivity, broad substrate scope, and excellent reproducibility. While heterogeneous catalysts offer advantages in recyclability, their performance in such demanding applications must be carefully evaluated on a case-by-case basis. The continued development of even more active and stable catalysts will undoubtedly further expand the horizons of what is possible in complex molecule synthesis.

References

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Source: ResearchGate.

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source: Semantic Scholar.

  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Source: MDPI.

  • Title: A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Source: Benchchem.

  • Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Source: ResearchGate.

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI.

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: PMC - NIH.

  • Title: Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Source: PubMed.

  • Title: (a) Comparison of the catalytic activities of different supported Pd... Source: ResearchGate.

  • Title: Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates | Request PDF. Source: ResearchGate.

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: The Royal Society of Chemistry.

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Source: DSpace@MIT.

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate.

  • Title: Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Source: ResearchGate.

  • Title: A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Source: Semantic Scholar.

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Source: ACS Publications.

  • Title: Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Source: ResearchGate.

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Source: MDPI.

  • Title: Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Source: MDPI.

  • Title: Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Source: NIH.

  • Title: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Source: University of Illinois Urbana-Champaign.

  • Title: Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Source: Organic Chemistry Portal.

  • Title: (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Source: ResearchGate.

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: ResearchGate.

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Comparative

A Senior Application Scientist's Guide to the Purity Determination of 2-Formyl-5-isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Formyl-5-isopropylphenylboronic acid is a crucial building block in modern synthetic chemistry, particularly in the pharmaceutical industry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-isopropylphenylboronic acid is a crucial building block in modern synthetic chemistry, particularly in the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex organic molecules that are often the cornerstone of new therapeutic agents. The purity of this reagent is of paramount importance; impurities can lead to undesirable side reactions, diminish yields, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for robustly determining the purity of 2-Formyl-5-isopropylphenylboronic acid, offering insights into the rationale behind method selection and experimental design.

The Challenge of Analyzing Boronic Acids

Boronic acids and their derivatives present unique analytical challenges due to their inherent chemical properties. They are prone to dehydration to form cyclic boroxine anhydrides, and their stability can be influenced by factors such as moisture, pH, and temperature. Furthermore, the boronic acid moiety itself can interact with common analytical materials and solvents, necessitating careful method development to ensure accurate and reproducible results.[1][2] A multi-faceted, or orthogonal, approach is therefore essential for a comprehensive purity assessment.

Core Analytical Techniques for Purity Profiling

A thorough evaluation of 2-Formyl-5-isopropylphenylboronic acid purity involves a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the puzzle. The most powerful and commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For an absolute purity determination against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and byproducts.

  • Karl Fischer Titration: For the precise determination of water content.

The following sections will delve into the principles, experimental protocols, and comparative advantages of each of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity for a wide range of organic compounds.[3][4] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.

Principle and Experimental Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The aldehyde and isopropyl groups on the phenyl ring of 2-Formyl-5-isopropylphenylboronic acid provide sufficient hydrophobicity for retention on a C18 column.

The choice of mobile phase additives is critical. Acidic modifiers, such as formic acid or phosphoric acid, are often used to suppress the ionization of the boronic acid group, leading to better peak shape and retention.[5] The use of a high pH mobile phase is generally avoided for the free boronic acid as it can lead to poor retention.[2]

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject Sample SamplePrep->Injection MobilePhaseA Aqueous Phase (e.g., 0.1% Formic Acid in Water) MobilePhaseB Organic Phase (e.g., Acetonitrile) Column C18 Column Injection->Column Detection UV Detector (e.g., 254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to ensure good peak shape for the boronic acid.
Mobile Phase B Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 20 min A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The aromatic ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL

| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution of the analyte. |

Data Analysis: Purity is typically assessed by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Advantages and Limitations
  • Advantages: High resolution, excellent for separating structurally similar impurities, widely available, and suitable for quantitative analysis.

  • Limitations: May not detect non-UV active impurities. The boronic acid can sometimes exhibit poor peak shape due to interactions with residual silanols on the column packing.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

Principle and Experimental Rationale

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the integral of a signal from the analyte is compared to the integral of a signal from a known amount of an internal standard. By knowing the molar amounts of both the analyte and the standard, the purity of the analyte can be calculated.

For 2-Formyl-5-isopropylphenylboronic acid, the aldehyde proton signal is a good candidate for quantification as it is a singlet and is typically in a region of the spectrum with few other signals. The choice of internal standard is crucial; it must have a signal that does not overlap with any of the analyte signals, be stable, and not react with the analyte. Maleic anhydride or dimethyl sulfone are often suitable choices.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Formyl-5-isopropylphenylboronic acid sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire a proton (¹H) NMR spectrum. It is critical to ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the selected analyte signal and the internal standard signal.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Advantages and Limitations
  • Advantages: Provides an absolute purity value, does not require a reference standard of the analyte, and can also provide structural information about impurities. ¹¹B NMR can also be used for quantitative analysis of boron-containing compounds.[6][7][8][9][10]

  • Limitations: Lower sensitivity compared to HPLC, may not detect impurities present at very low levels (<0.1%). Requires access to an NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For boronic acids, which are generally not volatile, derivatization is often required to increase their volatility.

Principle and Experimental Rationale

In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

For boronic acids, derivatization to form more volatile esters (e.g., by reaction with a diol like pinacol) is a common strategy.[11] This not only increases volatility but can also improve chromatographic performance. The presence of the formyl and isopropyl groups on the target molecule also makes it amenable to direct GC-MS analysis, although derivatization is still recommended for improved accuracy and to avoid potential on-column degradation.

Experimental Protocol: GC-MS (with derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh sample Derivatization Add derivatizing agent (e.g., Pinacol) and solvent Sample->Derivatization Reaction Heat to complete reaction Derivatization->Reaction Injection Inject derivatized sample Reaction->Injection GC_Column GC Column Injection->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Obtain Total Ion Chromatogram MS_Detector->TIC MassSpectra Analyze Mass Spectra of Peaks TIC->MassSpectra Identification Identify Impurities MassSpectra->Identification

Caption: Workflow for GC-MS analysis with derivatization.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

GC-MS Conditions:

Parameter Value Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A non-polar column suitable for a wide range of compounds.
Injector Temp. 250 °C Ensures complete volatilization of the derivatized sample.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C A temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium, 1 mL/min Inert carrier gas.
MS Ionization Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns.

| Mass Range | 40-500 amu | Covers the expected mass range of the analyte and potential impurities. |

Advantages and Limitations
  • Advantages: Excellent for identifying volatile impurities, high sensitivity, and provides structural information from the mass spectra.[12]

  • Limitations: Requires derivatization for non-volatile compounds, which adds an extra step to the analysis and can introduce its own set of impurities. Not suitable for non-volatile or thermally labile impurities.

Karl Fischer Titration

This technique is specifically used for the determination of water content.[13][14] Given that boronic acids can form hydrates and that water can affect their stability and reactivity, accurate water determination is a critical component of purity assessment.

Principle and Experimental Rationale

Karl Fischer titration is a redox titration that is specific for water.[15] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is reached when all the water in the sample has been consumed. There are two main types of Karl Fischer titration: volumetric and coulometric. Coulometric Karl Fischer is generally more suitable for very low water content (ppm levels), while volumetric is used for higher water content.

Experimental Protocol: Volumetric Karl Fischer
  • Titrator Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) and titrated to a dry endpoint to remove any residual moisture.

  • Sample Introduction: An accurately weighed amount of the 2-Formyl-5-isopropylphenylboronic acid sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent (a solution of iodine) until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Advantages and Limitations
  • Advantages: Specific for water, highly accurate and precise, and can be automated.[15]

  • Limitations: The aldehyde group in the analyte can potentially undergo side reactions with the methanol in the Karl Fischer reagent. Using a methanol-free Karl Fischer reagent can mitigate this issue.[15]

Comparison of Analytical Methods

FeatureHPLCqNMRGC-MSKarl Fischer Titration
Primary Measurement Relative abundance of organic impuritiesAbsolute purityVolatile and semi-volatile impuritiesWater content
Sensitivity High (ppm levels)Moderate ( ~0.1%)Very High (ppb levels)High (ppm levels)
Quantitative Accuracy Good (with standards)Excellent (absolute)Good (with standards)Excellent (absolute)
Sample Throughput HighLow to ModerateModerateHigh
Key Advantage Excellent for separating isomers and related substances.Provides an absolute purity value without a specific reference standard.Excellent for identifying unknown volatile impurities.Specific and accurate for water determination.
Key Limitation May not detect non-UV active compounds.Lower sensitivity than chromatographic methods.Requires derivatization for non-volatile compounds.Potential for side reactions with aldehydes.

Orthogonal Approach: The Key to Confidence

No single analytical method can provide a complete picture of the purity of 2-Formyl-5-isopropylphenylboronic acid. An orthogonal approach, using a combination of the techniques described above, is essential for a comprehensive and reliable purity assessment. For example, HPLC can quantify organic impurities, qNMR can provide an absolute purity value, GC-MS can identify volatile byproducts from the synthesis, and Karl Fischer titration can determine the water content. The sum of the percentages of all identified components (analyte, impurities, and water) should ideally be close to 100%.

Conclusion

References

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing). Available at: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. Available at: [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - ResearchGate. Available at: [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed. Available at: [Link]

  • Karl Fischer titration - Wikipedia. Available at: [Link]

  • Advantages and Limitations of Karl Fischer Titration - News-Medical.Net. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available at: [Link]

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  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Identification of Multiple Impurities in a Pharmaceutical Matrix Using Preparative Gas Chromatography and Computer-Assisted Structure Elucidation | Scilit. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]

  • US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents.
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Validation

A Comparative Crystallographic Guide to Formylphenylboronic Acid Isomers: Structure, Supramolecularity, and Rationale

For researchers, medicinal chemists, and material scientists, formylphenylboronic acids (FPBAs) represent a class of exquisitely versatile building blocks. Their dual functionality—the reactive aldehyde and the synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, formylphenylboronic acids (FPBAs) represent a class of exquisitely versatile building blocks. Their dual functionality—the reactive aldehyde and the synthetically powerful boronic acid—opens avenues in covalent organic framework (COF) construction, dynamic covalent chemistry, and the synthesis of complex pharmaceutical intermediates.[1][2] However, the full potential of these molecules is deeply encoded in their solid-state architecture. The positional isomerism of the formyl group (ortho, meta, or para) dictates not just the molecule's geometry but also the intricate web of non-covalent interactions that govern crystal packing, solubility, and ultimately, material properties.

This guide provides an in-depth comparison of the X-ray crystal structures of ortho-, meta-, and para-formylphenylboronic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between substituent position and solid-state behavior, offering field-proven insights into the supramolecular chemistry of these pivotal compounds.

The Decisive Influence of Isomerism on Molecular Conformation

The intrinsic geometry of a molecule is the foundational element of its crystal structure. In FPBA isomers, the primary determinant of molecular shape is the interplay between the phenyl ring, the boronic acid group [-B(OH)₂], and the formyl group (-CHO). The key differentiator is the torsion angle between the plane of the phenyl ring and the plane of the boronic acid group.

  • The Para Isomer (4-FPBA): A Study in Planarity and Dimerization. The 4-formylphenylboronic acid molecule tends toward a relatively planar conformation.[3] This arrangement facilitates the formation of the classic hydrogen-bonded dimer, a hallmark of many phenylboronic acid crystal structures.[4] This planarity maximizes π-system overlap and allows for efficient packing.

  • The Meta Isomer (3-FPBA): Subtle Twists and Packing Consequences. The crystal structure of 3-formylphenylboronic acid reveals a molecule that is also largely planar.[5][6] The bond lengths and angles are generally typical for this class of compound. However, the placement of the formyl group at the meta position introduces a subtle asymmetry that strongly influences the crystal packing, differentiating it from the more linear arrangement of the para isomer.[5]

  • The Ortho Isomer (2-FPBA): Steric Hindrance and Intramolecular Interactions. The ortho isomer presents the most significant structural deviation. The proximity of the formyl and boronic acid groups induces considerable steric strain. This forces a significant twist of the boronic acid group out of the plane of the phenyl ring.[7][8] This twisted conformation is less energetically favorable in isolation but is a necessary consequence of the ortho-substitution. Furthermore, this proximity enables a unique structural possibility: the formation of an intramolecular hydrogen bond between a boronic acid hydroxyl group and the formyl oxygen, or even a complete tautomeric rearrangement to a cyclic benzoxaborole structure in solution and in certain solid-state derivatives.[7][8] This intramolecular interaction can compete with and prevent the formation of the typical intermolecular dimers seen in the meta and para isomers.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the meta and para isomers, derived from published single-crystal X-ray diffraction data. Data for the unsubstituted ortho isomer is less common due to its unique structural properties, but analysis of closely related derivatives confirms the characteristic twist.

Parameter3-Formylphenylboronic Acid (meta)[5]4-Formylphenylboronic Acid (para)
Chemical Formula C₇H₇BO₃C₇H₇BO₃
Molecular Weight 149.94 g/mol 149.94 g/mol
Crystal System MonoclinicMonoclinic
Space Group CcP2₁/c
B–O Bond Lengths 1.363(2) Å, 1.370(2) Å~1.37 Å (typical)
Key Torsion Angle Near-planarNear-planar
Dominant Motif Intermolecular O–H···O Hydrogen BondsIntermolecular O–H···O Hydrogen Bonds
CCDC Number 241233[7]179270[9]

Supramolecular Assembly: The Art of the Hydrogen Bond

The true elegance of these structures is revealed in their supramolecular assembly. Boronic acids are versatile hydrogen bond donors and acceptors, capable of forming various predictable patterns known as "supramolecular synthons."[8]

The Classic Boronic Acid Homodimer

The most common motif in the absence of competing interactions is the R²₂(8) graph set homodimer. This involves two boronic acid groups from adjacent molecules forming a pair of strong O–H···O hydrogen bonds to create a stable, centrosymmetric eight-membered ring. This is the dominant interaction in the crystal structures of both 3-FPBA and 4-FPBA.[5][6]

cluster_0 Molecule A cluster_1 Molecule B B1 B O1A O B1->O1A O2A O B1->O2A R1 Ar-CHO B1->R1 H1A H O1A->H1A O2B O H1A->O2B H2A H B2 B O1B O B2->O1B B2->O2B R2 Ar-CHO B2->R2 H1B H H2B H O2B->H2B H2B->O1A

Caption: The R²₂(8) boronic acid homodimer synthon.

Formyl Group Participation and Chain Formation

While the boronic acid dimer is the primary interaction, the formyl group is not a passive spectator. The carbonyl oxygen is a competent hydrogen bond acceptor. In the crystal packing of 3-FPBA, the primary dimers are further linked into chains or sheets via weaker O–H···O=C hydrogen bonds, creating a more complex and robust three-dimensional network.[5] This demonstrates how secondary functional groups can modulate the overall crystal architecture.

Dimer1 Dimer Unit -B(OH)₂ -CHO Dimer2 Dimer Unit -B(OH)₂ -CHO Dimer1:f1->Dimer2:f1 R²₂(8) Motif Dimer1:f2->Dimer2:f1 O-H···O=C Dimer3 Dimer Unit -B(OH)₂ -CHO Dimer2:f1->Dimer3:f1 R²₂(8) Motif Dimer2:f2->Dimer3:f1 O-H···O=C

Caption: Supramolecular chain formation via secondary interactions.

Co-Crystal Design: Engineering Interactions with Diols

A key application of boronic acids is their ability to form reversible covalent bonds with cis-diols, creating boronate esters. This interaction can be exploited in the solid state to design co-crystals with specific architectures and properties. While the formyl group adds another layer of complexity, the fundamental boronic acid-diol interaction remains a powerful tool for crystal engineering. This principle is central to the development of sensors and self-healing materials.

Experimental Protocol: From Powder to Structure

Achieving a high-quality single crystal suitable for X-ray diffraction is paramount. The following protocol outlines a trusted, field-proven methodology for growing single crystals of formylphenylboronic acid derivatives. The causality behind each step is explained to ensure reproducibility and understanding.

Principle: Slow and Steady Supersaturation

The goal of crystallization is to transition a molecule from a disordered state (in solution) to a highly ordered state (the crystal lattice) slowly enough that defects are minimized. Rapid precipitation traps solvent and creates polycrystalline or amorphous material, which is unsuitable for single-crystal X-ray diffraction. Slow solvent evaporation or vapor diffusion are the methods of choice.

Step-by-Step Crystallization Workflow
  • Solvent Selection (The Foundation):

    • Rationale: The ideal solvent system is one in which the compound is moderately soluble. Too high a solubility prevents crystallization; too low prevents sufficient material from dissolving.

    • Procedure: Screen various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) for solubility. A good starting point for FPBAs is often a mixed solvent system, such as water/ethanol or toluene/hexane.[2]

  • Preparation of a Saturated Solution:

    • Rationale: Crystallization occurs from a supersaturated solution. Starting with a saturated or near-saturated solution is the most efficient path.

    • Procedure: In a clean, small glass vial (e.g., 4 mL), dissolve 10-20 mg of the FPBA derivative in the minimum amount of the chosen primary solvent. Gentle heating may be required to achieve full dissolution. If any particulate matter remains, filter the hot solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Inducing Supersaturation (The Critical Step):

    • Method A: Slow Evaporation:

      • Rationale: As the solvent slowly evaporates, the concentration of the solute increases beyond its saturation point, forcing crystallization. The rate of evaporation controls the quality of the crystals.

      • Procedure: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with parafilm and pierce it with one or two small holes using a needle. Place the vial in a quiet, vibration-free location.

    • Method B: Vapor Diffusion (Anti-Solvent):

      • Rationale: This method provides exquisite control over the rate of supersaturation. An "anti-solvent" (in which the compound is insoluble but which is miscible with the primary solvent) slowly diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.

      • Procedure: Place the small vial containing the saturated solution inside a larger, sealed jar (e.g., a 20 mL scintillation vial). Add 1-2 mL of the anti-solvent (e.g., hexane if the primary solvent is toluene) to the outer jar, ensuring the anti-solvent level is below the top of the inner vial. Seal the outer jar and leave it undisturbed.

  • Crystal Harvesting and Mounting:

    • Rationale: Once formed, crystals must be handled delicately to prevent physical damage. They are mounted for the diffraction experiment, often at cryogenic temperatures to minimize thermal vibrations and radiation damage.

    • Procedure: Once crystals of suitable size (0.1 - 0.3 mm) have formed, carefully remove one using a cryoloop. Wick away excess solvent with the edge of a paper tissue, coat the crystal in a cryoprotectant oil (e.g., Paratone-N), and immediately flash-cool it in a stream of liquid nitrogen (100 K) on the diffractometer.

cluster_prep Preparation cluster_growth Crystal Growth cluster_analysis Analysis Solvent 1. Solvent Screening Saturate 2. Prepare Saturated Solution Solvent->Saturate Evap 3a. Slow Evaporation Saturate->Evap Method A Vapor 3b. Vapor Diffusion Saturate->Vapor Method B Harvest 4. Harvest & Mount Crystal Evap->Harvest Vapor->Harvest Diffract 5. X-ray Diffraction Harvest->Diffract Solve 6. Structure Solution & Refinement Diffract->Solve

Sources

Comparative

A Comparative Guide to the Reactivity of Ortho- vs. Para-Substituted Formylphenylboronic Acids

For researchers, scientists, and professionals in drug development, the selection of reagents for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic route. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of ortho- and para-formylphenylboronic acids, two common building blocks in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Supported by experimental data and established chemical principles, we will dissect the factors governing their reactivity to empower you with predictive control over your synthetic outcomes.

The Decisive Role of Substituent Position

Phenylboronic acids are mainstays of modern synthetic chemistry. Their utility in palladium-catalyzed cross-coupling reactions is unparalleled for constructing biaryl structures, a motif prevalent in pharmaceuticals and advanced materials. However, the reactivity of a phenylboronic acid is not an intrinsic constant; it is profoundly modulated by the electronic and steric nature of the substituents on the aromatic ring. The formyl (-CHO) group, a versatile functional handle, serves as an excellent case study. Its placement at the ortho or para position relative to the boronic acid creates two isomers with dramatically different chemical behaviors.

The general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura couplings, particularly for those with electron-withdrawing groups, is often para > meta >> ortho.[1] This guide will elucidate the fundamental reasons for this disparity, focusing on the ortho and para isomers of formylphenylboronic acid.

Unpacking the Governing Factors: Electronics vs. Sterics

The difference in reactivity between ortho- and para-formylphenylboronic acid is a classic textbook example of the interplay between electronic and steric effects. While both are at play, one is often dominant.

Electronic Effects

The formyl group is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic pull decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step—often the rate-determining step—in the Suzuki-Miyaura catalytic cycle.[1]

  • Para-Formylphenylboronic Acid: The electron-withdrawing nature of the formyl group reduces the electron density on the carbon atom bonded to boron. This effect also lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid, making it more acidic.[2]

  • Ortho-Formylphenylboronic Acid: The inductive effect is more pronounced due to proximity. More uniquely, the ortho-formyl group can engage in an intramolecular interaction with the adjacent boronic acid. In aqueous solutions, it can exist in equilibrium with a cyclic benzoxaborole-like structure.[2][3] This interaction alters the electronic environment and Lewis acidity of the boron center.[4]

Steric Effects: The Dominant Factor

While electronic effects are important, steric hindrance is the overwhelming factor responsible for the sluggish reactivity of the ortho-isomer.

  • Ortho-Formylphenylboronic Acid: The bulky formyl group is positioned directly adjacent to the boronic acid, the site of the reaction. This creates significant steric clash, impeding the approach of the bulky palladium catalyst complex required for the crucial transmetalation step.[5][6] This steric blockade is the primary reason for the dramatically lower reaction rates and yields observed with many ortho-substituted boronic acids.[1][5]

  • Para-Formylphenylboronic Acid: The formyl group is located on the opposite side of the ring, far from the boronic acid. It exerts its electronic influence but presents no physical barrier to the incoming catalyst, allowing the reaction to proceed unhindered.

Experimental Validation: A Head-to-Head Comparison

To contextualize these principles, we present representative data from a model Suzuki-Miyaura cross-coupling reaction. The disparity in yield under identical conditions is a direct reflection of the difference in reactivity.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
Boronic Acid IsomerCoupling PartnerProductTypical Yield (%)
para-Formylphenylboronic acid4-Iodoanisole4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde85-95%
ortho-Formylphenylboronic acid4-Iodoanisole4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde30-55%[5]

Note: Yields are representative and can vary based on the specific catalyst, ligands, base, and solvent system employed.

The significantly lower yield for the ortho-isomer highlights the profound impact of steric hindrance.[1] Furthermore, the ortho-isomer is more susceptible to a key side reaction: protodeboronation (hydrolytic cleavage of the C-B bond), which is accelerated by the ortho-formyl group and further reduces the yield of the desired cross-coupled product.[5]

Experimental Protocol: A Self-Validating System for Reactivity Assessment

This protocol is designed to provide a robust, side-by-side comparison of the isomers' reactivity. By including unsubstituted phenylboronic acid as a control, the protocol becomes a self-validating system that isolates the effects of the formyl substituent.

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • para-Formylphenylboronic acid

  • ortho-Formylphenylboronic acid

  • Phenylboronic acid (control)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard inert atmosphere glassware (e.g., Schlenk flasks)

Step-by-Step Methodology:

  • Reaction Setup: In three separate Schlenk flasks labeled "Ortho," "Para," and "Control," add the aryl halide (1.0 mmol, 1.0 equiv).

  • Boronic Acid Addition: To the "Ortho" flask, add ortho-formylphenylboronic acid (1.2 mmol, 1.2 equiv). To the "Para" flask, add para-formylphenylboronic acid (1.2 mmol, 1.2 equiv). To the "Control" flask, add phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst and Base Addition: To each flask, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal each flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Solvent Addition: To each flask, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous base is crucial for activating the boronic acid for transmetalation.[7]

  • Reaction Execution: Place all three flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring and Causality: Monitor the progress of each reaction at 1-hour intervals using Thin Layer Chromatography (TLC). You will observe that the "Control" and "Para" reactions proceed much faster, showing significant product formation and consumption of the starting aryl halide. The "Ortho" reaction will lag considerably, demonstrating its lower reactivity.

  • Workup and Analysis: After 4 hours, cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the relative conversion and yield, which will quantitatively confirm the visual TLC observations.

Visualizing the Reaction Pathways

Diagrams can effectively illustrate the concepts discussed. The first shows the fundamental catalytic cycle, while the second visualizes the steric hindrance that differentiates the two isomers.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'L2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Caption: Steric hindrance prevents catalyst approach in the ortho-isomer.

Conclusion and Strategic Recommendations

The comparative reactivity of formylphenylboronic acids is clear: the para-isomer is significantly more reactive than the ortho-isomer in Suzuki-Miyaura cross-coupling reactions. This difference is overwhelmingly dictated by the steric hindrance imposed by the ortho-formyl group, which impedes the rate-limiting transmetalation step and promotes undesirable side reactions like protodeboronation.

For the practicing scientist, the takeaways are:

  • Prioritize para-isomers: When synthetic routes allow, choose the para-substituted isomer for higher yields, faster reactions, and simpler purifications.

  • Optimize for ortho-isomers: If the ortho-isomer is required, be prepared to screen more advanced conditions. This may include:

    • Using highly active catalysts with bulky, electron-rich phosphine ligands.[5]

    • Employing anhydrous conditions and boronic esters (e.g., pinacol esters) to minimize protodeboronation.[5]

    • Increasing catalyst loading or reaction temperature, while carefully monitoring for decomposition.

By understanding these fundamental principles of reactivity, researchers can make more informed decisions, troubleshoot difficult reactions, and ultimately design more efficient and robust synthetic pathways for the discovery and development of new molecules.

References

  • Sporzyński, A., et al. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]

  • Talele, T. T. (2016). The “Suzuki–Miyaura Cross-Coupling Reaction”: A Nobel Prize-Winning Chemical Transformation. Journal of Nanomedicine & Nanotechnology.
  • Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Sporzyński, A., et al. (2011). Unusual reactivity of ortho-carbonylphenylboronic acids with diethanolamine. ResearchGate. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Ohmura, T., et al. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]

  • Korculanin, L. E., et al. (2019).
  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Springsteen, G., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Nxumalo, W., & Arderne, C. (2020). Effect of steric bulk on phenyl boronic acids and aryl halides... ResearchGate. [Link]

  • Li, X., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Horng, J.-C., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Formyl-5-isopropylphenylboronic Acid

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible disposal of chemical waste is a critical compone...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible disposal of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Formyl-5-isopropylphenylboronic acid (CAS: 1451390-89-8), ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined herein are grounded in established safety protocols for boronic acid derivatives and align with federal and local hazardous waste regulations. While a specific Safety Data Sheet (SDS) for 2-Formyl-5-isopropylphenylboronic acid is not widely available, the guidance is based on the known hazards of this chemical class, which are generally classified as irritants.[1]

Immediate Safety and Hazard Assessment

Before commencing any disposal procedures, a thorough understanding of the potential hazards is essential. Boronic acids as a class of compounds can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4][5] Therefore, treating 2-Formyl-5-isopropylphenylboronic acid as a hazardous substance is a critical first step.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical and its waste. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A lab coat, fully fastened.[6]

  • Respiratory Protection: In cases of significant dust generation, a NIOSH/MSHA approved respirator should be worn.[8][9]

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]

Quantitative Hazard Data Summary for Boronic Acid Derivatives
Hazard StatementClassificationSignal Word
H315Skin irritation (Category 2)Warning
H319Serious eye irritation (Category 2)Warning
H335Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning

This data is compiled from safety data sheets for analogous boronic acid compounds.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of 2-Formyl-5-isopropylphenylboronic acid and its contaminated materials must be managed as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Part 1: Waste Characterization and Segregation

The first crucial step in proper waste management is accurate identification and separation of waste streams.[12]

  • Waste Determination: All waste containing 2-Formyl-5-isopropylphenylboronic acid, whether in solid or liquid form, must be classified as hazardous chemical waste.[13] This is in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the Environmental Protection Agency (EPA).[12][14]

  • Segregation: This waste stream must be kept separate from other, incompatible chemical waste.[15] Never mix boronic acids with strong oxidizing agents, strong acids, or strong bases in a waste container, as this could lead to dangerous reactions.[11][16]

Part 2: Waste Collection and Container Management

Proper containment is key to preventing spills and exposure.

Solid Waste:

  • Collection: Collect unused 2-Formyl-5-isopropylphenylboronic acid powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container.[2][17]

  • Container Type: The container must be made of a compatible material and have a tightly fitting lid.[18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Formyl-5-isopropylphenylboronic acid," and the CAS number "1451390-89-8."[10]

Liquid Waste:

  • Collection: If the 2-Formyl-5-isopropylphenylboronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[2]

  • Container Type: Ensure the container is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[18]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, and the names of any solvents in the mixture.[17]

Container Integrity:

  • All waste containers must be kept closed at all times except when adding waste.[14] This is a common EPA violation and is crucial for preventing the release of hazardous vapors.[14]

Part 3: Decontamination of Empty Containers

Empty containers that once held 2-Formyl-5-isopropylphenylboronic acid must be properly decontaminated before they can be disposed of as non-hazardous waste.[10]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5][10]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[2][5] Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.[2]

  • Drying and Final Disposal: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[10] Deface the original label, and then the clean, dry container can be disposed of in the appropriate recycling stream (e.g., laboratory glassware or plastic recycling).[2][10]

Part 4: Storage and Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[10][15] This area should be secure and away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][12] These professionals will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Formyl-5-isopropylphenylboronic acid.

DisposalWorkflow start Waste Generated Containing 2-Formyl-5-isopropylphenylboronic acid waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinseate Collect First Rinseate as Liquid Hazardous Waste decontaminate->collect_rinseate dispose_container Dispose of Clean, Dry Container in Appropriate Recycling decontaminate->dispose_container collect_rinseate->collect_liquid pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup

Caption: Disposal workflow for 2-Formyl-5-isopropylphenylboronic acid.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Formylphenylboronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylindazole-6-boronic acid, 97%.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Hydroxypyridin-3-yl)boronic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2024, May 8). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Formylphenylboronic acid.
  • Occupational Safety and Health Administration. (2020, December 18). Boric Acid.
  • Santa Cruz Biotechnology. (2015, September 11). Safety Data Sheet: 2-Fluoro-5-formylphenylboronic acid.
  • Etimine USA. (2020, January 1). Boric Acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: Quinoline-6-boronic acid hydrochloride.
  • Matrix Scientific. (n.d.). (2-Formyl-5-isopropylphenyl)boronic acid.
  • Occupational Safety and Health Administration. (2024, April 3). Boron Oxide.
  • Huateng Pharma. (n.d.). 2-Formyl-5-isopropylphenylboronic acid.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Benchchem. (n.d.). Proper Disposal of 2,5-Difluorophenylboronic Acid: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formyl-5-isopropylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Formyl-5-isopropylphenylboronic acid
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